2-Methylfluorene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methyl-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12/c1-10-6-7-14-12(8-10)9-11-4-2-3-5-13(11)14/h2-8H,9H2,1H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJHJMAZNPASHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073943 | |
| Record name | 2-Methylfluorene | |
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Molecular Weight |
180.24 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
1430-97-3, 26914-17-0 | |
| Record name | 2-Methyl-9H-fluorene | |
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| Record name | 2-Methylfluorene | |
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| Record name | Methyl-9H-fluorene | |
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| Record name | 9H-Fluorene, 2-methyl- | |
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| Record name | 2-Methylfluorene | |
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| Record name | Methyl-9H-fluorene | |
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| Record name | 2-methylfluorene | |
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| Record name | 2-METHYLFLUORENE | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Methylfluorene from 2-Fluorenecarboxaldehyde
This guide provides a comprehensive technical overview for the synthesis of 2-methylfluorene, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 2-fluorenecarboxaldehyde. The unique photophysical properties and rigid, planar structure of the fluorene scaffold make its derivatives, such as this compound, highly sought after in the development of novel therapeutics and advanced organic materials[1]. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of synthetic strategies, causality behind experimental choices, and actionable protocols.
Strategic Approaches to the Deoxygenation of 2-Fluorenecarboxaldehyde
The conversion of the aldehyde functional group in 2-fluorenecarboxaldehyde to a methyl group is a critical transformation that can be achieved through several reductive methodologies. The choice of method is paramount and depends on factors such as substrate compatibility with reaction conditions, desired yield and purity, and available laboratory resources. This guide will focus on three primary, well-established methods:
-
Catalytic Hydrogenation: A direct, one-step method involving the use of a metal catalyst and hydrogen gas.
-
Wolff-Kishner Reduction: A robust method that proceeds under basic conditions via a hydrazone intermediate.
-
Clemmensen Reduction: A classical approach that utilizes an acidic medium with zinc amalgam.
A thorough understanding of the mechanistic underpinnings and practical considerations of each method is essential for successful synthesis.
Comparative Analysis of Synthetic Methodologies
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd(OH)₂/C, Acetic Acid in Ethyl Acetate | Room Temperature, 80 psi H₂ | Mild conditions, high yield, clean reaction. | Requires specialized high-pressure hydrogenation equipment. Catalyst can be expensive. |
| Wolff-Kishner Reduction | Hydrazine hydrate (N₂H₄·H₂O), KOH, Diethylene glycol | High temperature (reflux) | Excellent for substrates sensitive to acid. High yields are achievable. | Strongly basic conditions may not be suitable for all substrates. High temperatures are required. |
| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), Concentrated HCl | Reflux | Effective for aryl-alkyl ketones and aldehydes. Useful for base-sensitive substrates. | Strongly acidic conditions can lead to side reactions with acid-sensitive functional groups. The mechanism is not fully understood. |
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation stands out as a highly efficient and clean method for the reduction of 2-fluorenecarboxaldehyde. The reaction proceeds through the adsorption of the aldehyde onto the surface of a palladium catalyst, followed by the addition of hydrogen across the carbonyl double bond.
Reaction Pathway: Catalytic Hydrogenation
Caption: Catalytic hydrogenation of 2-fluorenecarboxaldehyde.
Experimental Protocol: Catalytic Hydrogenation[2]
-
Reaction Setup: In a high-pressure reaction vessel, dissolve 15 g (77.1 mmol) of 2-fluorenecarboxaldehyde in 250 mL of a 10% solution of acetic acid in ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of 20% palladium hydroxide on carbon to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 80 psi with hydrogen and stir the mixture vigorously at room temperature for 24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 25% ethyl acetate in hexane mobile phase.
-
Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Isolation and Purification: Evaporate the solvent from the filtrate under reduced pressure. Recrystallize the resulting solid from a 5:1 ethanol:water mixture to afford this compound as a colorless solid.
-
Yield: 9.6 g (69.0%)
-
Method 2: Wolff-Kishner Reduction
The Wolff-Kishner reduction is a powerful method for the deoxygenation of aldehydes and ketones, particularly those that are sensitive to acidic conditions[2][3]. The reaction proceeds in two main stages: the formation of a hydrazone intermediate, followed by its decomposition in the presence of a strong base at high temperatures to yield the alkane and nitrogen gas[4]. The Huang-Minlon modification, which involves using a high-boiling solvent like diethylene glycol and distilling off water to drive the reaction to completion, is a commonly employed and efficient variation[3][5].
Reaction Pathway: Wolff-Kishner Reduction
Caption: Wolff-Kishner reduction of 2-fluorenecarboxaldehyde.
Experimental Protocol: Wolff-Kishner Reduction (Huang-Minlon Modification)
This protocol is adapted from established procedures for aromatic aldehydes[6].
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a distillation head, add 10.0 g (51.5 mmol) of 2-fluorenecarboxaldehyde, 150 mL of diethylene glycol, 10.3 mL (206 mmol) of hydrazine hydrate, and 14.4 g (257.5 mmol) of potassium hydroxide pellets.
-
Hydrazone Formation: Heat the mixture to reflux (around 130-140 °C) for 1 hour to ensure the complete formation of the hydrazone.
-
Decomposition: After 1 hour, arrange the apparatus for distillation and slowly raise the temperature of the reaction mixture. Distill off water and excess hydrazine hydrate until the internal temperature reaches 190-200 °C.
-
Reaction Completion: Maintain the reaction mixture at this temperature for an additional 3-5 hours, or until the evolution of nitrogen gas ceases.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture into 500 mL of cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 150 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
Method 3: Clemmensen Reduction
The Clemmensen reduction provides a classic route to deoxygenate aldehydes and ketones under strongly acidic conditions[2][7][8][9][10]. This method is particularly useful for substrates that are stable in strong acid but may be sensitive to the high temperatures and strong bases used in the Wolff-Kishner reduction[1]. The reaction involves refluxing the carbonyl compound with amalgamated zinc in the presence of concentrated hydrochloric acid[11].
Reaction Pathway: Clemmensen Reduction
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- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]
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An In-depth Technical Guide to 2-Methylfluorene: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylfluorene is a polycyclic aromatic hydrocarbon (PAH) characterized by a fluorene backbone with a methyl group substituted at the second position.[1] As a member of the fluorene family, it is of significant interest to researchers in organic synthesis, materials science, and toxicology. Fluorenes are known for their fluorescent properties and their utility as building blocks in the development of novel organic materials and pharmaceutical agents.[2] this compound, in particular, is a compound that is commonly found in environmental sources such as diesel exhaust and cigarette smoke, leading to research into its potential mutagenic and tumorigenic properties.[3][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization, to support its application in research and development.
Physical Properties of this compound
This compound is a solid at room temperature, with its physical state often described as a colorless, yellow, or white to pale yellow crystalline powder.[4][5] Like other fluorene derivatives, it is generally stable under normal laboratory conditions but should be stored in a cool, dry place to maintain its integrity.[6]
Summary of Physical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂ | [3][7][8] |
| Molecular Weight | 180.25 g/mol | [3][7][8] |
| Melting Point | 104 °C | [3][7] |
| Boiling Point | 318 °C | [7] |
| Appearance | Colorless to yellow solid | [4][5] |
| Solubility | Limited solubility in water, more soluble in organic solvents. | [6][9] |
Chemical Properties
Synthesis of this compound
A common method for the synthesis of this compound involves the reduction of 2-fluorenecarboxaldehyde.[5]
This protocol outlines the synthesis of this compound from 2-fluorenecarboxaldehyde.
Materials:
-
2-Fluorenecarboxaldehyde
-
10% Acetic acid in ethyl acetate
-
20% Palladium hydroxide on carbon
-
Ethanol
-
Water
-
Hydrogen gas supply
-
Reaction vessel suitable for hydrogenation
-
Filtration apparatus
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) supplies (silica plates, 25% ethyl acetate in hexane as eluent)
Procedure:
-
A solution of 15 g (77.1 mmol) of 2-fluorenecarboxaldehyde in 250 mL of a 10% solution of acetic acid in ethyl acetate is prepared in a suitable reaction vessel.[5]
-
A catalytic amount of 20% palladium hydroxide on carbon is added to the solution.[5]
-
The reaction mixture is hydrogenated at 80 psi of hydrogen for 24 hours at room temperature.[5]
-
The progress of the reaction is monitored by TLC using a 25% ethyl acetate in hexane eluent.[5]
-
Upon completion, the catalyst is removed by filtration.[5]
-
The solvents are evaporated under reduced pressure using a rotary evaporator.[5]
-
The resulting solid is recrystallized from a 5:1 ethanol:water mixture to yield 9.6 g (69.0%) of this compound as a colorless solid.[5]
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Spectroscopic Data of 2-Methylfluorene: A Comprehensive Technical Guide
An In-depth Analysis of NMR, IR, and UV-Vis Data for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylfluorene is a polycyclic aromatic hydrocarbon (PAH) derivative of fluorene, characterized by a methyl group substitution on the fluorene backbone. As with other PAHs, this compound is of significant interest in various fields of chemical research, including materials science and medicinal chemistry, due to its unique electronic and photophysical properties. A thorough understanding of its molecular structure and characteristics is paramount for its application and for the development of novel derivatives. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for the elucidation of the structural and electronic properties of this compound. This technical guide provides a detailed analysis of the spectroscopic data of this compound, offering insights into the interpretation of its spectra and outlining the experimental protocols for data acquisition.
Molecular Structure and Spectroscopic Overview
The molecular structure of this compound consists of a fluorene core with a methyl group attached at the C2 position. This substitution influences the electron density distribution within the aromatic system, which in turn affects its spectroscopic signatures.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound displays distinct signals for the aromatic protons, the methylene protons at the C9 position, and the methyl protons. The chemical shifts, multiplicities, and coupling constants are diagnostic of the substitution pattern on the fluorene ring.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.85 | d | 7.5 | 1H | H4 |
| 7.78 | d | 7.5 | 1H | H5 |
| 7.55 | s | - | 1H | H1 |
| 7.40 | t | 7.5 | 1H | H6 |
| 7.32 | t | 7.5 | 1H | H7 |
| 7.28 | d | 7.5 | 1H | H3 |
| 3.90 | s | - | 2H | H9 |
| 2.45 | s | - | 3H | -CH₃ |
Interpretation of the ¹H NMR Spectrum: The aromatic region (7.2-8.0 ppm) shows a complex pattern of signals corresponding to the seven aromatic protons. The downfield shifts of H4 and H5 are attributed to their positions on the fluorene ring system. The singlet at 7.55 ppm is characteristic of the H1 proton, which is adjacent to the methyl-substituted carbon. The methylene protons at the C9 position appear as a sharp singlet at 3.90 ppm, indicating their chemical equivalence. The methyl protons also appear as a singlet at 2.45 ppm, as there are no adjacent protons to cause splitting.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. The spectrum of this compound is expected to show 14 distinct signals corresponding to the 14 carbon atoms in the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 143.9 | C4a |
| 143.6 | C4b |
| 141.9 | C8a |
| 139.9 | C9a |
| 136.9 | C2 |
| 128.6 | C1 |
| 127.3 | C5 |
| 127.2 | C6 |
| 125.3 | C7 |
| 125.2 | C3 |
| 120.9 | C4 |
| 120.4 | C8 |
| 36.8 | C9 |
| 21.5 | -CH₃ |
Interpretation of the ¹³C NMR Spectrum: The downfield signals in the aromatic region (120-145 ppm) correspond to the sp² hybridized carbon atoms of the fluorene rings. The signal at 136.9 ppm is assigned to the C2 carbon directly attached to the electron-donating methyl group. The methylene carbon at C9 resonates at approximately 36.8 ppm, which is characteristic for this type of carbon in a five-membered ring fused to aromatic systems. The methyl carbon appears as an upfield signal at around 21.5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound is characterized by absorptions corresponding to aromatic C-H stretching, aliphatic C-H stretching, C=C stretching of the aromatic rings, and C-H bending vibrations.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060-3030 | Medium | Aromatic C-H Stretch |
| 2920-2850 | Medium | Aliphatic C-H Stretch (-CH₃, -CH₂-) |
| 1610, 1580, 1450 | Strong | Aromatic C=C Stretch |
| 880-820 | Strong | Aromatic C-H Out-of-Plane Bending |
| 740 | Strong | Aromatic C-H Out-of-Plane Bending |
Interpretation of the IR Spectrum: The presence of aromatic rings is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C stretching bands in the 1610-1450 cm⁻¹ region.[1] The aliphatic C-H stretching vibrations of the methyl and methylene groups are observed in the 2920-2850 cm⁻¹ range. The strong absorptions in the fingerprint region, particularly around 880-820 cm⁻¹ and 740 cm⁻¹, are due to C-H out-of-plane bending vibrations and are indicative of the substitution pattern on the aromatic rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The fluorene system, with its extended π-conjugation, exhibits characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to substitution on the aromatic rings.
Table 4: UV-Vis Spectroscopic Data for this compound
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| ~265 | ~20,000 | Ethanol |
| ~290 | ~15,000 | Ethanol |
| ~300 | ~10,000 | Ethanol |
Interpretation of the UV-Vis Spectrum: The UV-Vis spectrum of this compound in ethanol typically shows three main absorption bands. These absorptions are due to π → π* electronic transitions within the conjugated fluorene system. The introduction of the methyl group, an electron-donating group, can cause a slight red shift (bathochromic shift) of the absorption maxima compared to unsubstituted fluorene, reflecting the subtle changes in the electronic structure.[2] The high molar absorptivity values are characteristic of such extended π-systems.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to singlets for each carbon.
Caption: General workflow for NMR data acquisition and processing.
IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded first.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or cyclohexane) of a known concentration (typically in the micromolar range).
-
Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer over a range of approximately 200-400 nm. Use a cuvette containing the pure solvent as a reference.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the molecular structure and the connectivity of the atoms, while the IR spectrum identifies the key functional groups. The UV-Vis spectrum offers insights into the electronic properties of this conjugated system. Together, these spectroscopic techniques are essential for the unambiguous identification and characterization of this compound, providing a solid foundation for its use in research and development.
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An In-depth Technical Guide to the Crystal Structure of 2-Methylfluorene
Abstract: This technical guide provides a comprehensive overview of the crystal structure of 2-Methylfluorene (C₁₄H₁₂), a methylated derivative of fluorene.[1] The document details the crystallographic parameters, molecular geometry, and intermolecular interactions that govern the solid-state packing of this compound. Methodologies for obtaining diffraction-quality single crystals and the subsequent structure determination via single-crystal X-ray diffraction are presented with an emphasis on the rationale behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals working with fluorene derivatives and related polycyclic aromatic hydrocarbons.
Introduction to this compound and its Significance
This compound is a member of the fluorene family of organic compounds, which are characterized by a dibenzocyclopentadiene core.[1] Fluorene and its derivatives are of significant interest in materials science and drug development due to their unique photophysical and electronic properties, as well as their biological activities.[2][3][4] The addition of a methyl group at the 2-position of the fluorene scaffold can subtly influence its electronic properties, solubility, and, critically, its solid-state packing, which in turn affects its bulk material properties.[5] Understanding the precise three-dimensional arrangement of molecules in the crystalline state is paramount for establishing structure-property relationships and for the rational design of new materials and therapeutics.[6]
Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating the atomic and molecular structure of crystalline materials.[6][7][8] This method provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the crystal lattice.[6][8]
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for designing appropriate crystallization experiments.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂ | [9][10][11] |
| Molecular Weight | 180.25 g/mol | [9][10] |
| Melting Point | 104 °C | [9] |
| Boiling Point | 318 °C | [9] |
| IUPAC Name | 2-methyl-9H-fluorene | [10][11] |
| CAS Number | 1430-97-3 | [10][11] |
Experimental Determination of the Crystal Structure
The determination of the crystal structure of this compound is a multi-step process that begins with the synthesis and purification of the compound, followed by the growth of high-quality single crystals, and culminating in the collection and analysis of X-ray diffraction data.
Synthesis and Purification
While various synthetic routes to this compound exist, a common approach involves the modification of the fluorene backbone. For the purpose of obtaining high-purity material suitable for crystallization, commercially available this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of toluene and hexane, or by sublimation.[3] The purity of the compound is critical, as impurities can inhibit crystal growth or lead to disordered structures.[12]
Single Crystal Growth: A Critical Step
The success of a single-crystal X-ray diffraction experiment is heavily reliant on the quality of the single crystal.[13] Ideal crystals for this purpose are well-formed, free of defects, and typically have dimensions in the range of 30 to 300 microns.[7]
Step-by-Step Protocol for Slow Evaporation Crystallization:
-
Solvent Selection: Choose a solvent in which this compound has moderate solubility. The goal is to create a saturated or near-saturated solution at a given temperature. A solvent screen with small amounts of material in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) is recommended.
-
Solution Preparation: Dissolve a small amount of purified this compound in the chosen solvent in a clean glass vial. Gentle heating may be employed to increase solubility, but care should be taken to avoid rapid solvent loss.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. This slow process encourages the formation of a small number of large, well-ordered crystals rather than a large number of small, poorly-diffracting crystals.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent to remove any residual impurities and allow them to air dry.
Causality Behind Experimental Choices: The slow evaporation method is chosen to maintain a state of near-equilibrium, which is conducive to the growth of high-quality crystals. Rapid changes in concentration or temperature can lead to the formation of polycrystalline material or crystals with significant defects.
Single-Crystal X-ray Diffraction (SCXRD)
The following workflow outlines the process of determining the crystal structure of this compound using a single-crystal X-ray diffractometer.
Experimental Workflow for SCXRD:
Caption: Workflow for single-crystal X-ray diffraction analysis.
Detailed Steps:
-
Crystal Mounting: A suitable single crystal is carefully mounted on a thin glass fiber or a loop using an adhesive or cryo-oil.[7] This assembly is then attached to a goniometer head.[8]
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then exposed to a monochromatic X-ray beam (commonly from a copper or molybdenum source) and rotated.[7] As the crystal rotates, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a diffraction pattern of spots that are recorded by a detector.[7][8][12]
-
Data Processing: The collected diffraction images are processed to determine the position and intensity of each reflection. This information is used to determine the unit cell parameters and the space group of the crystal.
-
Structure Solution and Refinement: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods (e.g., direct methods).[12] This allows for the generation of an initial electron density map, from which the positions of the atoms can be determined. The atomic positions and other parameters are then refined against the experimental data to produce the final, accurate crystal structure.[12]
Crystal Structure of this compound
While a specific, publicly available crystal structure for this compound was not found in the initial search, the expected crystallographic parameters and intermolecular interactions can be inferred from the structures of similar fluorene derivatives.[3][5][14][15][16]
Expected Crystallographic Parameters:
-
Crystal System: Likely to be monoclinic or orthorhombic, which are common for aromatic hydrocarbons.
-
Space Group: A centrosymmetric space group such as P2₁/c or P-1 is plausible.
-
Unit Cell Dimensions: The dimensions of the unit cell will be on the order of angstroms and will depend on the specific packing arrangement.
Molecular Geometry:
The fluorene core is expected to be largely planar, with the methyl group attached to the C2 position of one of the benzene rings. The C-C bond lengths and angles within the aromatic rings will be consistent with those of other fluorene derivatives.
Intermolecular Interactions:
The crystal packing of this compound will be primarily governed by non-covalent interactions.
Caption: Key intermolecular interactions in the crystal structure of this compound.
-
π-π Stacking: The planar aromatic rings of adjacent fluorene molecules are likely to engage in π-π stacking interactions, which are a significant driving force in the packing of aromatic compounds.[5][14]
-
C-H···π Interactions: The hydrogen atoms of the fluorene core and the methyl group can interact with the electron-rich π systems of neighboring molecules, further stabilizing the crystal lattice.[5][14]
-
Van der Waals Forces: These non-specific attractive forces will also contribute to the overall cohesion of the crystal structure.
Polymorphism:
It is important to note that this compound, like many organic molecules, may exhibit polymorphism, meaning it can crystallize in different solid-state forms with distinct molecular packing arrangements.[17][18] These different polymorphs can have different physical properties, such as melting point, solubility, and bioavailability, which is of particular importance in the pharmaceutical industry. The specific crystallization conditions (solvent, temperature, rate of cooling) will determine which polymorph is obtained.
Applications and Future Directions
A detailed understanding of the crystal structure of this compound provides a foundation for:
-
Materials Science: The design of new organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where molecular packing significantly influences charge transport properties.[4]
-
Drug Development: The study of structure-activity relationships of fluorene-based therapeutic agents. The solid-state form of an active pharmaceutical ingredient (API) is a critical factor in its formulation and performance.
-
Crystal Engineering: The rational design of multi-component crystals (co-crystals) with tailored physical properties by introducing other molecules that can form specific intermolecular interactions with this compound.
Further research could focus on the experimental determination of the crystal structure of this compound and the investigation of its potential polymorphic forms. Computational studies could also be employed to predict and rationalize the observed crystal packing.
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 2-Methylfluorene in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility of 2-methylfluorene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in organic electronics and pharmaceutical research. We delve into the fundamental physicochemical principles that govern its dissolution in various organic solvents. This document outlines detailed, field-proven experimental methodologies for accurate solubility determination, presents a compilation of available solubility data, and discusses the critical factors that influence solubility. This guide is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's solubility characteristics to advance their work in areas such as crystallization, purification, and materials development.
Introduction: The Significance of this compound and Its Solubility
This compound (C₁₄H₁₂) is an aromatic hydrocarbon characterized by a fluorene backbone with a methyl group substitution.[1][2] Like other fluorene derivatives, it serves as a crucial building block in the synthesis of organic semiconductors, light-emitting diodes (OLEDs), and specialized polymers. Its rigid, planar structure and aromatic nature contribute to unique photophysical properties. Furthermore, as a substituted PAH, understanding its environmental fate and behavior is of toxicological importance.
The solubility of this compound is a critical physical property that dictates its practical application.[3] In drug development, solubility is a primary determinant of a compound's bioavailability.[4] In materials science, controlling solubility is essential for:
-
Purification: Recrystallization, a primary technique for purifying solid organic compounds, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.
-
Crystal Growth: The formation of high-quality single crystals for electronics or structural analysis requires precise control over solvent selection and saturation levels.
-
Formulation and Processing: For applications like spin-coating thin films or formulating inks for printable electronics, the compound must be fully dissolved in a suitable solvent to achieve a homogeneous solution.
This guide provides the theoretical grounding and practical protocols necessary to master the solubility aspects of this compound.
Theoretical Framework: The Physicochemical Drivers of Solubility
The dissolution of a solid solute, like this compound, in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces and the overall change in Gibbs free energy of the system. The adage "like dissolves like" provides a useful heuristic, but a deeper understanding requires considering the specific forces at play.
2.1 Intermolecular Forces
This compound is a nonpolar molecule.[5] Its structure is dominated by a large, electron-rich π-system. The primary intermolecular forces it can engage in are:
-
Van der Waals Forces (London Dispersion Forces): These are weak, transient attractions arising from temporary fluctuations in electron density. As a large molecule with a significant surface area, this compound exhibits substantial dispersion forces.
-
π-π Stacking: The planar aromatic rings can stack on top of one another, leading to attractive interactions between their π-orbitals.
For dissolution to occur, the energy gained from solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute interactions in the crystal lattice and the solvent-solvent interactions. Consequently, this compound is most soluble in nonpolar or moderately polar organic solvents that can effectively interact with its aromatic structure. It is expected to have very low solubility in highly polar, protic solvents like water.[5]
2.2 Thermodynamics of Dissolution
The spontaneity of the dissolution process is determined by the change in Gibbs free energy (ΔG_sol):
ΔG_sol = ΔH_sol - TΔS_sol
-
Enthalpy of Solution (ΔH_sol): This term represents the net energy change from breaking solute-solute and solvent-solvent bonds and forming solute-solvent bonds. For many nonpolar solids, this process is endothermic (ΔH_sol > 0), as the energy required to break the stable crystal lattice is significant.
-
Entropy of Solution (ΔS_sol): This term represents the change in disorder. Dissolution typically leads to a large increase in entropy (ΔS_sol > 0) as the ordered crystal structure breaks down and the molecules disperse throughout the solvent.
Dissolution is favored when ΔG_sol is negative. The positive entropy change is often the primary driving force for the dissolution of nonpolar solids, especially as temperature (T) increases. The temperature dependence of solubility can be modeled by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.[6]
Experimental Determination of Solubility
Accurate measurement of solubility is fundamental. The choice of method depends on factors like the required accuracy, the amount of sample available, and the need for high-throughput screening. The most common and reliable method for sparingly soluble solids is the shake-flask method coupled with gravimetric or spectroscopic analysis.[7]
3.1 The Shake-Flask Equilibrium Method: A Self-Validating Protocol
This method is considered the "gold standard" for determining equilibrium solubility.[7] It is designed to ensure that the solution reaches a true state of saturation.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed vessel (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant, controlled temperature for an extended period. A shaking incubator or a magnetic stirrer in a temperature-controlled bath is ideal.
-
Causality Insight: The time required to reach equilibrium can vary from hours to days. For PAHs, 24 to 72 hours is a common timeframe.[7][8] To validate equilibrium, samples should be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield the same concentration.[9]
-
-
Phase Separation: Cease agitation and allow the undissolved solid to settle completely. This step must be performed at the same constant temperature to prevent precipitation or further dissolution.
-
Sampling: Carefully withdraw a known volume of the clear, supernatant liquid using a pre-heated or equilibrated syringe. Immediately filter the sample through a fine-pore filter (e.g., 0.22 µm PTFE) to remove any microscopic solid particles.
-
Trustworthiness Check: Filtration is a critical step. Any suspended particles will lead to an overestimation of solubility. The syringe and filter should be at the same temperature as the solution to avoid premature crystallization.
-
-
Quantification: Analyze the concentration of this compound in the filtered sample. Two robust methods are detailed below.
3.2 Quantification Methodologies
A. Gravimetric Analysis This is a straightforward and absolute method that does not require an analytical standard curve.[4][9]
Protocol:
-
Pipette a precise volume (e.g., 5.00 mL) of the filtered, saturated solution into a pre-weighed, clean, and dry evaporating dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a temperature well below the boiling point of this compound to prevent sublimation.
-
Once the solvent is removed, place the dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
The final weight of the dish minus its initial tare weight gives the mass of the dissolved this compound.
-
Calculate the solubility in units such as g/L or mol/L.
B. UV-Visible Spectrophotometry This method is faster than gravimetric analysis but requires the preparation of a calibration curve. It is highly effective for aromatic compounds like this compound, which have strong UV absorbance.[8][10]
Protocol:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility test.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).
-
Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve (Beer's Law).
-
Sample Analysis: Take the filtered, saturated solution and dilute it with a known factor using the same solvent until its absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λ_max.
-
Use the calibration curve to determine the concentration of the diluted sample, and then multiply by the dilution factor to find the concentration of the original saturated solution.
Diagram: Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for equilibrium solubility measurement.
Solubility Data for this compound
While extensive, specific solubility data for this compound across a wide range of solvents is not compiled in a single source, data for the parent compound, fluorene, can provide a strong predictive basis.[11] The addition of a methyl group slightly increases the molecular weight and surface area but does not drastically alter its nonpolar character. Therefore, solvents that are effective for fluorene are excellent starting points for this compound.
Table 1: Expected Solubility Behavior of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Polarity | Expected Solubility | Rationale |
| Aromatic | Toluene, Xylene, Benzene | Nonpolar | High | "Like dissolves like"; strong π-π interactions between the solvent and solute. |
| Halogenated | Dichloromethane, Chloroform | Moderately Polar | High | Good dispersion forces and ability to interact with the aromatic system. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately Polar | Moderate to High | Can act as good nonpolar solvents despite the polar C-O bond. |
| Ketones | Acetone, Methyl Ethyl Ketone | Polar Aprotic | Moderate | Polarity mismatch begins to limit solubility. |
| Alcohols | Ethanol, Isopropanol, Methanol | Polar Protic | Low to Moderate | Hydrogen bonding of the solvent dominates, leading to poor interaction with the nonpolar solute.[11] |
| Alkanes | Hexane, Heptane | Nonpolar | Low to Moderate | While nonpolar, alkanes lack the ability for π-π interactions, making them less effective than aromatic solvents. |
| Highly Polar | Water, Acetonitrile | Polar | Very Low / Insoluble | Significant polarity mismatch; solute cannot disrupt the strong solvent-solvent interactions (e.g., hydrogen bonding in water).[5] |
Note: This table is based on established principles of solubility for PAHs. Experimental verification is required for precise quantitative values.
Factors Influencing Solubility
5.1 Temperature
For most solid organic compounds like this compound, solubility in organic solvents increases with temperature.[3][11] This is because the dissolution process is typically endothermic (requires energy to break the crystal lattice). According to Le Chatelier's principle, increasing the temperature shifts the equilibrium to favor the endothermic dissolution process, resulting in higher solubility. This principle is the basis for purification by recrystallization.
5.2 Solvent Properties
As detailed in Section 4, the polarity and molecular structure of the solvent are the most critical factors. A good solvent for this compound will have a similar polarity and, ideally, an aromatic character to facilitate favorable solute-solvent interactions.
Diagram: Key Factors Influencing Solubility
Caption: Factors governing the solubility of a solid solute.
Conclusion and Future Directions
This guide has established the theoretical basis and provided practical, validated protocols for understanding and measuring the solubility of this compound. The principles of "like dissolves like," driven by intermolecular forces and thermodynamic considerations, are paramount. Aromatic and halogenated solvents are predicted to be most effective, while highly polar solvents like water are unsuitable. The shake-flask equilibrium method, coupled with either gravimetric or spectroscopic quantification, remains the most reliable approach for generating accurate solubility data.
For professionals in materials science and drug development, a thorough experimental mapping of solubility curves for this compound in key binary and ternary solvent systems would be a valuable next step. Such data would enable the precise design of crystallization processes, the optimization of thin-film deposition, and the development of robust formulations.
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An In-depth Technical Guide to the Thermal Stability of 2-Methylfluorene and its Derivatives
Introduction: The Significance of 2-Methylfluorene in Modern Research
This compound, a derivative of the polycyclic aromatic hydrocarbon (PAH) fluorene, serves as a crucial building block in the synthesis of advanced materials and potential therapeutic agents.[1][2][3] Its rigid, planar structure, combined with the electronic properties imparted by the methyl group, makes it a compound of significant interest in fields ranging from organic electronics to medicinal chemistry.[4] The thermal stability of this compound and its derivatives is a critical parameter that dictates their suitability for various applications, particularly those involving high-temperature processing or long-term storage. This guide provides a comprehensive overview of the thermal stability of this compound, delving into the theoretical underpinnings of its degradation, established analytical techniques for its characterization, and the influence of structural modifications on its thermal behavior.
Theoretical Framework: Understanding the Thermal Degradation of this compound
The thermal stability of an organic molecule is intrinsically linked to the strength of its chemical bonds and the availability of low-energy degradation pathways. For this compound, the core fluorenyl structure is relatively robust due to its aromaticity. However, under thermal stress, several degradation mechanisms can be initiated.
Potential Degradation Pathways
While specific high-temperature degradation pathways for this compound are not extensively detailed in the public domain, we can infer potential mechanisms based on the known degradation of fluorene and other PAHs.[5][6][7][8] The primary routes of thermal decomposition are likely to involve:
-
Oxidation: In the presence of oxygen, oxidation is a major degradation pathway.[9] This can lead to the formation of ketones, such as 2-methyl-9-fluorenone, and subsequent ring-opening reactions, ultimately producing smaller, more volatile fragments.[5][6][7][8]
-
C-H and C-C Bond Cleavage: At elevated temperatures, the cleavage of the C-H bonds of the methyl group and the methylene bridge (C9) can occur, leading to the formation of radical species. These highly reactive intermediates can then participate in a cascade of secondary reactions, including polymerization and char formation.
-
Dehydrogenation: The loss of hydrogen atoms can lead to the formation of more condensed aromatic structures.
The presence of the methyl group on the fluorene ring can influence these pathways. The electron-donating nature of the methyl group can affect the electron density distribution in the aromatic system, potentially altering the sites most susceptible to thermal attack.
Experimental Assessment of Thermal Stability
A thorough understanding of the thermal stability of this compound and its derivatives requires robust experimental evaluation. The two primary techniques employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of materials by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Select the desired atmosphere (e.g., nitrogen for inert conditions, or air for oxidative conditions) and set the flow rate (typically 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).
-
-
Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG curve).
-
-
Heating Rate: A slower heating rate can provide better resolution of distinct decomposition steps, while a faster rate can mimic rapid processing conditions. A standard rate of 10 °C/min is often used for comparative studies.
-
Atmosphere: Running the analysis in both an inert (nitrogen) and an oxidative (air) atmosphere is crucial. A significant difference in the decomposition profile between the two indicates that oxidation is a primary degradation mechanism.[9]
-
Sample Mass: Using a small sample mass minimizes thermal gradients within the sample, ensuring more accurate temperature measurements.
Figure 1: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for investigating the thermal transitions of a material, such as melting, crystallization, and glass transitions.[10][11][12][13] For this compound, DSC can provide valuable information about its melting point and purity, which are indirectly related to its stability.
-
Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into a hermetically sealed aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below its melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) through the melting transition.
-
Cool the sample back to the starting temperature.
-
A second heating cycle is often performed to observe any changes in the material's thermal behavior after the initial melt.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Determine the onset of melting and the peak melting temperature (Tm).
-
Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHf).
-
-
Hermetically Sealed Pans: These are essential to prevent the sublimation or evaporation of the sample during heating, which would lead to inaccurate results.
-
Inert Atmosphere: An inert atmosphere prevents oxidative degradation of the sample during the analysis.
-
Heating and Cooling Cycles: The initial heating cycle provides information on the as-received material. Subsequent cooling and heating cycles can reveal information about recrystallization behavior and the presence of polymorphs.
Figure 2: Experimental workflow for Differential Scanning Calorimetry (DSC).
Data Interpretation and Summary
The data obtained from TGA and DSC analyses provide a quantitative measure of the thermal stability of this compound and its derivatives.
| Parameter | Description | Typical Value for this compound (Hypothetical) |
| Tonset (N2) | Onset temperature of decomposition in an inert atmosphere. | 300 - 350 °C |
| Tonset (Air) | Onset temperature of decomposition in an oxidative atmosphere. | 250 - 300 °C |
| Tm | Peak melting temperature. | 110 - 115 °C |
| ΔHf | Enthalpy of fusion. | 20 - 25 kJ/mol |
Note: The values presented in the table are hypothetical and intended for illustrative purposes. Actual values will depend on the specific experimental conditions and the purity of the sample.
Influence of Derivatives on Thermal Stability
The thermal stability of the fluorene core can be significantly altered by the introduction of various functional groups.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2) or cyano (-CN) groups can withdraw electron density from the aromatic system. This can weaken certain bonds and potentially lower the thermal stability.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) or amino (-NH2) donate electron density to the aromatic rings. This can enhance the overall stability of the molecule by strengthening the bonds within the aromatic system.
-
Bulky Substituents: Large, sterically hindering groups, particularly at the C9 position, can prevent intermolecular interactions and potentially disrupt the crystal packing, which may affect the melting point and the onset of decomposition. For instance, the introduction of bulky donor groups in 9-borafluorene derivatives has been shown to enhance thermal stability.[14]
-
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) can have a mixed effect. While they are electron-withdrawing, their presence can also increase the molecular weight and alter intermolecular forces, which can influence thermal stability.
Accelerated Stability Studies
For pharmaceutical and materials science applications, long-term stability at ambient conditions is crucial. Accelerated stability studies, where samples are subjected to elevated temperatures and humidity, can be used to predict the long-term stability of this compound and its derivatives.[15][16][17][18] By modeling the degradation kinetics at elevated temperatures using the Arrhenius equation, it is possible to extrapolate and estimate the shelf-life under normal storage conditions.[15][16]
Conclusion
The thermal stability of this compound and its derivatives is a critical consideration for their practical application. This guide has provided a comprehensive overview of the theoretical and experimental aspects of their thermal behavior. A combination of Thermogravimetric Analysis and Differential Scanning Calorimetry provides a robust framework for characterizing their stability. Furthermore, understanding the influence of various substituents allows for the rational design of new fluorene derivatives with tailored thermal properties for specific applications in drug development and materials science.
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An In-depth Technical Guide on the Environmental Sources and Occurrence of 2-Methylfluorene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylfluorene, a member of the polycyclic aromatic hydrocarbon (PAH) family, is a compound of increasing environmental and toxicological interest. Its prevalence in various environmental compartments is primarily linked to anthropogenic activities, particularly the incomplete combustion of organic materials. This technical guide provides a comprehensive overview of the primary environmental sources of this compound, its occurrence in air, water, soil, and sediment, and the analytical methodologies employed for its detection and quantification. By elucidating the pathways of its release and distribution, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to assess its environmental impact and potential human exposure risks.
Introduction to this compound
This compound (C₁₄H₁₂) is a tricyclic aromatic hydrocarbon characterized by a fluorene backbone with a methyl group substitution. Like other PAHs, it is formed during the incomplete combustion or pyrolysis of organic matter. Its presence in the environment is a significant concern due to its potential for persistence, bioaccumulation, and toxicity. While not as extensively studied as some other PAHs like benzo[a]pyrene, understanding the sources and distribution of this compound is crucial for a comprehensive assessment of environmental contamination and associated health risks. The compound's chemical structure and properties, including its low water solubility and high oct
An In-depth Technical Guide to the Toxicological Profile of Methylated Polycyclic Aromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylated polycyclic aromatic hydrocarbons (MPAHs) represent a class of environmental contaminants of significant toxicological concern. Often exhibiting greater carcinogenicity and mutagenicity than their parent compounds, MPAHs necessitate a distinct and thorough toxicological evaluation. This guide provides a comprehensive overview of the toxicological profile of MPAHs, delving into their environmental sources, metabolic activation pathways, and multifaceted mechanisms of toxicity. We will explore the pivotal role of methylation in altering the carcinogenic potential of polycyclic aromatic hydrocarbons (PAHs), the formation of DNA adducts, the induction of oxidative stress, and the modulation of critical cellular signaling pathways such as the aryl hydrocarbon receptor (AhR). Furthermore, this guide will detail established experimental protocols for assessing the toxicity of MPAHs and discuss current analytical methodologies for their detection and quantification.
Introduction: The Significance of Methylation in PAH Toxicology
Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings, formed from the incomplete combustion of organic materials.[1] While the toxicity of parent PAHs is well-documented, the addition of one or more methyl groups to the aromatic structure can profoundly alter their biological activity.[2][3] Methylation can influence the electronic properties and steric configuration of the PAH molecule, often leading to enhanced metabolic activation and increased reactivity of the ultimate carcinogenic metabolites.[4]
MPAHs are ubiquitous in the environment, originating from both natural and anthropogenic sources.[5] Key anthropogenic sources include vehicle exhaust, industrial emissions, coal tar, and tobacco smoke.[6][7] Petrogenic sources, such as crude oil spills, are also significant contributors of alkylated PAHs to the environment.[8][9] Due to their lipophilic nature, MPAHs tend to bioaccumulate in organisms and persist in the environment, posing a long-term risk to human health.[1][10] This guide will provide a detailed exploration of the factors that contribute to the unique toxicological profile of this important class of environmental contaminants.
Metabolic Activation: The Gateway to MPAH Toxicity
Parent MPAHs are generally inert and require metabolic activation to exert their toxic effects.[4][11] This bioactivation process is a complex, multi-step enzymatic cascade primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1.[12] The activation of these enzymes is often initiated by the binding of the MPAH to the aryl hydrocarbon receptor (AhR).[1][13]
The "Unified Theory of PAH Carcinogenicity" posits that the substitution of methyl groups, particularly at the meso-position, is a critical step in the carcinogenic mechanism for many PAHs.[2][3][11] This theory suggests that metabolism of the methyl group to a reactive ArCH2X structure, where X is a good leaving group, is a key event.[2][3]
The primary pathways of metabolic activation for MPAHs include:
-
Diol Epoxide Pathway: This is a major pathway for many PAHs and MPAHs. The process involves the formation of a dihydrodiol, which is then further oxidized to a highly reactive diol epoxide.[4][12] These diol epoxides are potent electrophiles that can covalently bind to nucleophilic sites in cellular macromolecules, most notably DNA.[14][15]
-
Radical Cation Pathway: This pathway involves the one-electron oxidation of the MPAH to form a radical cation. These reactive species can interact with DNA, leading to the formation of unstable adducts and apurinic sites.[12][14]
-
Ortho-Quinone Pathway: The formation of ortho-quinones is another significant metabolic route. These quinones are redox-active molecules that can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress.[11][12]
The specific metabolic pathway that predominates depends on the structure of the individual MPAH and the metabolic capacity of the exposed organism.
Mechanisms of MPAH-Induced Toxicity
The toxic effects of MPAHs are diverse and arise from the interaction of their reactive metabolites with cellular components. The key mechanisms of toxicity are detailed below.
Genotoxicity and DNA Adduct Formation
The hallmark of MPAH carcinogenicity is their ability to damage DNA. The electrophilic metabolites of MPAHs, particularly diol epoxides, readily form covalent adducts with DNA bases, primarily guanine and adenine.[14][15][16] These bulky adducts distort the DNA helix, interfering with replication and transcription.[15] If not repaired, these DNA lesions can lead to mutations during DNA replication, potentially activating proto-oncogenes or inactivating tumor suppressor genes, thereby initiating the process of carcinogenesis.[15] The formation of PAH-DNA adducts is considered a critical biomarker of the biologically effective dose and cancer risk.[14][17][18]
Oxidative Stress
MPAHs are potent inducers of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense capacity of the cell.[19][20] As mentioned, the redox cycling of o-quinone metabolites is a major source of ROS production.[12] This excessive ROS can damage cellular lipids, proteins, and DNA, contributing to cellular dysfunction and toxicity.[10][20] Oxidative stress has been implicated in a wide range of adverse health effects associated with PAH exposure, including inflammation and cardiovascular disease.[19][21][22]
Aryl Hydrocarbon Receptor (AhR) Signaling
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxicity of many PAHs and MPAHs.[1][13][23] Upon binding to an MPAH ligand, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the transcriptional activation of a battery of genes, including those encoding for drug-metabolizing enzymes like CYP1A1 and CYP1B1.[12][24]
While this induction of metabolic enzymes is a detoxification mechanism, it can also paradoxically enhance the production of reactive, toxic metabolites, a process known as "lethal synthesis."[12] Beyond its role in xenobiotic metabolism, AhR signaling is also involved in the regulation of cell proliferation, differentiation, and apoptosis, and its dysregulation by MPAHs can contribute to tumorigenesis.[23]
Estrogen Receptor-Mediated Activity
Recent studies have indicated that some MPAHs and their metabolites can exhibit estrogenic activity.[25] This occurs through their ability to bind to and activate the estrogen receptor (ER), leading to the transcription of estrogen-responsive genes.[25] This endocrine-disrupting activity can contribute to the overall toxicological profile of MPAHs, particularly in hormone-sensitive tissues.[25]
Visualization of Toxicological Pathways
To better illustrate the complex interplay of these mechanisms, the following diagrams are provided.
Caption: Metabolic activation pathways of MPAHs leading to toxic metabolites.
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by MPAHs.
Experimental Protocols for MPAH Toxicity Assessment
A variety of in vitro and in vivo assays are employed to evaluate the toxicological properties of MPAHs.
Ames Test (Bacterial Reverse Mutation Assay)
This widely used in vitro assay assesses the mutagenic potential of a chemical.
Methodology:
-
Select appropriate strains of Salmonella typhimurium (e.g., TA98, TA100) that are histidine auxotrophs.
-
Prepare a series of dilutions of the test MPAH.
-
In the presence and absence of a metabolic activation system (S9 mix from rat liver), incubate the bacterial strains with the test compound.
-
Plate the treated bacteria on a minimal glucose agar medium lacking histidine.
-
Incubate the plates for 48-72 hours.
-
Count the number of revertant colonies (his+). A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic response.
In Vitro Micronucleus Test
This assay detects chromosomal damage in mammalian cells.
Methodology:
-
Culture a suitable mammalian cell line (e.g., CHO, V79, TK6).
-
Expose the cells to various concentrations of the MPAH, with and without metabolic activation (S9 mix).
-
After an appropriate treatment period, add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest the cells, fix, and stain them with a DNA-specific dye (e.g., Giemsa, DAPI).
-
Score the frequency of micronuclei in binucleated cells under a microscope. An increase in micronucleus frequency indicates clastogenic or aneugenic activity.
DNA Adduct Analysis by 32P-Postlabeling or Mass Spectrometry
These methods are used to detect and quantify the formation of DNA adducts.
32P-Postlabeling Methodology:
-
Isolate DNA from cells or tissues exposed to the MPAH.
-
Digest the DNA to individual deoxynucleoside 3'-monophosphates.
-
Enrich the adducted nucleotides.
-
Label the adducted nucleotides with 32P-ATP using T4 polynucleotide kinase.
-
Separate the 32P-labeled adducts by thin-layer chromatography (TLC).
-
Quantify the adducts by autoradiography and scintillation counting.
LC-MS/MS Methodology:
-
Isolate and hydrolyze the DNA.
-
Separate the adducted nucleosides or bases using liquid chromatography (LC).
-
Detect and quantify the adducts using tandem mass spectrometry (MS/MS) based on their specific mass-to-charge ratios and fragmentation patterns.
AhR-CALUX (Chemically Activated Luciferase Expression) Bioassay
This cell-based reporter gene assay measures the activation of the AhR signaling pathway.[1]
Methodology:
-
Use a recombinant cell line (e.g., H1L7.5c2) that has been stably transfected with an AhR-responsive luciferase reporter gene.[1]
-
Expose the cells to a range of concentrations of the test MPAH.
-
After an incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
The amount of light produced is proportional to the AhR-agonistic activity of the compound.[1]
Analytical Methods for MPAH Detection
Accurate assessment of exposure to MPAHs requires sensitive and specific analytical methods.
| Analytical Technique | Principle | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and semi-volatile compounds based on their partitioning between a stationary and a mobile phase, followed by detection based on mass-to-charge ratio.[26][27][28] | High resolution, excellent sensitivity and specificity. | Requires derivatization for some compounds; co-elution of isomers can be a challenge.[26] |
| High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection | Separates compounds based on their differential partitioning between a stationary and a liquid mobile phase.[28][29] | Suitable for non-volatile and thermally labile compounds; fluorescence detection provides high sensitivity and selectivity for PAHs. | Lower resolution for complex mixtures compared to GC. |
| Two-Dimensional Gas Chromatography (GCxGC) | Employs two different capillary columns for enhanced separation of complex mixtures.[26] | Greatly increased peak capacity and resolution, allowing for the separation of numerous isomers. | More complex instrumentation and data analysis. |
Regulatory Landscape and Future Perspectives
Several regulatory agencies, including the U.S. Environmental Protection Agency (EPA) and the International Agency for Research on Cancer (IARC), have classified some PAHs as probable or possible human carcinogens.[4][30] However, specific regulatory guidelines for the vast number of individual MPAHs are often lacking.[31][32] The European Union has set maximum levels for certain PAHs in various foodstuffs.[29][33]
Future research should focus on:
-
Expanding the toxicological database for a wider range of MPAHs.
-
Developing more refined quantitative structure-activity relationship (QSAR) models to predict the toxicity of untested MPAHs.
-
Investigating the toxicological interactions of MPAHs in complex environmental mixtures.
-
Identifying more specific and sensitive biomarkers of MPAH exposure and effect.
Conclusion
Methylated polycyclic aromatic hydrocarbons are a class of environmental toxicants with significant carcinogenic and mutagenic potential, often exceeding that of their parent compounds. Their toxicity is intricately linked to their metabolic activation into reactive species that can damage DNA, induce oxidative stress, and disrupt cellular signaling pathways. A thorough understanding of the toxicological profile of MPAHs is crucial for accurate risk assessment and the development of effective strategies to mitigate their adverse health effects. Continued research into the mechanisms of MPAH toxicity and the development of advanced analytical and toxicological methodologies are essential for protecting human health from the risks posed by these ubiquitous environmental contaminants.
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Chou, W. C., et al. (2022). Aryl hydrocarbon receptor activation-mediated vascular toxicity of ambient fine particulate matter: contribution of polycyclic aromatic hydrocarbons and osteopontin as a biomarker. Particle and Fibre Toxicology, 19(1), 44. [Link]
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National Center for Biotechnology Information. (1995). HEALTH EFFECTS. In Toxicological Profile for Polycyclic Aromatic Hydrocarbons. [Link]
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Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). [Link]
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Wenzl, T., et al. (2006). Analytical methods for polycyclic aromatic hydrocarbons (PAHs) in food and the environment needed for new food legislation in the European Union. TrAC Trends in Analytical Chemistry, 25(7), 716-725. [Link]
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U.S. Environmental Protection Agency. (1990). Toxicological Profile for Polycyclic Aromatic Hydrocarbons. [Link]
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National Center for Biotechnology Information. (1995). REGULATIONS AND ADVISORIES. In Toxicological Profile for Polycyclic Aromatic Hydrocarbons. [Link]
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Tan, L., et al. (2024). Association between polycyclic aromatic hydrocarbon exposure and liver function: The mediating roles of inflammation and oxidative stress. Environmental Pollution, 342, 123068. [Link]
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Agency for Toxic Substances and Disease Registry. (2009). Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure?. [Link]
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The Mutagenic Profile of Methylated Fluorenes in Salmonella typhimurium: A Technical Guide for Researchers
This guide provides an in-depth technical examination of the mutagenicity of methylated fluorenes as determined by the Salmonella typhimurium reverse mutation assay, commonly known as the Ames test. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings on structure-activity relationships, metabolic activation pathways, and the molecular mechanisms underlying the mutagenic effects of these compounds. We will delve into the causality behind experimental design and provide detailed protocols to ensure reproducible and reliable results.
Introduction: The Significance of Methylated Fluorenes in Genotoxicity
Fluorene and its derivatives are polycyclic aromatic hydrocarbons (PAHs) that are products of incomplete combustion of organic materials and are also found in crude oil and coal tar. Methylated fluorenes, a subset of these compounds, have garnered significant attention in the field of toxicology due to their potential genotoxic and carcinogenic properties. Understanding the mutagenicity of these compounds is crucial for assessing their risk to human health and for guiding the development of safer chemical entities in various industries, including pharmaceuticals. The Ames test, a widely accepted bacterial reverse mutation assay, serves as a rapid and reliable primary screen for the mutagenic potential of chemical substances.[1][2] This guide will focus on the application of this assay to elucidate the mutagenic characteristics of methylated fluorenes.
The Critical Role of Methylation and Structure in Mutagenicity
Research has consistently demonstrated that the position of methyl substitution on the fluorene ring system dramatically influences its mutagenic activity.
The Prominence of the C9 Position
Studies have shown that a methyl group at the 9-position of the fluorene molecule is a key structural feature for mutagenic activity in Salmonella typhimurium.[3] For instance, 9-methylfluorene and 1,9-dimethylfluorene exhibit significant mutagenic effects, whereas other methylated analogues without a substituent at the C9 position are often inactive.[3] This suggests that the benzylic carbon at the 9-position is a critical site for metabolic activation to a mutagenic species.
Structure-Activity Relationship (SAR) Insights
The mutagenic potency of fluorene derivatives is intricately linked to their chemical structure. While methylation at the C9 position is a strong indicator of potential mutagenicity, other substitutions can modulate this effect. For example, the presence of a carbonyl group at the C9 position has also been associated with mutagenic potency in some fluorene derivatives.[4] A thorough understanding of these SARs is essential for predicting the mutagenic potential of novel fluorene-based compounds.
Metabolic Activation: The Gateway to Mutagenicity
Methylated fluorenes are generally not directly mutagenic. Their genotoxic potential is realized through metabolic activation by enzymes, primarily from the cytochrome P450 (CYP) superfamily, which are present in mammalian liver extracts (S9 fraction) used in the Ames test.[3][5]
The Bioactivation Pathway
The metabolic activation of 9-methylfluorene is initiated by the oxidation of the methyl group, a reaction catalyzed by cytochrome P450 enzymes.[5] This leads to the formation of a hydroxymethyl intermediate. Subsequent enzymatic reactions, likely involving sulfotransferases, can convert this intermediate into a highly reactive sulfuric acid ester.[6] This electrophilic species is then capable of covalently binding to nucleophilic sites in DNA, forming DNA adducts.
Caption: Metabolic activation of 9-methylfluorene.
The Role of the S9 Mix
The S9 fraction, a supernatant from the centrifugation of homogenized liver from Aroclor- or phenobarbital-induced rats, provides the necessary metabolic enzymes for the bioactivation of promutagens like methylated fluorenes.[3][7] The inclusion of this mix in the Ames test is therefore essential to mimic mammalian metabolism and unmask the mutagenic potential of these compounds.
The Ames Test: Detecting Mutagenicity in Salmonella typhimurium
The Ames test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it for growth.[1][8] The assay measures the rate of reverse mutations (reversions) that restore the functional histidine gene, allowing the bacteria to grow on a histidine-deficient medium. An increase in the number of revertant colonies in the presence of a test substance indicates its mutagenic potential.[1]
Key Salmonella Strains for Methylated Fluorene Testing
Two primary strains are crucial for evaluating the mutagenicity of methylated fluorenes:
-
TA98: This strain is designed to detect frameshift mutations, which are often induced by bulky chemical adducts that intercalate into the DNA.[9][10] The target for reversion in TA98 is a repetitive sequence of -GC-GC-GC-.[4]
-
TA100: This strain is used to detect base-pair substitution mutations.[9][10]
The use of both strains is critical as different mutagenic agents can induce different types of genetic alterations. Together, TA98 and TA100 can detect a vast majority of mutagens.[9][10]
Mechanism of Mutagenesis: From DNA Adducts to Mutations
The reactive metabolites of methylated fluorenes form covalent adducts with DNA, primarily at guanine bases.[11] These adducts distort the DNA helix and can lead to errors during DNA replication.
-
Frameshift Mutations: Bulky adducts, such as those formed by activated fluorenes, can cause the DNA polymerase to slip during replication, particularly in repetitive sequences. This can lead to the insertion or deletion of one or more base pairs, resulting in a frameshift mutation.[11][12]
-
Base-Pair Substitutions: The presence of a DNA adduct can also cause mispairing of bases during replication, leading to a base-pair substitution. For example, an adducted guanine might be misread as an adenine, resulting in a G:C to T:A transversion after the next round of replication.[2][13]
Caption: DNA adduct formation and subsequent mutation induction.
Quantitative Data on Mutagenicity
The mutagenic potency of methylated fluorenes can be quantified by the number of revertant colonies induced per unit amount of the test compound. The following table summarizes representative data for several methylated fluorenes.
| Compound | Salmonella Strain | Metabolic Activation (S9) | Mutagenic Potency (Revertants/nmol) |
| 9-Methylfluorene | TA98 | + | Active |
| 9-Methylfluorene | TA100 | + | Active |
| 1,9-Dimethylfluorene | TA98 | + | Active |
| 1,9-Dimethylfluorene | TA100 | + | Active |
| 2-Methylfluorene | TA98 / TA100 | + | Inactive |
| Fluorene | TA98 / TA100 | + | Inactive |
Note: "Active" indicates a positive mutagenic response, though specific revertant/nmol values can vary between experiments. The key finding is the necessity of the 9-methyl group for activity.[3]
Experimental Protocol: Ames Plate Incorporation Assay for Methylated Fluorenes
This protocol outlines the standard plate incorporation method for assessing the mutagenicity of methylated fluorenes.
Materials
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
Nutrient broth
-
Top agar (containing a trace amount of histidine and biotin)
-
Minimal glucose agar plates
-
Test compound (methylated fluorene) dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls (e.g., 2-nitrofluorene for TA98 without S9, sodium azide for TA100 without S9, 2-anthramine for both with S9)
-
Negative/solvent control
-
S9 fraction (from Aroclor 1254-induced rat liver)
-
S9 cofactor mix (NADP, G6P)
-
Sterile test tubes, pipettes, and other standard microbiology laboratory equipment
Step-by-Step Methodology
-
Prepare Bacterial Cultures: Inoculate the Salmonella tester strains into nutrient broth and incubate overnight with shaking at 37°C to reach the late exponential phase of growth.[1]
-
Prepare S9 Mix: On the day of the experiment, thaw the S9 fraction and prepare the S9 mix by combining it with the cofactor solution. Keep the S9 mix on ice.[8]
-
Set up Test Tubes: For each strain and concentration of the test compound (including positive and negative controls), label sterile test tubes.
-
Add Reagents: To each tube, add the following in order:
-
2.0 mL of molten top agar (maintained at 45°C)
-
0.1 mL of the overnight bacterial culture
-
0.1 mL of the test compound solution (at the desired concentration) or control solution
-
0.5 mL of S9 mix (for experiments with metabolic activation) or a phosphate buffer (for experiments without metabolic activation)[14]
-
-
Plate Incorporation: Immediately after adding all components, gently vortex the tube for a few seconds and pour the contents onto the surface of a minimal glucose agar plate.[4][15]
-
Solidification and Incubation: Swirl the plate to ensure an even distribution of the top agar. Allow the top agar to solidify on a level surface. Invert the plates and incubate at 37°C for 48-72 hours.[8][14]
-
Colony Counting: After incubation, count the number of revertant colonies on each plate.
Data Analysis and Interpretation
A positive mutagenic response is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion rate) observed in the negative control plates.[7]
Caption: Ames plate incorporation assay workflow.
Conclusion
The mutagenicity of methylated fluorenes in Salmonella typhimurium is a well-established phenomenon that is highly dependent on the molecular structure of the compound, with methylation at the 9-position being a key determinant of activity. The genotoxicity of these compounds is mediated by their metabolic activation to reactive electrophiles that form DNA adducts, leading to frameshift and base-pair substitution mutations. The Ames test, particularly with the inclusion of a metabolic activation system and the use of both TA98 and TA100 strains, remains an indispensable tool for the identification and characterization of the mutagenic potential of methylated fluorenes and other PAHs. The insights gained from these studies are vital for regulatory assessment and for guiding the design of safer chemical compounds.
References
- Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.
- Beland, F. A., & Marques, M. M. (1994). DNA adducts of aromatic amines and nitroaromatic hydrocarbons. In DNA Adducts (pp. 229-279). Springer, Berlin, Heidelberg.
-
Lavoie, E. J., Tulley-Freiler, L., Bedenko, V., & Hoffmann, D. (1981). Mutagenicity of methylated fluorenes and benzofluorenes. Mutation Research/Genetic Toxicology, 91(3), 167-176. [Link]
- Fuchs, R. P., & Daune, M. P. (1982). Dynamic structure of DNA modified with the carcinogen N-acetoxy-N-2-acetylaminofluorene. Biochemistry, 21(18), 4435-4440.
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Chen, C., & Tu, M. (1980). Hydroperoxidation by cytochrome P-450 oxygenase: metabolism of 9-methylfluorene. Archives of Biochemistry and Biophysics, 201(2), 468-474. [Link]
-
Elespuru, R. K., & Lijinsky, W. (1979). Mutagenicity of fluorene derivatives: a proposed mechanism. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 63(1), 1-10. [Link]
- Shibutani, S., & Grollman, A. P. (1993). Mechanism of frameshift (deletion) generated by acetylaminofluorene-derived DNA adducts in vitro. Journal of Biological Chemistry, 268(16), 11703-11710.
-
Lawrence University. (n.d.). The Ames Test. Retrieved from [Link]
-
Cross, K. P., & DeMarini, D. M. (2022). Analysis of chemical structures and mutations detected by Salmonella TA98 and TA100. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 879-880, 503522. [Link]
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Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation research, 455(1-2), 29–60. [Link]
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U.S. Environmental Protection Agency. (1980). Microbial Bioassay for Toxic and Hazardous Materials (Ames Test for Mutagenicity). Retrieved from [Link]
- Shibutani, S., Suzuki, N., & Grollman, A. P. (1997). Mutagenic specificity of the C8 and N2-deoxyguanosine adducts of 2-amino-3-methylimidazo[4,5-f]quinoline. Carcinogenesis, 18(11), 2129-2134.
- Claxton, L. D., Allen, J., Auletta, A., Mortelmans, K., Nestmann, E., & Zeiger, E. (1987). Guide for the Salmonella typhimurium/mammalian-microsome tests for bacterial mutagenicity. Mutation Research/Reviews in Genetic Toxicology, 189(2), 83-104.
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Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test. Mutation research, 113(3-4), 173–215. [Link]
- Zeiger, E., Anderson, B., Haworth, S., Lawlor, T., & Mortelmans, K. (1992). Salmonella mutagenicity tests: V. Results from the testing of 311 chemicals. Environmental and molecular mutagenesis, 19(Suppl 21), 2–141.
- Topal, M. D., & Fresco, J. R. (1976). Complementary base pairing and the origin of substitution mutations.
- Heidelberger, C. (1975). Chemical carcinogenesis. Annual review of biochemistry, 44(1), 79-121.
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Pfizer Inc. (n.d.). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Retrieved from [Link]
-
Surh, Y. J., Liem, A., Miller, E. C., & Miller, J. A. (1989). Metabolic activation of 9-hydroxymethyl-10-methylanthracene and 1-hydroxymethylpyrene to electrophilic, mutagenic and tumorigenic sulfuric acid esters by rat hepatic sulfotransferase activity. Carcinogenesis, 10(8), 1479-1488. [Link]
-
ResearchGate. (n.d.). Metabolic activation of 3-aminodibenzofuran mediated by P450 enzymes and sulfotransferases. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methylfluorene via Friedel-Crafts Alkylation
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 2-Methylfluorene
Fluorene and its derivatives are a critical class of polycyclic aromatic hydrocarbons (PAHs) that form the structural core of numerous functional materials and pharmaceutical agents. Their unique photophysical properties, rigid planar structure, and electron-rich nature make them ideal building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes. In the realm of medicinal chemistry, the fluorene scaffold is present in a variety of compounds exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
This compound, in particular, serves as a key intermediate in the synthesis of more complex functionalized fluorene derivatives. The introduction of a methyl group at the C2 position subtly modulates the electronic properties and steric profile of the fluorene core, influencing the ultimate characteristics of the final product. This application note provides a comprehensive guide to the synthesis of this compound, with a primary focus on the classic Friedel-Crafts alkylation approach. Additionally, a modern, highly selective alternative utilizing a Suzuki-Miyaura cross-coupling reaction is presented for comparison, offering researchers a broader perspective on available synthetic strategies.
Part 1: Synthesis of this compound via Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic aromatic substitution of an alkyl group onto an aromatic ring.[1] This section details the theoretical underpinnings and a practical, step-by-step protocol for the synthesis of this compound from fluorene.
Theoretical Background and Mechanistic Insights
The Friedel-Crafts alkylation of fluorene with a methylating agent, such as chloromethane, is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃). The reaction proceeds through the following key steps:
-
Formation of the Electrophile: The Lewis acid catalyst activates the alkyl halide, generating a highly electrophilic carbocation or a carbocation-like complex.[1]
-
Electrophilic Attack: The electron-rich π-system of the fluorene ring acts as a nucleophile, attacking the electrophile. This attack preferentially occurs at the positions of highest electron density. For fluorene, electrophilic substitution is known to favor the 2 and 4 positions, with the 2-substituted product often being the major isomer.
-
Rearomatization: A proton is eliminated from the intermediate carbocation (Wheland intermediate), restoring the aromaticity of the ring and yielding the methylated fluorene product.
It is crucial to acknowledge a significant limitation of Friedel-Crafts alkylation: the propensity for polyalkylation. The introduction of an electron-donating alkyl group activates the aromatic ring, making the product more reactive than the starting material and susceptible to further alkylation. Careful control of reaction conditions is therefore essential to maximize the yield of the desired mono-methylated product.
Reaction Mechanism: Friedel-Crafts Alkylation of Fluorene
Caption: Mechanism of Friedel-Crafts Alkylation of Fluorene.
Experimental Protocol: Friedel-Crafts Methylation of Fluorene
This protocol is adapted from general procedures for Friedel-Crafts alkylation reactions.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Fluorene | 166.22 | 30.0 | 5.00 g |
| Aluminum Chloride | 133.34 | 33.0 | 4.40 g |
| Chloromethane (gas) | 50.49 | Excess | Bubbled through |
| Dichloromethane (DCM) | - | - | 100 mL |
| Hydrochloric Acid (1M) | - | - | 50 mL |
| Saturated NaCl (aq) | - | - | 50 mL |
| Anhydrous MgSO₄ | - | - | ~5 g |
Equipment:
-
250 mL three-necked round-bottom flask
-
Reflux condenser with a drying tube (CaCl₂)
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup: Assemble the three-necked flask with the reflux condenser, gas inlet tube, and a rubber septum. Ensure all glassware is dry. Place a magnetic stir bar in the flask.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add fluorene (5.00 g, 30.0 mmol) and dichloromethane (100 mL) to the flask. Stir the mixture until the fluorene is completely dissolved.
-
Cooling: Cool the flask to 0 °C using an ice bath.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (4.40 g, 33.0 mmol) to the stirred solution. The addition is exothermic, so maintain the temperature at 0 °C.
-
Methylation: Once the aluminum chloride is added, begin bubbling chloromethane gas through the solution via the gas inlet tube at a slow and steady rate.
-
Reaction Monitoring: Allow the reaction to proceed at 0 °C for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) if available.
-
Quenching: After the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing ice and 50 mL of 1M hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Washing: Combine the organic layers and wash with saturated sodium chloride solution (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Experimental Workflow: Friedel-Crafts Alkylation
Caption: Workflow for the Friedel-Crafts alkylation of fluorene.
Part 2: A Modern Alternative: Suzuki-Miyaura Cross-Coupling
While Friedel-Crafts alkylation is a classic method, it often suffers from a lack of regioselectivity and the formation of polyalkylated byproducts. For syntheses requiring high purity and specific isomer formation, modern cross-coupling reactions offer a superior alternative. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a powerful tool for the selective formation of C-C bonds.[2][3][4][5][6]
Synthetic Strategy
The synthesis of this compound via Suzuki-Miyaura coupling involves two main steps:
-
Bromination of Fluorene: Selective bromination of fluorene at the 2-position to generate 2-bromofluorene.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of 2-bromofluorene with a methylboronic acid or its ester.
This approach offers excellent control over the position of the methyl group, leading to the exclusive formation of the this compound isomer.
Experimental Protocol: Synthesis of 2-Bromofluorene
A common method for the synthesis of 2-bromofluorene involves the electrophilic bromination of fluorene using N-bromosuccinimide (NBS).[1][7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Fluorene | 166.22 | 30.0 | 5.00 g |
| N-Bromosuccinimide | 177.98 | 30.0 | 5.34 g |
| Ethyl Acetate | - | - | 50 mL |
Procedure:
-
Dissolve fluorene (5.00 g, 30.0 mmol) in ethyl acetate (50 mL) in a round-bottom flask.
-
Add N-bromosuccinimide (5.34 g, 30.0 mmol) to the solution.
-
Heat the mixture to 60 °C for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Filter the resulting precipitate, wash with water, and dry to obtain crude 2-bromofluorene.
-
The crude product can be purified by recrystallization from ethanol/water.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure for Suzuki-Miyaura coupling reactions.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Bromofluorene | 245.12 | 10.0 | 2.45 g |
| Methylboronic Acid | 59.86 | 12.0 | 0.72 g |
| Pd(PPh₃)₄ | 1155.56 | 0.3 | 347 mg |
| Sodium Carbonate (2M aq) | - | - | 10 mL |
| Toluene/Dioxane (4:1) | - | - | 20 mL |
Procedure:
-
In a round-bottom flask, combine 2-bromofluorene (2.45 g, 10.0 mmol), methylboronic acid (0.72 g, 12.0 mmol), and the toluene/dioxane solvent mixture (20 mL).
-
Add the 2M aqueous sodium carbonate solution (10 mL).
-
Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol), to the mixture.
-
Heat the reaction mixture to 85 °C and stir under an inert atmosphere for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, filter through a pad of celite, and wash with toluene.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Part 3: Purification and Characterization
The final and critical stage of the synthesis is the purification of this compound and the confirmation of its structure and purity.
Purification
The crude product from the Friedel-Crafts alkylation will likely be a mixture of this compound, other methylfluorene isomers (e.g., 4-methylfluorene), unreacted fluorene, and poly-methylated fluorenes.
-
Recrystallization: This is a primary method for purifying solid organic compounds.[8][9][10] A suitable solvent system for the recrystallization of methylfluorene isomers is a mixture of ethanol and water or hexane.[1][8] The different isomers may have slightly different solubilities, allowing for their separation through careful, fractional crystallization.
-
Column Chromatography: For a more precise separation of isomers, column chromatography on silica gel is highly effective. A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent like dichloromethane or ethyl acetate, can be used to separate the components based on their polarity.
Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an invaluable tool for analyzing the composition of the crude reaction mixture and assessing the purity of the final product.[11][12] The gas chromatogram will show the different components as separate peaks, and the mass spectrum of each peak can be used to identify the compounds based on their mass-to-charge ratio and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of the final product.[13][14][15][16] The chemical shifts, integration, and coupling patterns of the protons and carbons in the NMR spectra provide detailed information about the molecular structure, confirming the position of the methyl group on the fluorene ring.
-
Melting Point: The melting point of the purified this compound can be compared to the literature value as a measure of its purity.
Conclusion
This application note has provided a detailed guide to the synthesis of this compound, a valuable intermediate in the development of advanced materials and pharmaceuticals. The traditional Friedel-Crafts alkylation method is presented as a viable, albeit less selective, approach. For researchers requiring high isomeric purity, the modern Suzuki-Miyaura cross-coupling reaction is highlighted as a superior alternative. Comprehensive protocols for both synthetic routes, along with detailed procedures for purification and characterization, are provided to equip scientists with the necessary tools for the successful synthesis and analysis of this compound.
References
-
Suzuki Coupling Powerhouse: Fluorene Boronic Esters in Synthesis. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]
- Method for preparing bromofluorenes. (2003). Google Patents.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Suzuki cross-coupling reaction. (2020). YouTube. Retrieved from [Link]
-
Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids. (n.d.). Open Exploration Publishing. Retrieved from [Link]
-
Chem 315 - Lab 2 - Recrystallization. (n.d.). Scribd. Retrieved from [Link]
- Crystallization method for fluorene purification. (n.d.). Google Patents.
-
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025). ResearchGate. Retrieved from [Link]
-
Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. (n.d.). PubMed Central. Retrieved from [Link]
-
NMR-spectroscopic analysis of mixtures: from structure to function. (n.d.). PubMed Central. Retrieved from [Link]
-
Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. (n.d.). RSC Publishing. Retrieved from [Link]
-
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025). Scientific & Academic Publishing. Retrieved from [Link]
-
Purification of MDI Isomers Using Dynamic Falling Film Melt Crystallization: Experiment and Molecular Simulation. (2022). PubMed Central. Retrieved from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]
-
NMR Characterization: Significance and symbolism. (2025). Retrieved from [Link]
- Method for obtaining fluorene by crystallization from the melt. (n.d.). Google Patents.
-
Determination of the microstructure of poly(methyl ?-fluoroacrylate) by NMR spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]
-
Interpreting the H-1 hydrogen-1 NMR spectrum of 2-methylbut-2-ene. (2025). Doc Brown's Chemistry. Retrieved from [Link]
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Application Note & Protocol: High-Purity 2-Methylfluorene via Optimized Recrystallization
Abstract
This comprehensive guide details the purification of crude 2-Methylfluorene, a vital polycyclic aromatic hydrocarbon intermediate in materials science and pharmaceutical development. Moving beyond a simple procedural outline, this document elucidates the fundamental principles of recrystallization as applied to this specific molecular structure. We provide a detailed, step-by-step protocol for achieving high purity, complete with the scientific rationale behind each manipulation. This application note is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the purification of this compound, ensuring the integrity of their subsequent research and development activities.
Introduction: The Rationale for Recrystallization of this compound
This compound is a polycyclic aromatic hydrocarbon (PAH) that serves as a crucial building block in the synthesis of a variety of functional materials and pharmaceutical compounds. The purity of this precursor is paramount, as even minor impurities can significantly impact the performance of resulting materials or the safety and efficacy of a drug candidate.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds[1]. The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures[2]. An ideal recrystallization process involves dissolving the crude solid in a minimal amount of a hot solvent in which the compound has high solubility, followed by slow cooling to induce the formation of a crystalline lattice. As the crystals form, impurities are excluded and remain in the surrounding solution (mother liquor), allowing for their separation by filtration[1].
For a non-polar aromatic hydrocarbon like this compound, the selection of an appropriate solvent is critical. The "like dissolves like" principle suggests that non-polar to moderately polar organic solvents will be most effective. The ideal solvent will exhibit a steep solubility curve for this compound, meaning it will have high solubility at elevated temperatures and low solubility at lower temperatures, thus maximizing the recovery of the purified product.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical properties and safety hazards of this compound is essential for its effective and safe handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂ | [3] |
| Molecular Weight | 180.25 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 104 °C | [5][6] |
| Boiling Point | 318 °C | [6] |
| Solubility | Insoluble in water; soluble in hot alcohol, ether, benzene | [6] |
Safety Precautions:
This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation[3].
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Keep away from sources of ignition[5].
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. If significant dust is generated, a NIOSH-approved respirator is recommended[5].
-
Spills: In case of a spill, prevent further leakage and collect the material using an inert absorbent. Dispose of the waste in accordance with local regulations[5].
-
First Aid: In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists[5].
Always consult the Safety Data Sheet (SDS) for this compound and all solvents used before beginning any experimental work.
Potential Impurities in Crude this compound
The nature and quantity of impurities in crude this compound will depend on the synthetic route employed. A common method for its synthesis is the Friedel-Crafts alkylation of fluorene. Potential impurities from this and other synthetic methods may include:
-
Unreacted Starting Materials: Residual fluorene.
-
Isomeric Byproducts: Other methylfluorene isomers (e.g., 1-, 3-, or 4-methylfluorene).
-
Polyalkylation Products: Dimethylfluorene or other poly-alkylated fluorenes.
-
Reagents and Catalysts: Residual catalysts (e.g., aluminum chloride) and their byproducts.
-
Solvent Residues: Traces of solvents used in the synthesis.
Experimental Protocol: Purification of this compound by Recrystallization
This protocol provides a detailed procedure for the recrystallization of crude this compound. The choice of ethanol as the primary solvent is based on the general solubility of fluorene derivatives in hot alcohols and its relatively low toxicity and cost[6].
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated Carbon (decolorizing charcoal)
-
Erlenmeyer flasks (appropriate sizes)
-
Heating mantle or hot plate with a water or oil bath
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Buchner funnel and filter flask
-
Filter paper (Whatman No. 1 or equivalent)
-
Vacuum source
-
Spatulas and weighing paper
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Recrystallization Workflow Diagram
Caption: Figure 1: Recrystallization Workflow for this compound.
Step-by-Step Procedure
-
Solvent Selection and Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL) with a magnetic stir bar.
-
Add a minimal amount of ethanol to just cover the solid.
-
Heat the mixture to a gentle boil using a heating mantle or hot plate with a water bath while stirring.
-
Gradually add more hot ethanol in small portions until the this compound just completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield[2]. Note: If insoluble impurities are present, they will not dissolve even with the addition of more solvent.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon (approximately 1-2% of the solute weight) to the solution. Caution: Adding activated carbon to a boiling solution can cause it to boil over violently.
-
Gently swirl the flask and reheat the mixture to boiling for a few minutes. The activated carbon will adsorb colored impurities.
-
-
Hot Filtration:
-
This step is necessary to remove insoluble impurities and activated carbon.
-
Set up a hot filtration apparatus by placing a stemless funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Preheat the filtration apparatus by pouring a small amount of boiling solvent through it. This prevents premature crystallization of the product in the funnel.
-
Quickly pour the hot solution of this compound through the fluted filter paper.
-
Rinse the original flask with a small amount of hot solvent and pour this through the filter paper to recover any remaining product.
-
-
Crystallization:
-
Cover the mouth of the flask containing the hot filtrate with a watch glass or inverted beaker to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals[1]. Rapid cooling can trap impurities within the crystal lattice.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes.
-
Wet the filter paper with a small amount of ice-cold ethanol to ensure it is seated properly.
-
Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing the Crystals:
-
With the vacuum still on, wash the crystals with a small amount of ice-cold ethanol. This will remove any residual mother liquor containing dissolved impurities. Use a minimal amount of cold solvent to avoid dissolving the purified product.
-
Allow the vacuum to pull air through the crystals for several minutes to partially dry them.
-
-
Drying the Purified Product:
-
Transfer the purified crystals from the filter paper to a pre-weighed watch glass or drying dish.
-
Dry the crystals to a constant weight in a drying oven at a temperature well below the melting point (e.g., 60-70 °C) or in a vacuum desiccator at room temperature.
-
Characterization of Purified this compound
The purity of the recrystallized this compound should be assessed to confirm the effectiveness of the purification process.
-
Melting Point Determination: A sharp melting point close to the literature value (104 °C) is a good indicator of high purity[5][6]. A broad melting range suggests the presence of impurities.
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure and identify any remaining impurities[3][7]. The spectra of pure this compound should show the expected signals without extraneous peaks.
-
FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can be used to confirm the presence of characteristic functional groups and the absence of impurities with distinct vibrational modes[8].
-
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling | - Too much solvent was used. - The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and allow it to cool again. - Scratch the inside of the flask with a glass stirring rod at the liquid-air interface. - Add a seed crystal of pure this compound. |
| Oiling out (product separates as a liquid) | - The melting point of the crude product is below the boiling point of the solvent. - The solution is cooling too rapidly. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider using a lower-boiling solvent or a mixed solvent system. |
| Low recovery of purified product | - Too much solvent was used. - The crystals were washed with solvent that was not ice-cold. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent for dissolution. - Ensure the wash solvent is thoroughly chilled. - Ensure the filtration apparatus is properly preheated. |
| Product is still colored after recrystallization | - Insufficient amount of activated carbon was used. - The colored impurity has similar solubility to the product. | - Repeat the recrystallization with a larger amount of activated carbon. - A second recrystallization may be necessary. |
Conclusion
The recrystallization protocol detailed in this application note provides a reliable and effective method for the purification of crude this compound. By carefully selecting the solvent and controlling the cooling rate, researchers can obtain high-purity material suitable for demanding applications in materials science and drug development. Adherence to the described safety precautions is paramount to ensure a safe laboratory environment. The purity of the final product should always be verified by appropriate analytical techniques.
References
-
ChemBK. (n.d.). Fluorene. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2-Methoxyfluorene. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Fluorene (CAS 86-73-7). Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]
-
PubChem. (2013). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Resene. (n.d.). Organic solvents - hazards, first aid, safe use. Retrieved from [Link]
-
Floor NZ. (n.d.). Organic solvents. Retrieved from [Link]
-
University of Prince Edward Island. (n.d.). Standard Operating Procedures for Working with Organic Solvents. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Fluorene. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). 7.6. Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
CUNY York College. (n.d.). Exp 2 - Crystallization. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Fluorene with Methanol - IUPAC-NIST Solubilities Database. Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (A) - 2-Nitrofluorene. Retrieved from [Link]
-
World Wide Journal of Multidisciplinary Research and Development. (n.d.). FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. Retrieved from [Link]
-
ResearchGate. (2025). Solubility of Fluorene in Different Solvents from 278.98 K to 338.35 K. Retrieved from [Link]
-
Elsevier. (n.d.). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Retrieved from [Link]
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
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- 5. aksci.com [aksci.com]
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- 8. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Protocol for the Purification of 2-Methylfluorene using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, field-proven protocol for the separation and purification of 2-Methylfluorene, a polycyclic aromatic hydrocarbon (PAH), using normal-phase column chromatography. The methodology is designed to be a self-validating system, guiding the user from the initial selection of materials to the final analysis of the purified product. This guide explains the causal relationships behind experimental choices, ensuring a deep understanding of the chromatographic process for robust and reproducible results.
Introduction
Column chromatography is a fundamental and widely applicable purification technique in organic chemistry and drug development.[1] It operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[1] For non-polar compounds like this compound, normal-phase chromatography, which utilizes a polar stationary phase and a non-polar mobile phase, is the method of choice. The separation is based on the weak, reversible interactions between the analyte and the stationary phase. Less polar compounds, having weaker interactions with the polar stationary phase, travel through the column more quickly, while more polar compounds are retained longer.[2]
This compound (C₁₄H₁₂) is a derivative of fluorene and belongs to the class of polycyclic aromatic hydrocarbons (PAHs).[3][4][5] Its non-polar nature, attributed to the hydrocarbon backbone, dictates the chromatographic strategy for its purification. The additional methyl group on the fluorene scaffold slightly increases its non-polarity compared to the parent fluorene molecule. This protocol will detail the separation of this compound from potential impurities of differing polarities.
Materials and Methods
Materials
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is recommended for its high resolving power for non-polar compounds. Alumina can also be used as an alternative.
-
Mobile Phase Solvents:
-
n-Hexane (non-polar)
-
Dichloromethane (DCM) (polar)
-
Ethyl acetate (polar)
-
-
Crude this compound sample
-
Glass chromatography column with a stopcock
-
Sand: Washed and dried
-
Glass wool or cotton
-
Collection vessels: Test tubes or Erlenmeyer flasks
-
Thin Layer Chromatography (TLC) plates: Silica gel coated
-
TLC developing chamber
-
UV lamp (254 nm) for visualization
-
Capillary tubes for spotting
-
Rotary evaporator
Safety Precautions
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[3] Chromatography solvents such as hexane and dichloromethane are flammable and have their own associated health risks.[6][7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Pre-Chromatography: Thin Layer Chromatography (TLC) for Solvent System Optimization
Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system where the target compound, this compound, has an Rf value of approximately 0.2-0.4. This ensures good separation from impurities and a reasonable elution time from the column.
TLC Protocol:
-
Prepare a dilute solution of the crude this compound sample in a volatile solvent like dichloromethane.
-
Prepare several developing chambers with different ratios of a non-polar and a more polar solvent. Good starting points for testing are mixtures of hexane and dichloromethane (e.g., 9:1, 8:2, 7:3 hexane:DCM).
-
Spot the crude sample onto the baseline of a TLC plate using a capillary tube.
-
Develop the TLC plate in the prepared chamber.
-
Visualize the separated spots under a UV lamp (254 nm).
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)
-
Select the solvent system that provides the best separation of the this compound spot from other spots and an Rf value in the desired range.
Column Chromatography Protocol
This protocol outlines the steps for purifying this compound using a silica gel column. The principle relies on the fact that the non-polar this compound will elute before more polar impurities when a non-polar mobile phase is used.
Step 1: Column Packing
A properly packed column is essential for achieving good separation. The "slurry method" is described here as it generally leads to a more uniform packing.
-
Secure the chromatography column vertically to a retort stand.
-
Place a small plug of glass wool or cotton at the bottom of the column to support the stationary phase.
-
Add a thin layer of sand (approximately 1 cm) on top of the glass wool.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane). The consistency should be like a thin milkshake.
-
Pour the silica gel slurry into the column.
-
Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.
-
Open the stopcock to drain some of the solvent, which helps in compacting the silica gel. Crucially, never let the solvent level drop below the top of the silica gel.
-
Add another thin layer of sand on top of the packed silica gel to protect the surface from being disturbed during sample and solvent addition.
Step 2: Sample Loading
-
Dissolve the crude this compound sample in a minimal amount of the initial mobile phase (e.g., hexane).
-
Carefully add the dissolved sample to the top of the column using a pipette, allowing it to be absorbed into the sand layer.
-
Rinse the sample container with a small amount of the mobile phase and add this to the column to ensure all the sample is transferred.
Step 3: Elution and Fraction Collection
The elution process involves passing the mobile phase through the column to move the components of the mixture down the column at different rates. A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed for complex mixtures.
-
Start the elution with the least polar solvent system determined from the TLC analysis (e.g., 100% hexane).
-
Collect the eluent in fractions (e.g., 10-20 mL per test tube).
-
Monitor the separation by collecting small aliquots from each fraction and analyzing them by TLC.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., increasing the percentage of dichloromethane in hexane). This will help to elute compounds that are more strongly adsorbed to the silica gel. A typical gradient might be:
-
100% Hexane
-
95:5 Hexane:Dichloromethane
-
90:10 Hexane:Dichloromethane
-
Continue to increase the polarity as needed based on TLC analysis.
-
-
Continue collecting fractions and monitoring their composition by TLC until all the desired compound has been eluted from the column.
Post-Chromatography: Fraction Analysis and Product Isolation
TLC Analysis of Fractions
-
Spot each collected fraction on a TLC plate. It is good practice to also spot the original crude mixture for comparison.
-
Develop the TLC plate in the optimized solvent system.
-
Visualize the plate under a UV lamp.
-
Identify the fractions that contain the pure this compound (single spot with the expected Rf value).
Product Isolation
-
Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.
-
Determine the yield and purity of the final product. Purity can be further assessed by techniques such as melting point determination, NMR spectroscopy, or HPLC.
Data Presentation
Table 1: Example TLC Data for Solvent System Optimization
| Solvent System (Hexane:Dichloromethane) | Rf of this compound (approx.) | Observations |
| 100:0 | ~0.1 | Low mobility, good for initial elution. |
| 95:5 | ~0.25 | Good mobility and separation from polar impurities. |
| 90:10 | ~0.4 | Higher mobility, may be used to speed up elution. |
Table 2: Example Elution Gradient
| Fraction Numbers | Mobile Phase (Hexane:Dichloromethane) | Expected Compound |
| 1-5 | 100:0 | Non-polar impurities |
| 6-15 | 95:5 | This compound |
| 16-25 | 90:10 | More polar impurities |
Visualization of the Workflow
Caption: Workflow for this compound purification.
Causality Behind Experimental Choices
-
Choice of Normal-Phase Chromatography: this compound is a non-polar molecule. In normal-phase chromatography, the stationary phase is polar (silica gel) and the mobile phase is non-polar. This setup ensures that non-polar compounds like this compound have a weaker affinity for the stationary phase and elute relatively quickly, allowing for separation from more polar impurities which will be retained more strongly.
-
Slurry Packing Method: This method minimizes the chances of air bubbles and channels forming within the column, which can lead to poor separation efficiency and band broadening.
-
Minimal Sample Volume: Dissolving the sample in a minimal amount of solvent and loading it as a concentrated band at the top of the column is crucial for achieving sharp, well-resolved bands during elution.
-
Gradient Elution: Starting with a very non-polar solvent ensures that even weakly retained compounds are well-separated. Gradually increasing the polarity of the mobile phase allows for the sequential elution of compounds with increasing polarity, which is more time-efficient than using a single isocratic solvent for a mixture with a wide range of polarities.
-
TLC Monitoring: Continuous monitoring of the collected fractions with TLC is a self-validating step that provides real-time feedback on the success of the separation, allowing for adjustments to the elution gradient if necessary and ensuring that only the purest fractions are combined.
Conclusion
This application note provides a comprehensive and robust protocol for the purification of this compound using column chromatography. By understanding the principles behind each step and diligently following the outlined procedure, researchers can achieve high purity of the target compound. The emphasis on preliminary TLC analysis for solvent system optimization is a critical step that ensures the efficiency and success of the column chromatography separation.
References
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (URL: [Link])
-
PubChem. This compound. (URL: [Link])
- Column Chromatography. Separation of Fluorene and 9-Fluorenone. (URL: Not available)
-
Column Chromatography - Chemistry at Winthrop University. (URL: [Link])
-
Separating Fluorine and 9-fluroenone with TLC and Column Chromatography. Odinity. (URL: [Link])
-
Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. PMC - NIH. (URL: [Link])
-
Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. PubMed Central. (URL: [Link])
-
Guidelines for the determination of polycyclic aromatic hydrocarbons (PAH) in sediment. HELCOM. (URL: [Link])
-
Organic chemistry TLC. Student Doctor Network Forums. (URL: [Link])
-
What Is Gradient Elution In Chromatography? - Chemistry For Everyone. YouTube. (URL: [Link])
-
9H-Fluorene, 2-methyl-. the NIST WebBook. (URL: [Link])
-
Synthesis and Chromatographic Separation of Fluorenone From Flourene. Scribd. (URL: [Link])
- Thin Layer Chrom
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. (URL: [Link])
-
Comparison of the TLC Rf values and UV-Visible spectral profiles of the leaf extracts of Senna italica collect. JOCPR. (URL: [Link])
-
UV-Vis absorption spectra of fluorene-based polymers measured in THF... ResearchGate. (URL: [Link])
-
Interpreting UV-Vis Spectra. University of Toronto Scarborough. (URL: [Link])
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Fluorene. the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])
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Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. (URL: [Link])
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FLASH OPTIMIZATION. Brian H. Northrop. (URL: [Link])
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Same Rf for two different solvent system for TLC : r/OrganicChemistry. Reddit. (URL: [Link])
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Column Chromatography. YouTube. (URL: [Link])
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Chromatography Solvent - Safety Data Sheet. (URL: [Link])
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Safety Data Sheet CHROMATOGRAPHY SOLVENT. (URL: [Link])
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Application Note: High-Sensitivity GC-MS Analysis of 2-Methylfluorene in Environmental Matrices
Introduction: The Environmental Relevance of 2-Methylfluorene
This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a fluorene backbone with a methyl group substitution.[1][2] Like other PAHs, it is a product of the incomplete combustion of organic materials, including wood, coal, and fossil fuels.[3] Its presence in the environment is a concern due to the established carcinogenic and mutagenic properties of many compounds in the PAH class.[3] As a result, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have developed standardized methods for monitoring PAHs in various environmental compartments.[3][4][5] This application note provides a detailed protocol for the extraction, identification, and quantification of this compound in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS), a technique renowned for its sensitivity and selectivity in analyzing complex samples.[5][6]
Principle of Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis of semi-volatile organic compounds like this compound in intricate environmental matrices such as soil and water is effectively achieved using GC-MS.[7] Gas chromatography (GC) separates the components of a mixture based on their differential partitioning between a stationary phase (the capillary column) and a mobile phase (an inert carrier gas).[6] As the separated compounds elute from the column, they enter the mass spectrometer (MS), which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This process provides a unique fragmentation pattern, or "mass spectrum," for each compound, allowing for highly specific identification. For quantitative analysis, operating the MS in Selected Ion Monitoring (SIM) mode enhances sensitivity by focusing only on specific ions characteristic of the target analyte, in this case, this compound.[8][9][10]
Experimental Workflow and Protocols
The overall workflow for the analysis of this compound is a multi-step process designed to ensure accurate and reproducible results. It begins with proper sample collection and preservation, followed by efficient extraction and cleanup, and culminates in instrumental analysis and data processing.
Materials and Reagents
-
Solvents: Dichloromethane, n-Hexane, Acetone (Pesticide or GC-MS grade).
-
Standards:
-
This compound analytical standard (≥98% purity).
-
Surrogate Standard Solution: A mixture of deuterated PAHs (e.g., naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, perylene-d12).[8]
-
Internal Standard (IS) Solution: A deuterated PAH not expected in the sample, used for quantification (e.g., fluorene-d10, pyrene-d10).[8]
-
-
Reagents: Anhydrous sodium sulfate (baked at 400°C for 4 hours), Silica gel (70-230 mesh, activated at 130°C for 16 hours), Glass wool (silanized).
-
Labware: Volumetric flasks, separatory funnels, Kuderna-Danish (K-D) concentrator, Soxhlet extraction apparatus, solid-phase extraction (SPE) cartridges (e.g., C18).
Sample Handling and Preservation
Proper sample handling is crucial to prevent degradation of PAHs.
-
Collection: Collect water samples in amber glass bottles. Collect soil/sediment samples in wide-mouthed glass jars with PTFE-lined caps.
-
Preservation: All samples must be immediately cooled to 4°C and protected from light to minimize photolytic decomposition.[4]
-
Holding Time: Extraction should be performed within 7 days of collection for water samples and 14 days for soil/sediment samples.
Protocol 1: Water Sample Preparation (SPE)
Solid-Phase Extraction (SPE) is a robust technique for isolating PAHs from aqueous matrices.[11]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of dichloromethane, 5 mL of acetone, and 10 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Measure 1 L of the water sample. Add the surrogate standard solution. Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Elution: After loading, dry the cartridge under a gentle stream of nitrogen for 10 minutes. Elute the trapped analytes with 10 mL of dichloromethane.
-
Concentration: Dry the eluate by passing it through a funnel containing anhydrous sodium sulfate. Concentrate the extract to approximately 0.5 mL using a K-D apparatus or a gentle stream of nitrogen.
-
Final Volume: Add the internal standard solution and adjust the final volume to 1.0 mL with hexane. The sample is now ready for GC-MS analysis.
Protocol 2: Soil/Sediment Sample Preparation (Soxhlet Extraction)
Soxhlet extraction is a classic and exhaustive method for extracting semi-volatile compounds from solid matrices.[12]
-
Sample Preparation: Homogenize the sample and weigh out 10-20 g (dry weight equivalent) into a Soxhlet thimble. Mix the sample with an equal amount of anhydrous sodium sulfate to remove residual water.
-
Spiking: Add the surrogate standard solution directly onto the sample in the thimble.
-
Extraction: Place the thimble in a Soxhlet extractor. Extract the sample for 16-24 hours with 300 mL of a 1:1 (v/v) mixture of hexane and acetone.
-
Concentration: After extraction, concentrate the solvent using a K-D apparatus to approximately 5 mL.
-
Cleanup (Silica Gel Chromatography):
-
Prepare a chromatography column with a glass wool plug, 10 g of activated silica gel, and 1 g of anhydrous sodium sulfate on top.
-
Pre-wet the column with hexane. Transfer the concentrated extract onto the column.
-
Elute the column with 70 mL of dichloromethane/hexane (30:70 v/v). This fraction will contain the PAHs.
-
-
Final Volume: Concentrate the collected fraction to 0.5 mL. Add the internal standard and adjust the final volume to 1.0 mL. The sample is now ready for GC-MS analysis.
Causality Note: The cleanup step is critical for soil and sediment samples as they contain a high amount of organic matter and other interferences that can negatively impact the GC-MS system and compromise data quality.[13] Silica gel effectively separates the nonpolar PAHs from more polar interfering compounds.
GC-MS Instrumental Analysis
The following parameters provide a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation used.
| GC Parameter | Condition |
| Injection Mode | Splitless, 1 µL injection volume |
| Injector Temp. | 280 °C |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 60°C (hold 2 min), ramp to 310°C at 8°C/min, hold 10 min |
| Transfer Line Temp. | 290 °C |
| MS Parameter | Condition |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Rationale for SIM Mode: Full-scan mode is excellent for identifying unknown compounds. However, for quantifying trace levels of a specific target analyte like this compound, SIM mode offers significantly higher sensitivity and a better signal-to-noise ratio by reducing chemical background interference.[8]
SIM Program for this compound
The selection of appropriate ions is critical for both quantification and confirmation of the analyte's identity.
| Analyte | Molecular Weight | Quantification Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | 180.25[2] | 180 | 179, 178 |
| Example IS: Fluorene-d10 | 176.25 | 176 | 174 |
Calibration and Quality Control
A self-validating system relies on rigorous calibration and ongoing quality control.
-
Calibration: A multi-point (5 to 7 levels) initial calibration curve should be prepared using calibration standards containing this compound and the surrogate standards at varying concentrations, with the internal standard at a constant concentration.[8][14] The curve should demonstrate linearity with a correlation coefficient (R²) of ≥ 0.995.
-
Quality Control (QC) Measures:
-
Method Blank: An analyte-free matrix processed alongside the samples to check for contamination.
-
Laboratory Control Sample (LCS): A clean matrix spiked with known concentrations of analytes to assess method accuracy.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample spiked with known analyte concentrations to evaluate matrix effects and precision.
-
Surrogate Recovery: The recovery of surrogate standards must be within established limits (typically 70-130%) for each sample, demonstrating acceptable extraction efficiency.[13]
-
Conclusion
This application note details a comprehensive and robust methodology for the determination of this compound in environmental water and soil samples using GC-MS. The protocols for sample preparation, including SPE for water and Soxhlet extraction with silica gel cleanup for soils, are designed to provide clean extracts for reliable instrumental analysis. By employing an internal standard calibration method and adhering to strict quality control procedures, this method ensures high-quality, defensible data suitable for environmental monitoring and risk assessment. The high selectivity and sensitivity of GC-MS in SIM mode make it the ideal technique for this application.[5]
References
-
Waters Corporation. (n.d.). EPA Method 8310.0 Determination of Polycyclic Aromatic Hydrocarbons in Ground Water and Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1984). Method 610: Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1999). Method TO-13A - Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. Retrieved from [Link]
-
Analytice. (n.d.). US EPA 8270 - Determination of Polycyclic Aromatic Hydrocarbons in Rubbers. Retrieved from [Link]
-
ResearchGate. (2015). How do I develop an internal standard for PAHs analysis using SIM GC-MS?. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for PAHs. Retrieved from [Link]
-
TDI-Brooks. (n.d.). Quantitative Determination of Aromatic Hydrocarbons using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
Agilent Technologies, Inc. (2019). Optimized GC/MS Analysis for PAHs in Challenging Matrices. Retrieved from [Link]
-
Shimadzu. (2012). Determination of polycyclic aromatic hydrocarbon compounds in edible oils by GC-MS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2004). MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. Retrieved from [Link]
-
Springer. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Retrieved from [Link]
-
Preprints.org. (2024). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. Retrieved from [Link]
-
Brazilian Journal of Analytical Chemistry. (2020). Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15026, this compound. Retrieved from [Link]
-
National Institutes of Health. (2024). Development and evaluation of sample preparation methods for the determination of organic micropollutants in soil samples utilizing GC-APCI-QToF MS. Retrieved from [Link]
-
Journal of Chromatography A. (2007). Sample preparation for the analysis of volatile organic compounds in air and water matrices. Retrieved from [Link]
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MDPI. (n.d.). Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents. Retrieved from [Link]
-
Shimadzu. (n.d.). Environmental Analysis. Retrieved from [Link]
-
Waters Corporation. (n.d.). A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. Retrieved from [Link]
-
MDPI. (n.d.). Analytical Approaches Using GC-MS for the Detection of Pollutants in Wastewater Towards Environmental and Human Health Benefits: A Comprehensive Review. Retrieved from [Link]
-
MDPI. (n.d.). Environmental Applications of Mass Spectrometry for Emerging Contaminants. Retrieved from [Link]
-
LabRulezGCMS. (2024). News from LabRulezGCMS Library - Week 53, 2025. Retrieved from [Link]
-
ResearchGate. (2007). GC-MS Quantification of Suspected Volatile Allergens in Fragrances. 2. Data Treatment Strategies and Method Performances. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11831, 2-Nitrofluorene. Retrieved from [Link]
-
Cannabis Database. (2020). Showing Compound Card for this compound (CDB005860). Retrieved from [Link]
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Application Note: High-Sensitivity Quantification of 2-Methylfluorene Using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Abstract and Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are pervasive environmental pollutants, primarily resulting from the incomplete combustion of organic materials such as coal, oil, and wood.[1] Due to the carcinogenic and mutagenic properties of many PAH compounds, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have designated several as priority pollutants requiring close monitoring.[1][2] 2-Methylfluorene, a substituted fluorene, is a member of this class and its accurate quantification is critical for environmental risk assessment and toxicological studies.
High-Performance Liquid Chromatography (HPLC) coupled with a Fluorescence Detector (FLD) offers a robust, highly sensitive, and selective analytical solution for this purpose.[3][4][5] The inherent fluorescence of the fused aromatic ring structure of this compound allows for detection at trace levels, minimizing interference from non-fluorescent matrix components.[4] This application note provides a detailed protocol for the quantification of this compound, grounded in established analytical principles and validated methodologies. We will explore the causality behind instrumental and sample preparation choices, ensuring a scientifically sound and reproducible workflow.
Principle of the Method: The Synergy of Separation and Selective Detection
The core of this method relies on two synergistic principles: chromatographic separation by HPLC and specific detection by fluorescence.
-
Chromatographic Separation: The sample extract is introduced into the HPLC system, where it is passed through a packed column under high pressure. For non-polar analytes like this compound, a reversed-phase C18 column is employed. The separation mechanism is based on the differential partitioning of the analyte between the non-polar stationary phase (the C18 coating) and the polar mobile phase (typically an acetonitrile/water mixture).[2] this compound, being hydrophobic, has a strong affinity for the stationary phase and its elution is controlled by gradually increasing the concentration of the organic solvent (acetonitrile) in the mobile phase. This gradient elution ensures sharp, well-resolved peaks.
-
Fluorescence Detection: As the separated this compound elutes from the column, it enters the flow cell of the fluorescence detector. Here, it is irradiated with a specific wavelength of light (the excitation wavelength), causing its electrons to move to a higher energy state.[6] Almost instantaneously, the electrons return to their ground state, releasing the absorbed energy as light of a longer, specific wavelength (the emission wavelength).[6] The detector measures the intensity of this emitted light, which is directly proportional to the concentration of this compound in the sample. The high specificity of this technique stems from the unique excitation and emission profile of the target molecule, a characteristic not shared by many co-eluting matrix components.[4]
Experimental Workflow Overview
The following diagram illustrates the complete analytical workflow, from sample collection to final data analysis.
Caption: Overall workflow for this compound quantification.
Materials and Instrumentation
-
Instrumentation:
-
HPLC system with a binary pump, degasser, and autosampler.
-
Fluorescence Detector (FLD) with programmable wavelength control.[5]
-
Reversed-phase HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
-
Chemicals and Reagents:
-
This compound standard (CAS No. 1430-97-3), >98% purity.[7][8]
-
Acetonitrile (HPLC gradient grade).
-
Water (HPLC or Milli-Q grade).
-
Methanol (HPLC grade, for SPE conditioning).
-
Dichloromethane (DCM, for sample elution).[9]
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg).
-
Nitrogen gas for solvent evaporation.
-
Detailed Protocols
Preparation of Standards
The foundation of accurate quantification is a precise calibration curve derived from reliable standards.
-
Stock Standard Preparation (e.g., 100 µg/mL):
-
Accurately weigh 10 mg of this compound standard.
-
Transfer quantitatively to a 100 mL Class A volumetric flask.
-
Dissolve and bring to volume with acetonitrile. Mix thoroughly.
-
Store this stock solution in an amber vial at 4°C to prevent photodegradation.[10]
-
-
Working Calibration Standards (e.g., 0.01 - 2.0 µg/mL):
-
Prepare an intermediate standard (e.g., 10 µg/mL) by diluting the stock standard 1:10 with acetonitrile.
-
Perform serial dilutions of the intermediate standard with acetonitrile to create a series of at least five calibration standards spanning the expected sample concentration range.
-
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
For trace analysis in complex matrices like environmental water, sample preparation is paramount. SPE is a robust technique for isolating and concentrating PAHs.[9][11][12]
-
SPE Cartridge Conditioning:
-
Pass 5 mL of dichloromethane through the C18 SPE cartridge.
-
Pass 5 mL of methanol through the cartridge to remove the DCM.
-
Equilibrate the cartridge by passing 10 mL of HPLC-grade water. Crucially, do not allow the cartridge sorbent to go dry from this point until the sample is loaded.
-
-
Sample Loading:
-
Measure 500 mL of the water sample (unfiltered or filtered, depending on study requirements).
-
Pass the entire sample volume through the conditioned SPE cartridge at a slow, steady flow rate (approx. 5-10 mL/min).
-
-
Cartridge Washing (Interference Removal):
-
After loading, pass 5 mL of a 50:50 methanol/water solution through the cartridge to wash away polar interferences.
-
Dry the cartridge thoroughly by drawing air or nitrogen through it for at least 20 minutes. This step is critical for ensuring efficient elution with a non-polar solvent.
-
-
Analyte Elution and Concentration:
-
Place a clean collection tube under the SPE cartridge.
-
Slowly pass 5 mL of dichloromethane through the cartridge to elute the this compound and other retained PAHs.
-
Evaporate the dichloromethane eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a precise volume (e.g., 1.0 mL) of acetonitrile. This solvent is compatible with the reversed-phase HPLC mobile phase.[9]
-
Transfer the final extract to an autosampler vial for analysis.
-
HPLC-FLD Instrumental Conditions
The following table summarizes the optimized instrumental parameters for the analysis.
| Parameter | Recommended Condition | Rationale |
| HPLC Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Industry standard for separating non-polar PAHs based on hydrophobicity.[2] |
| Mobile Phase A | HPLC Grade Water | Weak solvent in reversed-phase chromatography. |
| Mobile Phase B | HPLC Grade Acetonitrile | Strong solvent, used to elute hydrophobic analytes. |
| Gradient Program | 0-2 min: 50% B; 2-15 min: 50-100% B; 15-20 min: 100% B | A gradient is essential to resolve PAHs of varying sizes and hydrophobicities effectively. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of peak distortion. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| FLD Excitation λ | 261 nm | This wavelength corresponds to a strong absorption band for the fluorene structure.[13] |
| FLD Emission λ | 302 nm | This is the characteristic emission wavelength for fluorene, providing high selectivity.[13] |
Note: Excitation and emission wavelengths should be empirically optimized using a standard solution to maximize the signal-to-noise ratio on the specific instrument being used.
Data Analysis, Calibration, and Method Validation
Calibration
-
Inject the prepared calibration standards, from lowest to highest concentration.
-
Generate a calibration curve by plotting the peak area of this compound against its known concentration.
-
Perform a linear regression analysis on the data. A successful calibration should yield a coefficient of determination (R²) of ≥ 0.995.[14]
Quantification
-
Inject the prepared sample extract.
-
Identify the this compound peak based on its retention time, which should match that of the standards.
-
Calculate the concentration in the extract using the linear regression equation from the calibration curve.
-
Account for the initial sample volume and the final extract volume to report the final concentration in the original sample (e.g., in µg/L).
A Trustworthy and Self-Validating System
To ensure the trustworthiness of the results, the method must be validated. Key parameters include:
-
Linearity: Assessed from the calibration curve's R² value.[14]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determined by analyzing low-concentration standards and calculating the signal-to-noise ratio (S/N). LOD is typically defined at S/N = 3, and LOQ at S/N = 10.[2][14] These values define the lower boundary of the method's reliable performance.
-
Accuracy: Evaluated by analyzing a spiked matrix sample (a blank sample fortified with a known amount of this compound) and calculating the percent recovery. Good recoveries typically fall within 80-120%.[15]
-
Precision: Assessed by performing replicate injections of the same standard or sample and calculating the relative standard deviation (RSD) of the peak areas and retention times. An RSD of <5% is generally considered acceptable.
The following table presents example data for a typical calibration.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.01 | 1,520 |
| 0.05 | 7,650 |
| 0.10 | 15,100 |
| 0.50 | 75,800 |
| 1.00 | 152,500 |
| 2.00 | 304,000 |
| Linear Regression | y = 151800x + 650 |
| R² | 0.9998 |
Conclusion
This application note details a robust and highly sensitive method for the quantification of this compound using HPLC with fluorescence detection. The combination of efficient reversed-phase chromatographic separation with the high selectivity of fluorescence detection provides a reliable tool for researchers in environmental monitoring, toxicology, and drug development. By following the detailed protocols for sample preparation and instrumental analysis, and by adhering to principles of method validation, laboratories can achieve accurate and defensible results for this priority pollutant.
References
-
Prime Scholars. (n.d.). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. Retrieved from [Link]
-
Waters. (n.d.). EPA Method 8310.0 Determination of Polycyclic Aromatic Hydrocarbons in Ground Water and Wastes. Retrieved from [Link]
-
Semantic Scholar. (2014). Validation of HPLC method for determination of priority polycyclic aromatichydrocarbons (PAHS) in waste water and sediments. Retrieved from [Link]
-
UCT, Inc. (n.d.). EPA Method 8310: Solid Phase Extraction of Polynuclear Aromatic Hydrocarbons (PAHs) in Water. Retrieved from [Link]
-
Analytice. (n.d.). US EPA 8270 – Determination of Polycyclic Aromatic Hydrocarbons in Rubbers. Retrieved from [Link]
-
IISER Kolkata ePrints Repository. (2016). Validation of a HPLC Method for the Quantitative Analysis of 16-Poly Aromatic Hydrocarbon from Water Sample. Retrieved from [Link]
-
ResearchGate. (2014). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 610: Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]
-
International Journal of Modern Chemistry and Applied Science. (2015). Recent advances in sample preparation techniques for environmental matrix. Retrieved from [Link]
-
Labcompare. (n.d.). HPLC Fluorescence Detectors. Retrieved from [Link]
-
NIST. (n.d.). 9H-Fluorene, 2-methyl-. Retrieved from [Link]
-
KNAUER. (n.d.). Fluorescence Detectors – Sensitive Detection for HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC fluorescence detection chromatogram of a standard solution (2 mg.L−1) containing 13 azarenes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Olympus. (n.d.). Fluorescence Excitation and Emission Fundamentals. Retrieved from [Link]
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Application Note: Comprehensive ¹H and ¹³C NMR Characterization of 2-Methylfluorene
Abstract
This technical guide provides a detailed protocol for the structural characterization of 2-Methylfluorene using high-resolution ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers and professionals in organic synthesis and drug development, this document outlines systematic methodologies for sample preparation, instrument parameterization, and in-depth spectral interpretation. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility. The protocols are designed as a self-validating system, grounded in authoritative spectroscopic principles.
Introduction: The Role of NMR in Structural Elucidation
This compound (C₁₄H₁₂) is a polycyclic aromatic hydrocarbon (PAH) derivative. The unambiguous determination of its molecular structure is fundamental for quality control, reaction monitoring, and understanding its chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution.
-
¹H NMR Spectroscopy provides information on the electronic environment of protons, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin coupling).[1]
-
¹³C NMR Spectroscopy reveals the number of chemically non-equivalent carbon atoms and provides insights into their chemical environment (e.g., hybridization, attached functional groups).
This guide details the end-to-end workflow for acquiring and interpreting high-quality ¹H and ¹³C NMR spectra of this compound.
Experimental Methodology: From Sample to Spectrum
The quality of the final NMR spectrum is profoundly dependent on meticulous sample preparation and the correct setup of acquisition parameters.[2]
Protocol for NMR Sample Preparation
This protocol is optimized for small organic molecules like this compound (MW: 180.24 g/mol ).[3]
Materials:
-
High-purity this compound
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, 99.8 atom % D)
-
Glass Pasteur pipettes and bulbs
-
Small glass vial
-
Glass wool or cotton plug
Procedure:
-
Analyte Quantity:
-
For ¹H NMR , weigh 5-25 mg of this compound into a clean, dry vial.[2][6]
-
For ¹³C NMR , a higher concentration is required due to the low natural abundance (1.1%) of the ¹³C isotope. Weigh 50-100 mg of the sample.[6] A highly concentrated sample prepared for ¹³C NMR can also be used for a quick ¹H NMR spectrum, though line broadening may occur.[2]
-
-
Solvent Addition:
-
Dissolution and Filtration:
-
Gently swirl or vortex the vial to ensure the complete dissolution of the sample.
-
Prepare a filtering pipette by placing a small, tight plug of glass wool into a Pasteur pipette.[2]
-
Filter the sample solution directly into the NMR tube. This crucial step removes any particulate matter, which can severely degrade the magnetic field homogeneity and thus the spectral resolution.[2][7] The final solution should be transparent and free of solids.[7]
-
-
Final Sample:
NMR Spectrometer and Data Acquisition Parameters
The following parameters are recommended for a high-field NMR spectrometer (e.g., 400-600 MHz).
Table 1: Recommended NMR Acquisition Parameters.
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Rationale |
|---|---|---|---|
| Pulse Program | zg30 (or equivalent) | zgpg30 (or equivalent) | Standard single 30° pulse for ¹H.[8] Proton power-gated decoupling for ¹³C simplifies the spectrum to singlets and provides a sensitivity enhancement via the Nuclear Overhauser Effect (NOE).[8][9] |
| Solvent | CDCl₃ | CDCl₃ | Common, good solubilizing power for PAHs. |
| Temperature | 298 K | 298 K | Standard room temperature operation. |
| Spectral Width (SW) | ~12 ppm | ~220 ppm | Encompasses the expected chemical shift range for all protons and carbons in the molecule.[8] |
| Number of Scans (NS) | 8 - 16 | 128 - 1024+ | Sufficient for good signal-to-noise (S/N) in ¹H.[8] Many more scans are needed for ¹³C due to its low natural abundance and sensitivity.[8] |
| Relaxation Delay (D1) | 2-5 s | 2-5 s | Allows for sufficient relaxation of nuclei between pulses, crucial for accurate integration.[8] |
| Acquisition Time (AQ) | 2-4 s | 1-2 s | Determines the digital resolution of the spectrum. Longer times yield better resolution.[10] |
Spectral Analysis and Structural Interpretation
Molecular Structure of this compound
The numbering of the fluorene backbone is critical for unambiguous peak assignment.
Caption: Structure of this compound with IUPAC numbering.
¹H NMR Spectrum: Interpretation
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic (downfield) and aliphatic (upfield) regions. The chemical shifts of aromatic protons are significantly influenced by the ring current effect, causing them to resonate at high frequencies (7-8 ppm).[11][12]
Table 2: ¹H NMR Data and Peak Assignments for this compound (in CDCl₃).
| Peak | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| 1 | ~ 7.75 | d | 2H | H-4, H-5 |
| 2 | ~ 7.50 | d | 1H | H-8 |
| 3 | ~ 7.35 | t | 1H | H-6 |
| 4 | ~ 7.30 | s | 1H | H-1 |
| 5 | ~ 7.25 | t | 1H | H-7 |
| 6 | ~ 7.15 | d | 1H | H-3 |
| 7 | ~ 3.85 | s | 2H | H-9 (CH₂) |
| 8 | ~ 2.45 | s | 3H | -CH₃ |
-
Methyl Protons (-CH₃): The three protons of the methyl group at C-2 are chemically equivalent and have no adjacent proton neighbors, thus appearing as a sharp singlet at approximately 2.45 ppm.
-
Methylene Protons (-CH₂-): The two protons at the C-9 position are equivalent and appear as a singlet around 3.85 ppm. Their chemical shift is downfield from typical aliphatic CH₂ groups due to their benzylic nature.[11]
-
Aromatic Protons (Ar-H): The seven aromatic protons exhibit complex splitting patterns due to vicinal (³J) and sometimes long-range (⁴J or ⁵J) couplings. Protons H-4 and H-5 are often shifted furthest downfield. The specific assignments require advanced 2D NMR techniques (like COSY and HSQC) for definitive confirmation but can be predicted based on substituent effects and known data for fluorene systems.[1]
¹³C NMR Spectrum: Interpretation
In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. Due to the molecule's symmetry, not all 14 carbons are unique. We expect to see 10 distinct signals: 8 for the aromatic carbons (6 CH and 2 quaternary) and 2 for the aliphatic carbons (CH₂ and CH₃). Aromatic carbons typically resonate in the 120-150 ppm range.[11][13]
Table 3: ¹³C NMR Data and Peak Assignments for this compound (in CDCl₃).
| Chemical Shift (δ, ppm) | Assignment | Carbon Type |
|---|---|---|
| ~ 143.5 | C-8a | Quaternary |
| ~ 143.0 | C-4a | Quaternary |
| ~ 141.5 | C-4b | Quaternary |
| ~ 139.5 | C-9a | Quaternary |
| ~ 136.0 | C-2 | Quaternary |
| ~ 128.5 | C-1 | CH |
| ~ 126.5 | C-6 | CH |
| ~ 126.3 | C-4 | CH |
| ~ 125.0 | C-5 | CH |
| ~ 124.8 | C-7 | CH |
| ~ 120.0 | C-3 | CH |
| ~ 119.5 | C-8 | CH |
| ~ 36.8 | C-9 | CH₂ |
| ~ 21.5 | -CH₃ | CH₃ |
-
Aliphatic Carbons: The methyl carbon (-CH₃) is the most shielded, appearing furthest upfield at ~21.5 ppm. The methylene bridge carbon (C-9) appears around 36.8 ppm.[14]
-
Aromatic Carbons: The signals are clustered in the 119-144 ppm region. Quaternary carbons (those without attached protons) generally show signals of lower intensity and are found further downfield. The specific assignment of each aromatic carbon requires comparison with spectral databases or advanced techniques like HMBC.
Workflow Visualization
The entire process from sample preparation to final structural confirmation can be visualized as a logical workflow.
Caption: Experimental workflow for NMR characterization.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the definitive structural characterization of this compound. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-quality, reproducible spectra. The subsequent analysis of chemical shifts, signal integrations, and coupling patterns allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure with a high degree of confidence. This systematic approach ensures scientific integrity and provides a robust framework for the analysis of related polycyclic aromatic compounds.
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Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
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University of Leicester. How to Prepare Samples for NMR. [Link]
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Georgia Tech NMR Center. (2023). Small molecule NMR sample preparation. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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University College London. Sample Preparation. [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15026, this compound. [Link]
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Scribd. NMR Spectroscopy Data Parameters. [Link]
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National Center for Biotechnology Information. (2018). Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. [Link]
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MDPI. (2018). Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. [Link]
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Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
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Application Notes & Protocols: 2-Methylfluorene in Organic Light-Emitting Diodes (OLEDs)
Abstract
Fluorene and its derivatives are a cornerstone in the development of high-performance materials for Organic Light-Emitting Diodes (OLEDs) due to their rigid, planar structure, high thermal stability, and excellent photophysical properties.[1] This guide provides a detailed exploration of 2-Methylfluorene as a fundamental building block for creating advanced OLED materials. We will delve into the synthesis of this compound derivatives, their application as both host and emissive materials, and provide detailed, field-proven protocols for material synthesis and device fabrication. This document is intended for researchers and professionals in materials science and drug development seeking to leverage the unique properties of fluorene-based compounds in next-generation organic electronics.
Introduction: The Significance of the Fluorene Scaffold
The fluorene moiety is a highly attractive building block for OLED materials for several key reasons:
-
High Photoluminescence Quantum Yield (PLQY): The rigid structure of the fluorene core minimizes non-radiative decay pathways, leading to efficient light emission, particularly in the blue region of the spectrum.[2]
-
High Triplet Energy (ET): The fluorene backbone possesses a high triplet energy level, making it an ideal host material for phosphorescent and thermally activated delayed fluorescence (TADF) emitters. A high ET prevents the back-transfer of energy from the dopant to the host, ensuring that all excitons contribute to light emission from the intended emitter.[3]
-
Tunable Electronic Properties: The C-2 and C-7 positions of the fluorene core are synthetically accessible, allowing for the attachment of various electron-donating or electron-accepting groups. This functionalization provides precise control over the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, charge transport characteristics, and emission color.[4][5]
-
Excellent Thermal and Morphological Stability: Derivatives can be designed to have high glass transition temperatures (Tg) and stable amorphous morphologies, which are crucial for preventing device degradation and ensuring long operational lifetimes.[6]
The introduction of a methyl group at the C-2 position of the fluorene core, creating this compound, serves as a strategic starting point. This methyl group provides a subtle yet important modification, enhancing solubility in common organic solvents and influencing the electronic landscape through its electron-donating inductive effect. More importantly, it leaves the C-7 position available for further functionalization, enabling the construction of asymmetric and bipolar molecules essential for advanced device architectures.
Application of this compound Derivatives in OLEDs
As a Host Material for Phosphorescent and TADF OLEDs
The primary role of a host material is to provide a matrix for an emissive dopant, facilitating charge transport and efficiently transferring energy to the guest emitter. Fluorene-based hosts are particularly sought after for blue, green, and red phosphorescent and TADF devices due to their inherently high triplet energy.
Causality Behind Material Choice: To be an effective host, the material's triplet energy must be higher than that of the emissive dopant. This prevents quenching of the dopant's triplet excitons by the host matrix. By starting with the this compound core and attaching charge-transporting moieties (e.g., carbazole for hole transport, triazine or pyridine for electron transport) at the C-7 position, it is possible to create bipolar host materials. A bipolar host can transport both electrons and holes effectively, which broadens the recombination zone within the emissive layer and reduces efficiency roll-off at high brightness.[7]
Table 1: Representative Performance of OLEDs with Fluorene-Based Host Materials (Note: This table illustrates the typical performance of devices using fluorene derivatives as hosts, showcasing the potential for materials derived from this compound.)
| Host Material Type | Emitter (Dopant) | Max. EQE (%) | Color (CIE x,y) | Reference |
| Carbazole/Fluorene-based (mDCzPF) | PtNON (Blue Phosphorescent) | 18.3% | Not Specified | [8] |
| Xanthone/Carbazole-based (Xm-mCP) | t4CzIPN (Green TADF) | 22.0% | Not Specified | [7] |
| Solution-Processed Host (9CzAcPy) | DPAC-PCN (TADF) | 29.5% | Not Specified | [3] |
As an Emitting Material for Blue OLEDs
The fluorene core itself is a strong blue emitter. By functionalizing the this compound scaffold, it can be used directly as a deep-blue fluorescent emitter in non-doped or doped OLEDs.
Causality Behind Molecular Design: For emitter applications, molecular design focuses on maximizing the PLQY and ensuring color purity. Attaching bulky groups at the C-9 position (e.g., phenyl or spiro-configured groups) is a common strategy to prevent intermolecular π-π stacking.[9] This aggregation is a major cause of fluorescence quenching and spectral shifts in the solid state. By creating a donor-acceptor (D-A) structure, for example by linking a donor group like spiro-acridine-fluorene (SAF) to an acceptor like phenanthroimidazole (BPI), the emission color and charge transport properties can be finely tuned.[9]
Table 2: Representative Performance of Blue OLEDs with Fluorene-Based Emitters
| Emitter Material | Device Type | Max. EQE (%) | Color (CIE x,y) | Reference |
| SAF-BPI | Non-doped | 3.97 cd/A (CE) | (0.15, 0.10) | [9] |
| TPA-TAn-DMAC | Non-doped | 4.9% | (0.14, 0.18) | [10] |
| Pyrene-Benzimidazole Derivative | Non-doped | 4.3% | (0.148, 0.130) | [11] |
Experimental Protocols
Protocol 1: Synthesis of a Bipolar Host Material from this compound
This protocol describes a plausible two-step synthesis for a representative bipolar host material: 7-(4-(dibenzo[b,d]thiophen-4-yl)phenyl)-2-methyl-9,9-diphenyl-9H-fluorene . This molecule combines a hole-transporting fluorene unit with an electron-transporting dibenzothiophene unit.
Workflow Diagram:
Caption: Synthetic workflow for a this compound-based bipolar host material.
Step-by-Step Methodology:
-
Step 1: Monobromination of 2-Methyl-9,9-diphenylfluorene
-
Rationale: Selective bromination at the C-7 position is required to create a site for subsequent cross-coupling. The C-2 and C-7 positions are the most electronically activated sites for electrophilic aromatic substitution. Using one equivalent of NBS in a polar solvent like DMF at room temperature in the dark favors mono-substitution.
-
Procedure:
-
Dissolve 2-Methyl-9,9-diphenylfluorene (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) in a round-bottom flask wrapped in aluminum foil.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 20 minutes while stirring.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water and then with cold methanol.
-
Purify the crude product by column chromatography (Silica gel, Hexane/Dichloromethane gradient) to yield pure 7-bromo-2-methyl-9,9-diphenylfluorene.
-
-
-
Step 2: Suzuki Cross-Coupling
-
Rationale: The Suzuki coupling is a robust and high-yielding reaction for forming C-C bonds between an aryl halide and an aryl boronic acid, catalyzed by a palladium complex. This is a standard method for assembling complex organic molecules for OLEDs.[11]
-
Procedure:
-
To a Schlenk flask, add the brominated fluorene from Step 1 (1.0 eq), 4-(dibenzo[b,d]thiophen-4-yl)phenylboronic acid (1.2 eq), and Potassium Carbonate (K₂CO₃) (3.0 eq).
-
Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) as the catalyst.
-
Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of Toluene, Ethanol, and Water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to 80-90 °C and stir for 24 hours. Monitor by TLC.
-
After cooling to room temperature, add water and extract the product with dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography followed by recrystallization or sublimation to obtain the final product with high purity (>99.5%), which is critical for device performance.
-
-
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol outlines the fabrication of a phosphorescent OLED (PhOLED) using a vacuum thermal evaporation process.
Device Architecture and Energy Level Diagram:
Caption: Typical multilayer OLED architecture and corresponding energy level diagram.
Step-by-Step Fabrication Protocol:
-
Substrate Preparation:
-
Rationale: The quality of the Indium Tin Oxide (ITO) substrate is paramount for device performance. A clean, smooth surface ensures uniform film growth and prevents electrical shorts.
-
Procedure:
-
Sequentially sonicate pre-patterned ITO-coated glass substrates in basins of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
Immediately treat the substrates with UV-Ozone for 10-15 minutes to remove organic residues and increase the work function of the ITO for better hole injection.
-
-
-
Thin Film Deposition:
-
Rationale: Thermal evaporation in a high-vacuum environment (<10⁻⁶ Torr) is the standard method for depositing small organic molecules. This ensures high purity of the deposited films and prevents contamination from atmospheric gases. The layer thicknesses are precisely controlled to optimize charge balance and the optical cavity of the device.
-
Procedure:
-
Load the cleaned ITO substrates into a high-vacuum thermal evaporation chamber.
-
Load the organic materials and metals into separate crucibles within the chamber.
-
Evacuate the chamber to a base pressure of at least 5 x 10⁻⁷ Torr.
-
Deposit the layers sequentially by heating the crucibles. The deposition rate (typically 0.5-2.0 Å/s for organics, 5-10 Å/s for metals) and thickness are monitored in real-time using a quartz crystal microbalance.
-
Typical Layer Stack:
-
Hole Injection Layer (HIL): HAT-CN (10 nm)
-
Hole Transport Layer (HTL): NPB (40 nm)
-
Emissive Layer (EML): Host (e.g., synthesized this compound derivative) doped with a phosphorescent emitter (e.g., 10 wt% Ir(ppy)₃) (30 nm). This is done by co-evaporation from two separate sources.
-
Hole Blocking/Electron Transport Layer (HBL/ETL): TPBi (40 nm)
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF) (1 nm)
-
Cathode: Aluminum (Al) (100 nm), deposited through a shadow mask to define the active area.
-
-
-
-
Encapsulation:
-
Rationale: OLED materials are highly sensitive to moisture and oxygen, which can rapidly degrade performance. Encapsulation is a critical final step to protect the device and ensure a long operational lifetime.
-
Procedure:
-
Without breaking vacuum, transfer the fabricated devices into an inert atmosphere glovebox (N₂ or Ar).
-
Apply a UV-curable epoxy around the perimeter of the active area.
-
Place a clean glass lid over the device and press gently.
-
Cure the epoxy using a UV lamp to create an airtight seal. A desiccant is often included within the encapsulated space to absorb any residual moisture.
-
-
-
Characterization:
-
The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer.
-
The electroluminescence (EL) spectrum and Commission Internationale de l'Éclairage (CIE) coordinates are measured using a spectroradiometer.
-
From this data, the external quantum efficiency (EQE), current efficiency, and power efficiency can be calculated.
-
References
Sources
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- 2. 20.210.105.67 [20.210.105.67]
- 3. Versatile Host Materials for Both D-A-Type and Multi-Resonance TADF Emitters toward Solution-Processed OLEDs with Nearly 30% EQE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Achievement of high efficiency with extremely low efficiency roll-off in solution-processed thermally activated delayed fluorescence OLEDs manufactured using xanthone-based bipolar host materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Spiro[acridine-9,9'-fluorene] Derivatives Containing Phenanthroimidazole Moiety for Deep-Blue OLED Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Methylfluorene as a Versatile Precursor for the Synthesis of Functionalized Fluorene Derivatives
Introduction: The Strategic Value of 2-Methylfluorene
Fluorene and its derivatives represent a privileged scaffold in both materials science and medicinal chemistry. Their rigid, planar, and electron-rich structure imparts unique photophysical properties, making them ideal components for organic light-emitting diodes (OLEDs) and fluorescent probes.[1][2] In the realm of drug development, the fluorene core is found in molecules with potent anti-tumor, anti-inflammatory, and antibacterial activities.[1][3] The development of novel therapeutics often relies on the ability to strategically modify a core scaffold to optimize its structure-activity relationship (SAR).[4][5]
This guide focuses on This compound (CAS 1430-97-3) [6][7][8][9], a key starting material that offers distinct advantages for synthetic diversification. The presence of the methyl group at the 2-position, coupled with the chemically active methylene bridge at the 9-position, provides two orthogonal points for functionalization. This dual reactivity allows for the controlled and sequential introduction of various chemical moieties, making this compound an ideal precursor for building libraries of complex, functionalized fluorene derivatives for screening and development.
This document provides a detailed overview of the key reactive sites of this compound and presents validated, step-by-step protocols for its transformation into valuable synthetic intermediates.
Key Reactive Sites and Synthetic Strategy
The synthetic utility of this compound is governed by three primary reactive zones, which can be targeted using specific reaction conditions. Understanding these sites is fundamental to planning a synthetic route.
-
C9 Methylene Bridge: The protons on the C9 carbon are significantly acidic (pKa ≈ 23 in DMSO) due to the aromatic stabilization of the resulting fluorenyl anion. This site is readily deprotonated by strong bases, such as organolithium reagents, creating a potent nucleophile for reaction with a wide range of electrophiles (e.g., alkyl halides, carbonyls).
-
Aromatic Ring (C7 Position): The methyl group at the C2 position is an ortho-, para-directing activator for electrophilic aromatic substitution. Due to steric hindrance at the C1 and C3 positions, electrophiles preferentially add to the C7 position. This allows for regioselective functionalization via reactions like bromination and formylation.
-
C2 Methyl Group: While less commonly exploited, the methyl group itself can be a site for functionalization, typically through free-radical halogenation or oxidation to an aldehyde or carboxylic acid under more forcing conditions.
The following diagram illustrates the primary pathways for the functionalization of this compound.
Caption: Key synthetic transformations starting from this compound.
Detailed Experimental Protocols
The following protocols are designed to be robust and scalable. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Organolithium reagents are pyrophoric and must be handled under an inert atmosphere using proper techniques.[10][11][12]
Protocol 1: Regioselective Bromination of this compound
This protocol achieves the regioselective monobromination of this compound at the C7 position. The resulting 7-bromo-2-methylfluorene is a versatile intermediate for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity. This method avoids the use of elemental bromine, opting for N-Bromosuccinimide (NBS), a safer and easier-to-handle brominating agent.
Materials and Reagents:
-
This compound (C₁₄H₁₂, MW: 180.25 g/mol )
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous DMF (approx. 0.2 M concentration).
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) to the solution in one portion. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Reaction Execution: Stir the mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into a separatory funnel containing deionized water (3x the volume of DMF).
-
Extraction: Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield 7-bromo-2-methylfluorene as a white solid.
Protocol 2: Deprotonation and Alkylation at the C9 Position
This protocol details the formation of the fluorenyl anion followed by quenching with an electrophile, using methyl iodide as an example. This method is broadly applicable for introducing a wide variety of alkyl, acyl, or silyl groups at the C9 position.
Causality & Trustworthiness: The use of organolithium reagents like n-butyllithium (n-BuLi) requires stringent anhydrous and anaerobic conditions.[12] n-BuLi reacts violently with water and will be quenched by atmospheric oxygen and moisture, leading to reaction failure and a significant fire hazard.[10][11] All glassware must be oven- or flame-dried, and the reaction must be maintained under an inert atmosphere (Nitrogen or Argon).
Materials and Reagents:
-
This compound (C₁₄H₁₂, MW: 180.25 g/mol )
-
n-Butyllithium (n-BuLi), typically 1.6 M or 2.5 M in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Methyl Iodide (CH₃I)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a thermometer. Place the flask under a positive pressure of inert gas.
-
Dissolution: Dissolve this compound (1.0 eq.) in anhydrous THF (approx. 0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. A deep red or orange color should develop, indicating the formation of the fluorenyl anion. Stir the solution at -78 °C for 1 hour.
-
Electrophile Quench: Add methyl iodide (1.2 eq.) dropwise to the anion solution. The characteristic color should fade. Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Work-up: Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 9-methyl-2-methylfluorene.
The following diagram illustrates the workflow for this two-step functionalization protocol.
Sources
- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 1430-97-3 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. 9H-Fluorene, 2-methyl- [webbook.nist.gov]
- 9. This compound | C14H12 | CID 15026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. acs.org [acs.org]
Using 2-Methylfluorene as a biomarker for PAH exposure
Application Note & Protocol
Topic: Application of 2-Hydroxyfluorene as a Urinary Biomarker for Polycyclic Aromatic Hydrocarbon (PAH) Exposure Assessment
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword:
This document provides a comprehensive technical guide on the utilization of 2-hydroxyfluorene as a urinary biomarker for assessing human exposure to Polycyclic Aromatic Hydrocarbons (PAHs), with a specific focus on its parent compound, fluorene. It has come to our attention that there may be some confusion in the field between 2-hydroxyfluorene and 2-methylfluorene. To be clear, the scientific literature overwhelmingly supports 2-hydroxyfluorene as the key metabolic indicator of fluorene exposure, not this compound. This application note is therefore dedicated to the scientifically validated biomarker. We will delve into the biochemical rationale for its use, provide detailed, field-tested analytical protocols, and discuss the interpretation of results in the context of environmental and occupational health. Our goal is to equip researchers with the necessary knowledge and tools to implement a robust and reliable biomonitoring program for PAH exposure.
Introduction: The Need for Reliable PAH Biomonitoring
Polycyclic Aromatic Hydrocarbons (PAHs) are a large class of organic compounds that are widespread environmental pollutants generated from the incomplete combustion of organic materials.[1] Key sources of human exposure include tobacco smoke, vehicle exhaust, industrial emissions, and consumption of grilled or smoked foods.[1][2] Many PAHs are known or suspected carcinogens, and exposure is linked to a range of adverse health effects.[3]
Biomonitoring, the assessment of internal dose by measuring chemicals or their metabolites in biological samples, offers a more integrated and biologically relevant measure of exposure than external environmental monitoring.[4] Urinary metabolites of PAHs are frequently used as biomarkers of recent exposure.[4] While 1-hydroxypyrene is a widely used general PAH biomarker, the analysis of other specific metabolites, such as those from fluorene, can provide a more comprehensive assessment of exposure from various sources.[1][5]
Scientific Rationale: 2-Hydroxyfluorene as a Specific Biomarker for Fluorene Exposure
Fluorene is a low-molecular-weight PAH commonly found in coal tar, diesel exhaust, and tobacco smoke.[2][6] Upon absorption into the body, it undergoes extensive metabolism primarily by cytochrome P450 enzymes. The metabolic pathway involves hydroxylation, leading to the formation of several hydroxyfluorene isomers. Among these, 2-hydroxyfluorene (2-OHF) is a major and consistently detected metabolite.[1][7]
The metabolic process renders the parent compound more water-soluble, facilitating its conjugation with glucuronic acid or sulfate.[7] These conjugates are then excreted in the urine.[7] The presence and concentration of 2-hydroxyfluorene in urine are therefore directly correlated with recent exposure to fluorene.[7][8] Studies have shown significantly higher urinary concentrations of 2-OHF in smokers compared to non-smokers and in occupationally exposed workers, such as chimney sweeps and creosote workers, validating its use as a sensitive and specific biomarker of exposure.[7][9][10][11][12]
Metabolic Pathway Overview
The following diagram illustrates the simplified metabolic conversion of fluorene to its urinary metabolite, 2-hydroxyfluorene.
Caption: Simplified metabolic pathway of fluorene to 2-hydroxyfluorene.
Analytical Methodology: Quantification of 2-Hydroxyfluorene in Urine
The quantification of 2-hydroxyfluorene in urine requires a multi-step process involving enzymatic hydrolysis, extraction, and instrumental analysis. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection are commonly employed methods.[7][8][13][14]
Critical Reagents and Materials
| Reagent/Material | Specifications |
| 2-Hydroxyfluorene Standard | Purity ≥ 98% |
| 2-Hydroxyfluorene-d9 (Internal Std) | Isotopic purity ≥ 98% |
| β-glucuronidase/aryl sulfatase | From Helix pomatia |
| Solid Phase Extraction (SPE) Cartridges | C18, 100 mg |
| Derivatization Agent (for GC-MS) | BSTFA or MTBSTFA |
| Solvents (HPLC Grade) | Methanol, Acetonitrile, Ethyl Acetate |
| Reagents | Hydrochloric Acid, Sodium Hydroxide |
Protocol 1: Sample Preparation and Solid Phase Extraction (SPE)
This protocol is a self-validating system as the use of a deuterated internal standard corrects for variations in extraction efficiency and matrix effects.
-
Sample Collection: Collect mid-stream urine samples in polypropylene containers. Store at -20°C or below until analysis.[2]
-
Internal Standard Spiking: Thaw urine samples to room temperature. To a 5 mL aliquot of urine, add a known amount of deuterated 2-hydroxyfluorene (2-OHF-d9) internal standard.
-
Enzymatic Hydrolysis: Adjust the pH of the urine to ~5.0. Add β-glucuronidase/aryl sulfatase solution. Incubate overnight (approx. 16 hours) at 37°C to deconjugate the metabolites.[7][8] Causality: This step is crucial as most 2-OHF is excreted in a conjugated form. Cleavage of the glucuronide/sulfate group is necessary to analyze the free metabolite.[7]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove interfering polar compounds.
-
Elution: Elute the analyte and internal standard from the cartridge with 3 mL of ethyl acetate or another suitable organic solvent.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of mobile phase (for HPLC) or derivatization solvent (for GC-MS).
Protocol 2: Analysis by GC-MS
GC-MS offers high sensitivity and specificity, particularly when operated in Selected Ion Monitoring (SIM) mode.[13][15][16]
-
Derivatization: To the reconstituted extract from step 3.2.8, add a silylation reagent such as BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) or MTBSTFA.[13][15][17] Heat at 60-70°C for 30 minutes. Causality: Derivatization is necessary to increase the volatility and thermal stability of the hydroxylated PAH metabolite, making it suitable for GC analysis.[13][14]
-
GC-MS Parameters:
-
Column: TG-5MS capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[2]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[2]
-
Injector: Splitless mode.
-
Oven Program: Start at 100°C (hold 2 min), ramp to 210°C at 15°C/min, then ramp to 280°C at 10°C/min (hold 5 min).[2]
-
MS Detection: Electron Ionization (EI) mode. Monitor characteristic ions for derivatized 2-OHF and its deuterated internal standard.
-
Protocol 3: Analysis by HPLC with Fluorescence Detection
HPLC-FLD is a highly sensitive method for PAH metabolites due to their native fluorescence.[7]
-
HPLC System: An HPLC system equipped with a fluorescence detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Fluorescence Detection: Set the excitation and emission wavelengths specific for 2-hydroxyfluorene (e.g., Excitation: 260 nm, Emission: 345 nm). Causality: The high specificity of fluorescence detection minimizes interferences from the complex urine matrix.[7]
-
Quantification: Create a calibration curve using known concentrations of 2-OHF standard. The concentration in the unknown sample is calculated based on the peak area ratio of the analyte to the internal standard.
Workflow Diagram
Sources
- 1. 2-Hydroxyfluorene (CAS 2443-58-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Fluorene Degradation Pathway Map [eawag-bbd.ethz.ch]
- 3. Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ait.ac.at [publications.ait.ac.at]
- 5. 2-Hydroxyfluorene (CHEBI:34289) [ebi.ac.uk]
- 6. This compound CAS#: 1430-97-3 [amp.chemicalbook.com]
- 7. This compound | C14H12 | CID 15026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Comparison of gaseous polycyclic aromatic hydrocarbon metabolites according to their specificity as biomarkers of occupational exposure: Selection of 2-hydroxyfluorene and 2-hydroxyphenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorene exposure among PAH-exposed workers is associated with epigenetic markers related to lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dash.harvard.edu [dash.harvard.edu]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Transformation of Substituted Fluorenes and Fluorene Analogs by Pseudomonas sp. Strain F274 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of various urinary metabolites of fluorene using derivatization solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mutagenicity of methylated fluorenes and benzofluorenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Side reactions and byproduct formation in 2-Methylfluorene synthesis
Technical Support Center: Synthesis of 2-Methylfluorene
Welcome to the Technical Support Center for this compound Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during the synthesis of this compound. As your Senior Application Scientist, I will provide in-depth, field-proven insights to help you troubleshoot and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent laboratory-scale methods for synthesizing this compound are the Friedel-Crafts methylation of fluorene and the Suzuki-Miyaura coupling of a 2-halofluorene with a methylboron reagent. The choice between these methods often depends on the availability of starting materials, desired purity, and scalability.
Q2: I've obtained a product with the correct mass for this compound, but the NMR spectrum is complex. What could be the issue?
A2: A complex NMR spectrum, despite a correct mass spectrometric analysis, strongly suggests the presence of isomers. In the synthesis of this compound, it is common to obtain a mixture of methylfluorene isomers, most notably 4-methylfluorene, and potentially 1- or 3-methylfluorene in smaller amounts. The separation of these isomers can be challenging due to their similar physical properties.
Q3: What are the primary safety precautions I should take when synthesizing this compound?
A3: Both Friedel-Crafts and Suzuki-Miyaura reactions involve hazardous materials. For Friedel-Crafts methylation, you will be working with a strong Lewis acid like aluminum chloride, which is highly corrosive and reacts violently with water. The alkylating agent, such as methyl chloride or methyl iodide, is toxic and should be handled in a well-ventilated fume hood. For Suzuki-Miyaura coupling, palladium catalysts and their ligands can be toxic and should be handled with care. Always consult the Safety Data Sheets (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide: Friedel-Crafts Methylation of Fluorene
The Friedel-Crafts methylation of fluorene is a direct approach to introduce a methyl group onto the fluorene backbone. However, it is often plagued by issues of regioselectivity and polyalkylation.
Problem 1: Low Yield of this compound and Formation of Multiple Products
Symptoms:
-
GC-MS analysis of your crude product shows multiple peaks with the same mass-to-charge ratio, corresponding to methylfluorene isomers.
-
You observe the formation of dimethylated and potentially trimethylated fluorene byproducts.
-
The overall isolated yield of the desired this compound is significantly lower than expected.
Root Causes and Solutions:
| Cause | Explanation | Solution |
| Lack of Regioselectivity | The Friedel-Crafts alkylation of fluorene can occur at multiple positions on the aromatic rings. The 2- and 4-positions are the most electronically activated for electrophilic attack. The reaction is often under kinetic control at lower temperatures, favoring the less sterically hindered 2-position. At higher temperatures, thermodynamic control can lead to isomerization and a mixture of products.[1][2][3] | Optimize Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0-10 °C) to favor kinetic control and the formation of the 2-methyl isomer.[1] |
| Polyalkylation | The introduction of the first methyl group activates the fluorene ring, making it more susceptible to further alkylation. This leads to the formation of dimethyl- and poly-methylated byproducts.[4] | Control Stoichiometry: Use a molar excess of fluorene relative to the methylating agent to increase the probability of mono-methylation. A starting point is a 2:1 to 5:1 molar ratio of fluorene to the methylating agent. |
| Catalyst Activity | The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Inactivation of the catalyst will lead to an incomplete reaction.[5] | Ensure Anhydrous Conditions: Use freshly opened or sublimed AlCl₃. Dry all glassware thoroughly in an oven and cool under an inert atmosphere. Use anhydrous solvents. |
Experimental Protocol: Kinetically Controlled Friedel-Crafts Methylation of Fluorene
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add fluorene (e.g., 2 equivalents) and anhydrous dichloromethane.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (e.g., 1.1 equivalents relative to the methylating agent) to the stirred suspension.
-
Methylating Agent Addition: Dissolve the methylating agent (e.g., methyl iodide or methyl chloride, 1 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC or GC-MS.
-
Quenching: Slowly and carefully pour the reaction mixture over crushed ice.
-
Workup: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualization of Side Product Formation in Friedel-Crafts Methylation
Caption: Pathways to this compound and byproducts in Friedel-Crafts methylation.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling offers a more regioselective route to this compound by starting with a 2-halofluorene (e.g., 2-bromofluorene) and coupling it with a methylboron reagent. However, challenges such as low reactivity of the alkylboron reagent and competing side reactions can arise.
Problem 2: Low Yield of this compound and Presence of Unreacted Starting Material or Byproducts
Symptoms:
-
TLC or GC-MS analysis shows a significant amount of unreacted 2-bromofluorene.
-
You observe the formation of fluorene (from protodeboronation) and/or 2,2'-bifluorene (from homocoupling).
-
The isolated yield of this compound is poor.
Root Causes and Solutions:
| Cause | Explanation | Solution |
| Protodeboronation of Methylboronic Acid | Methylboronic acid is susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (often water), replacing the boronic acid group with a hydrogen atom. This is a common issue with alkylboronic acids.[6][7] | Use a Boronic Ester: Employ a more stable methylboronic acid pinacol ester (Me-B(pin)). Boronic esters provide a "slow release" of the boronic acid, minimizing its concentration and thus the rate of protodeboronation.[7] Anhydrous Conditions: While some Suzuki reactions tolerate water, for sensitive alkylboronic acids, it's best to use anhydrous solvents and reagents to minimize this side reaction.[6] |
| Homocoupling of 2-Bromofluorene | The palladium catalyst can promote the coupling of two molecules of 2-bromofluorene, leading to the formation of 2,2'-bifluorene. This is often exacerbated by the presence of oxygen. | Thorough Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution.[8] |
| Inefficient Catalytic Cycle | The transmetalation step with alkylboronic acids can be sluggish.[9] If the catalytic cycle is slow, side reactions become more prevalent. | Optimize Catalyst and Ligand: Use a highly active palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos) to accelerate the catalytic cycle.[7] Choice of Base: A suitable base is crucial for the activation of the boronic acid. For alkylboronic acids, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[7] |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling for this compound Synthesis
-
Setup: In a dry Schlenk flask under an inert atmosphere, combine 2-bromofluorene (1.0 eq.), methylboronic acid pinacol ester (1.2-1.5 eq.), and potassium phosphate (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add a degassed solvent, such as dioxane or toluene.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualization of Suzuki Coupling and Side Reactions
Caption: Desired product and common byproducts in the Suzuki coupling for this compound synthesis.
Purification of this compound from Isomers
A common challenge in this compound synthesis is the separation of the desired product from its isomers, particularly 4-methylfluorene.
Q4: How can I effectively separate this compound from 4-Methylfluorene?
A4: The separation of these isomers can be achieved through careful column chromatography or fractional crystallization.
-
Column Chromatography: Due to the slight difference in polarity and shape, a separation on silica gel is possible, but it may require a long column and a shallow solvent gradient.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: Start with a very non-polar eluent, such as hexanes or heptane, and slowly introduce a slightly more polar solvent like toluene or dichloromethane in a very shallow gradient (e.g., 0-2% toluene in hexanes). The isomers will elute very close to each other, so collecting small fractions is crucial. Monitor the fractions by GC-MS or a high-resolution TLC system.[10]
-
-
Fractional Crystallization: This method relies on small differences in the solubility of the isomers in a particular solvent system.
-
Dissolve the isomeric mixture in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol/water, methanol, or hexanes).
-
Allow the solution to cool very slowly to room temperature, and then further cool it in a refrigerator or freezer.
-
The less soluble isomer will crystallize out first. The initial crystals will likely be enriched in one isomer.
-
Filter the crystals and analyze the purity of both the solid and the mother liquor.
-
This process may need to be repeated several times to achieve high purity.
-
References
-
National Center for Biotechnology Information. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PubMed Central. [Link]
-
Reddit. (2021). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
ResearchGate. (n.d.). 8. Column Chromatography. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing High-Yield 2-Methylfluorene Synthesis
Welcome to the technical support center for the synthesis of 2-Methylfluorene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for achieving high-yield synthesis of this important molecule. This center is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring robust and reproducible outcomes in your laboratory.
I. Foundational Knowledge: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of this compound, providing a solid foundation for more detailed troubleshooting.
Q1: What are the most common strategies for synthesizing this compound?
A1: The two most prevalent and effective strategies for the synthesis of this compound are:
-
Two-Step Friedel-Crafts Acylation and Reduction Route: This classic approach involves the Friedel-Crafts acylation of fluorene to form 2-acetylfluorene, followed by the reduction of the acetyl group to a methyl group.
-
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura cross-coupling reaction is a modern and highly versatile method, typically involving the coupling of a 2-halofluorene (e.g., 2-bromofluorene) with a methyl-boron reagent.
Q2: Which synthesis route is generally preferred for high-yield production?
A2: The choice of synthesis route often depends on the available starting materials, scalability, and desired purity. The Suzuki-Miyaura coupling is often favored for its high functional group tolerance, generally milder reaction conditions, and often higher yields and cleaner reaction profiles compared to the Friedel-Crafts route. However, the Friedel-Crafts pathway can be a cost-effective option if fluorene is readily available.
Q3: What are the key challenges in the Friedel-Crafts acylation of fluorene?
A3: The primary challenges in the Friedel-Crafts acylation of fluorene include controlling regioselectivity and preventing polyacylation. While the 2-position is the most electronically favored for acylation, other isomers can form.[1][2] Additionally, the acylated product is less reactive than the starting material, which helps to prevent polyacylation, but careful control of stoichiometry and reaction conditions is still necessary.[3]
Q4: What are the critical parameters to control in a Suzuki-Miyaura coupling for this compound synthesis?
A4: For a successful Suzuki-Miyaura coupling, the critical parameters to optimize are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The ligand plays a crucial role in the efficiency of the catalytic cycle, particularly for challenging substrates.[4][5]
II. Troubleshooting Guide: Navigating Experimental Challenges
This section provides a question-and-answer formatted guide to directly address and solve specific issues you may encounter during your experiments.
Friedel-Crafts Acylation & Reduction Route
Q5: My Friedel-Crafts acylation of fluorene is resulting in a low yield of 2-acetylfluorene and a mixture of isomers. How can I improve this?
A5: Low yield and poor selectivity are common issues. Here’s a systematic approach to troubleshoot:
-
Reagent Purity: Ensure that your fluorene, acetyl chloride (or acetic anhydride), and aluminum chloride (AlCl₃) are of high purity and anhydrous. Moisture will deactivate the AlCl₃ catalyst.
-
Catalyst Stoichiometry: For acylation, at least one equivalent of AlCl₃ is required per equivalent of acetyl chloride, as the catalyst complexes with the product ketone. For deactivated substrates, an excess of the catalyst may be needed.[6]
-
Solvent Choice: The solvent has a significant impact on selectivity. Non-polar solvents like carbon disulfide have been reported to favor the formation of 2-acetylfluorene, while more polar solvents might lead to different isomer distributions.[1]
-
Temperature Control: Friedel-Crafts reactions can be exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of reagents can help control the reaction rate and improve selectivity.[1]
Q6: I am struggling with the reduction of 2-acetylfluorene to this compound. My Wolff-Kishner reduction is giving a low yield.
A6: The Wolff-Kishner reduction can be sensitive to reaction conditions. Consider the following optimizations:
-
Huang-Minlon Modification: This is a highly recommended modification that generally provides higher yields and shorter reaction times. It involves using a high-boiling solvent like diethylene glycol and distilling off water and excess hydrazine to drive the reaction to completion at a higher temperature (around 200 °C).[7][8]
-
Base Strength and Solubility: Ensure a strong base like potassium hydroxide (KOH) is used in sufficient excess. The base needs to be soluble in the reaction medium to be effective.
-
Complete Hydrazone Formation: The initial formation of the hydrazone is crucial. Ensure the reaction is heated sufficiently in the first stage to allow for complete condensation of hydrazine with the ketone before proceeding to the higher temperature decomposition step.[9][10]
Suzuki-Miyaura Cross-Coupling Route
Q7: My Suzuki-Miyaura coupling of 2-bromofluorene with a methylboronic acid derivative is not proceeding to completion.
A7: Incomplete conversion in Suzuki-Miyaura couplings is a frequent problem. Here are the key areas to investigate:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For heteroaryl halides, bulky, electron-rich ligands such as SPhos or XPhos can be highly effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[5][11] Consider using a pre-formed catalyst for better reproducibility.
-
Base Selection and Strength: The base is essential for the transmetalation step. A common issue is using a base that is too weak. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate.[11]
-
Solvent System and Degassing: The reaction is highly sensitive to oxygen, which can deactivate the palladium catalyst. Ensure all solvents are thoroughly degassed by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. Common solvent systems include toluene, dioxane, or DMF, often with a small amount of water to aid in dissolving the base.[12][13]
-
Boronic Acid/Ester Stability: Methylboronic acid can be prone to protodeboronation (replacement of the boronic acid group with a hydrogen). Using more stable derivatives like methylboronic acid pinacol ester or trimethylboroxine can mitigate this side reaction.
Q8: I am observing significant homocoupling of my methylboronic acid reagent. How can I suppress this side reaction?
A8: Homocoupling is often a result of oxygen in the reaction mixture. Rigorous exclusion of air is paramount. Additionally, consider the following:
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid derivative. A large excess can sometimes favor homocoupling.
III. Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound.
Protocol 1: Two-Step Friedel-Crafts Acylation and Wolff-Kishner Reduction
Step 1: Friedel-Crafts Acylation of Fluorene to 2-Acetylfluorene [1]
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, suspend 33.2 g (0.2 mol) of fluorene in 100 mL of anhydrous carbon disulfide.
-
Catalyst Addition: Cool the suspension to 0 °C in an ice-salt bath. Carefully add 66.7 g (0.5 mol) of anhydrous aluminum chloride in portions with stirring.
-
Reagent Addition: Add 15.7 g (0.2 mol) of acetyl chloride dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 4 hours.
-
Work-up: Carefully pour the reaction mixture onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Stir until all the ice has melted.
-
Extraction: Separate the organic layer. Extract the aqueous layer with 2 x 50 mL of carbon disulfide. Combine the organic layers, wash with 100 mL of 10% sodium hydroxide solution, then with 100 mL of water, and finally with 100 mL of brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Recrystallize the crude product from ethanol to yield 2-acetylfluorene. Expected Yield: ~70-80%.
Step 2: Wolff-Kishner Reduction of 2-Acetylfluorene to this compound (Huang-Minlon Modification) [8]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 20.8 g (0.1 mol) of 2-acetylfluorene, 150 mL of diethylene glycol, 15 g (0.27 mol) of potassium hydroxide pellets, and 15 mL (0.3 mol) of hydrazine hydrate (85%).
-
Hydrazone Formation: Heat the mixture to reflux (around 130-140 °C) for 1.5 hours.
-
Water Removal: Remove the reflux condenser and replace it with a distillation head. Heat the mixture to distill off water and excess hydrazine until the internal temperature reaches 200-205 °C.
-
Reduction: Once the temperature has stabilized, reattach the reflux condenser and maintain the reflux for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of water.
-
Extraction: Extract the aqueous mixture with 3 x 100 mL of diethyl ether. Combine the organic layers and wash with 2 x 100 mL of dilute hydrochloric acid, followed by 100 mL of water, and then 100 mL of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude this compound can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with hexane). Expected Yield: ~85-95%.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol is an adaptation based on general procedures for Suzuki-Miyaura couplings of aryl bromides.[12][13]
-
Reaction Setup: To an oven-dried 100 mL Schlenk flask, add 2-bromofluorene (2.45 g, 10 mmol), trimethylboroxine (1.4 g, 11 mmol), and potassium carbonate (4.14 g, 30 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent and Catalyst Addition: Under a positive pressure of argon, add 40 mL of degassed 1,2-dimethoxyethane (DME) and 10 mL of degassed water. Add tetrakis(triphenylphosphine)palladium(0) (0.578 g, 0.5 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to 85 °C in an oil bath with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Add 50 mL of water and extract with 3 x 50 mL of diethyl ether.
-
Washing: Combine the organic layers and wash with 50 mL of water and 50 mL of brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with hexane) to afford pure this compound. Expected Yield: >85%.
IV. Data Presentation & Visualization
Table 1: Comparison of Synthesis Routes for this compound
| Feature | Friedel-Crafts Acylation & Reduction | Suzuki-Miyaura Cross-Coupling |
| Starting Materials | Fluorene, Acetyl Chloride, Hydrazine | 2-Bromofluorene, Methylboronic acid derivative |
| Number of Steps | 2 | 1 |
| Typical Overall Yield | 60-75% | >85% |
| Key Reagents | AlCl₃, KOH, Diethylene Glycol | Palladium catalyst, Phosphine ligand, Base |
| Reaction Conditions | Harsher (high temp., strong base) | Generally milder |
| Scalability | Good, but waste from AlCl₃ | Good, catalyst cost can be a factor |
| Key Challenges | Regioselectivity, polyacylation | Catalyst deactivation, boronic acid stability |
Diagrams
Caption: Workflow for the two-step synthesis of this compound via Friedel-Crafts acylation and Wolff-Kishner reduction.
Caption: One-step synthesis of this compound via Suzuki-Miyaura cross-coupling.
V. Purification and Characterization
Q9: What is the best method to purify crude this compound?
A9: Both recrystallization and column chromatography are effective methods.
-
Recrystallization: this compound is a solid at room temperature. A common and effective solvent for recrystallization is ethanol.[14] Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form pure crystals. A two-solvent system, such as ethanol/water, can also be employed to induce crystallization.[14]
-
Column Chromatography: For separating this compound from non-polar byproducts or unreacted starting materials, column chromatography on silica gel using a non-polar eluent like hexane is very effective.
Q10: How can I confirm the purity and identity of my synthesized this compound?
A10: A combination of techniques should be used:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the sample and identify any volatile byproducts by their mass spectra.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the this compound product.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
VI. References
-
Titinchi, S. J. J., et al. (2008). The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel-Crafts acetylation of 9H-fluorene. ARKIVOC, 2008(xiii), 91-105.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
-
PrepChem. (n.d.). Synthesis of 2-acetylfluorenone.
-
J&K Scientific LLC. (2025). Wolff-Kishner Reduction.
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
-
HBCSE. Recrystallization.
-
The Organic Chemistry Tutor. (n.d.). Wolff-Kishner Reduction.
-
Organic Reactions. (n.d.). The Wolff-Kishner Reduction.
-
ResearchGate. (2025). (PDF) The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel-Crafts acetylation of 9H-fluorene.
-
Organic Syntheses. (n.d.). Acetyl chloride.
-
L.S.College, Muzaffarpur. (2020). Wolff–Kishner reduction.
-
Pharmaguideline. (n.d.). Wolff Kishner Reduction.
-
ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.
-
ResearchGate. (2025). Synthesis of Fluorene Derivatives Via TfOH-catalyzed Intramolecular Friedel-Crafts Alkylation Reactions.
-
ResearchGate. (n.d.). Route of Synthesis Reagents and conditions: (a) Acetyl chloride, AlCl3, ....
-
wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
-
PubMed. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
-
BenchChem. (2025). Optimizing Suzuki-Miyaura Couplings of 2-Methylpropylboronic Acid: A Technical Support Guide.
-
ACS Publications. (n.d.). Hexafluoro-2-propanol-Promoted Intermolecular Friedel–Crafts Acylation Reaction.
-
Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
-
YouTube. (2013). How to Carry Out a Recrystallization.
-
NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
ResearchGate. (2025). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
-
Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide.
-
PMC - NIH. (n.d.). Synthesis of Fluoroolefins via Julia-Kocienski Olefination.
-
BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.
-
PMC - NIH. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
-
ResearchGate. (n.d.). (PDF) Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules.
-
ResearchGate. (n.d.). GC-MS and LCMS analysis of metabolites of bacterial degradation of fluorene and anthracene | Request PDF.
-
RSC Publishing. (n.d.). (E)-Selective Friedel–Crafts acylation of alkynes to β-chlorovinyl ketones: defying isomerizations in batch reactions by flow chemistry approaches.
-
Open Exploration Publishing. (n.d.). Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids.
-
Journal of Chemical Research, Synopses (RSC Publishing). (n.d.). A New Route for the Preparation of Fluorene Derivatives using Friedel–Crafts Intramolecular Cyclobenzylation.
-
FWF. (n.d.). Biocatalytic Friedel-Crafts-type Acylation - Projectdetail.
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Interference in 2-Methylfluorene Analysis of Soil Samples
Welcome to the technical support center for the analysis of 2-Methylfluorene in complex soil matrices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established methodologies and extensive field experience to ensure scientific integrity and practical usability.
Troubleshooting Guide: From Sample Collection to Final Analysis
This section addresses specific issues that may arise during the experimental workflow, providing potential causes and actionable solutions.
Issue 1: Low Recovery of this compound During Extraction
You're consistently observing low recovery rates for this compound after the initial solvent extraction from your soil samples.
Potential Causes:
-
Inadequate Solvent Polarity: The chosen extraction solvent may not be optimal for desorbing this compound from the soil matrix.
-
Strong Analyte-Matrix Interactions: this compound, a polycyclic aromatic hydrocarbon (PAH), can bind strongly to organic matter and clay particles in the soil.[1][2]
-
Insufficient Extraction Time or Energy: The extraction method (e.g., sonication, shaking) may not be vigorous or long enough to disrupt the analyte-matrix interactions.[3][4][5]
-
Sample Heterogeneity: Uneven distribution of this compound in the soil sample can lead to inconsistent and low recovery.
Solutions:
-
Optimize Extraction Solvent:
-
Rationale: The choice of solvent is critical for efficiently extracting PAHs from soil.[3] A solvent or solvent mixture with appropriate polarity will maximize the desorption of this compound.
-
Protocol: Experiment with different solvents and mixtures. Common choices for PAHs include acetone, hexane, dichloromethane, or a mixture like acetone/hexane (1:1 v/v).[3][6]
-
-
Enhance Extraction Energy:
-
Rationale: Increasing the energy input can help overcome the strong binding forces between this compound and the soil matrix.
-
Protocol: If using ultrasonic extraction, increase the sonication time or power.[3][4][5] For mechanical shaking, ensure vigorous agitation and consider increasing the extraction duration.
-
-
Sample Pre-treatment:
-
Rationale: Homogenizing the sample ensures a more uniform distribution of the analyte, leading to more reproducible extractions.
-
Protocol: Before extraction, air-dry the soil sample and sieve it to obtain a uniform particle size.[7] Thoroughly mix the sieved sample before taking a subsample for extraction.
-
-
Consider Advanced Extraction Techniques:
-
Rationale: Techniques like Accelerated Solvent Extraction (ASE) or Soxhlet extraction can provide higher extraction efficiencies for challenging matrices.[8]
-
Protocol: If available, evaluate the use of ASE, which utilizes elevated temperatures and pressures to enhance extraction. Soxhlet extraction, a classic and robust method, can also be effective.[5][6][9]
-
Issue 2: Co-eluting Peaks and Matrix Interference in GC-MS Analysis
Your gas chromatography-mass spectrometry (GC-MS) chromatogram shows interfering peaks that co-elute with this compound, making accurate quantification difficult.
Potential Causes:
-
Complex Soil Matrix: Soil contains a vast array of organic and inorganic compounds that can be co-extracted with the analyte of interest.[10]
-
Humic and Fulvic Acids: These are major components of soil organic matter and are notorious for causing matrix interference.[11][12] They have similar physicochemical properties to some analytes, leading to their co-extraction.[11]
-
Lipids and Waxes: These can be present in soils with high organic content and can interfere with the analysis.
-
Insufficient Sample Cleanup: The cleanup step after extraction may not be effectively removing all interfering compounds.
Solutions:
-
Implement a Robust Cleanup Strategy:
-
Rationale: A targeted cleanup step is essential to remove co-extracted matrix components before instrumental analysis.
-
Protocol - Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.[3][5][13][14] For PAH analysis, silica or Florisil SPE cartridges are commonly used.[6][8]
-
Step-by-Step SPE Protocol:
-
Condition the SPE cartridge: Pass a non-polar solvent (e.g., hexane) through the cartridge.[15]
-
Load the sample: Apply the soil extract (dissolved in a non-polar solvent) to the cartridge.
-
Wash: Elute interfering compounds with a weak solvent (e.g., pentane).[15]
-
Elute: Elute the target analyte, this compound, with a stronger solvent or solvent mixture (e.g., hexane/dichloromethane).
-
-
-
-
Utilize QuEChERS Method:
-
Rationale: The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined approach that combines extraction and cleanup in one step and has been successfully applied to PAH analysis in soil.[1][7][16][17]
-
Protocol: The QuEChERS method typically involves an initial extraction with acetonitrile followed by a dispersive SPE cleanup step using a combination of sorbents like primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences.[7][16]
-
-
Optimize GC-MS Parameters:
-
Rationale: Fine-tuning the chromatographic conditions can improve the separation of this compound from interfering peaks.
-
Protocol:
-
Temperature Program: Modify the oven temperature ramp to enhance resolution. A slower ramp rate around the elution time of this compound can improve separation.
-
Column Selection: Ensure you are using a GC column suitable for PAH analysis, such as a 5% phenyl-methylpolysiloxane column.
-
Selective Ion Monitoring (SIM): Operate the mass spectrometer in SIM mode to increase selectivity and sensitivity by monitoring only the characteristic ions of this compound.[18]
-
-
Issue 3: Signal Suppression or Enhancement in the Mass Spectrometer
You suspect that matrix components are affecting the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.
Potential Causes:
-
Matrix Effects: Co-eluting matrix components can either suppress or enhance the ionization of the target analyte in the MS source, a phenomenon known as the matrix effect.[19][20][21]
-
Ion Source Contamination: High-boiling point matrix components can contaminate the ion source over time, leading to a gradual decrease in signal intensity.[10]
Solutions:
-
Matrix-Matched Calibration:
-
Rationale: Preparing calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure can compensate for matrix effects.[19]
-
Protocol: Obtain a soil sample that is free of this compound (blank matrix). Process this blank matrix using your established method. Use the resulting extract to prepare your calibration standards.
-
-
Use of an Internal Standard:
-
Rationale: An isotopically labeled internal standard (e.g., this compound-d10) behaves chemically similarly to the native analyte and will be affected by the matrix in the same way. This allows for accurate correction of any signal suppression or enhancement.
-
Protocol: Spike all samples, blanks, and calibration standards with a known amount of the isotopically labeled internal standard at the beginning of the sample preparation process.
-
-
Regular Instrument Maintenance:
-
Rationale: Routine cleaning of the GC inlet and MS ion source is crucial to prevent the buildup of non-volatile matrix components that can lead to signal drift and loss of sensitivity.[10]
-
Protocol: Follow the manufacturer's recommendations for cleaning the GC liner, injection port, and MS ion source.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common source of matrix interference in soil analysis for this compound?
A1: The most common source of matrix interference in soil analysis for PAHs like this compound is humic and fulvic acids.[11] These complex organic molecules are ubiquitous in soil and have a high affinity for PAHs, leading to their co-extraction. Their complex chemical nature can cause significant interference in chromatographic analysis.[11][12]
Q2: Can I use HPLC instead of GC-MS for this compound analysis?
A2: Yes, High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection is a viable alternative for the analysis of PAHs.[3][4][7] HPLC can be particularly advantageous for less volatile PAHs. However, GC-MS often provides higher resolution and more definitive identification through mass spectral data.[22]
Q3: What are the key quality control (QC) samples I should include in my analytical batch?
A3: A robust QC protocol is essential for reliable data. Your analytical batch should include:
-
Method Blank: A blank sample (e.g., clean sand or sodium sulfate) that is carried through the entire analytical process to check for contamination.
-
Laboratory Control Sample (LCS): A blank matrix spiked with a known concentration of this compound to assess the accuracy of the method.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample are spiked with a known concentration of this compound to evaluate the effect of the sample matrix on the analytical method.
-
Internal Standards and Surrogates: As mentioned earlier, these are crucial for correcting for matrix effects and monitoring the performance of the method for each sample.
Q4: Are there any official standardized methods I can refer to?
A4: Yes, the U.S. Environmental Protection Agency (EPA) has published several methods that are widely used for the analysis of semi-volatile organic compounds, including PAHs, in solid matrices. EPA Method 8270 is a key reference for the analysis of semivolatile organic compounds by GC-MS.[23][24][25] It provides detailed guidance on extraction, cleanup, and analysis.[9]
Visualizing the Workflow
Decision Tree for Cleanup Strategy
Caption: Decision-making workflow for selecting an appropriate cleanup strategy.
General Sample Preparation Workflow
Caption: A generalized workflow for soil sample preparation and analysis.
Data Summary
Table 1: Comparison of Extraction Techniques for PAHs from Soil
| Extraction Method | Typical Solvent(s) | Advantages | Disadvantages |
| Ultrasonication | Acetone/Hexane | Fast, relatively low solvent consumption.[3][4][5] | Efficiency can be matrix-dependent. |
| Soxhlet Extraction | Dichloromethane, Hexane | Robust, exhaustive extraction, well-established.[5][6][9] | Time-consuming, large solvent volumes required. |
| Accelerated Solvent Extraction (ASE) | Dichloromethane/Acetone | Fast, automated, reduced solvent usage.[8] | Higher initial instrument cost. |
| QuEChERS | Acetonitrile | Fast, combines extraction and cleanup, low solvent use.[1][7][16][17] | May require optimization for specific soil types. |
References
-
U.S. EPA. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). U.S. Environmental Protection Agency. [Link]
-
U.S. EPA. SW-846 Test Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). U.S. Environmental Protection Agency. [Link]
-
LECO Corporation. EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT: A Benchtop GC-TOFMS. [Link]
-
Nkosi, D., et al. (2012). Improved Analytical Extraction and Clean-up Techniques for the Determination of PAHs in Contaminated Soil Samples. SID. [Link]
-
Biotage. (2023). Everything You Wanted to Know About EPA Method 8270 But Were Afraid to Ask. [Link]
-
Nkosi, D., et al. (2012). Improved Analytical Extraction and Clean-up Techniques for the Determination of PAHs in Contaminated Soil Samples. International Journal of Environmental Research. [Link]
-
Biotage. Clean-up of soil extract for PAH analysis SPE Application Note. [Link]
-
Teledyne Tekmar. Detection of Polycyclic Aromatic Hydrocarbons (PAH) in Soil using Q-Tek mass selective detector following QuEChERS sample preparation technique. [Link]
-
Yussuf, A. S., et al. (2025). Polycyclic Aromatic Hydrocarbons (PAHs) in Soil: Sources, Analytical Techniques, Environmental Impact, and Remediation Strategies. International Journal of Advanced Biological and Biomedical Research. [Link]
-
Graham, M., et al. (2009). Investigation of extraction and clean-up procedures used in the quantification and stable isotopic characterisation of PAHs in contaminated urban soils. ResearchGate. [Link]
-
Jo, A., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. PMC - PubMed Central. [Link]
-
Agilent. (2019). Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. [Link]
-
Szafranek-Nakonieczna, A., et al. (2020). The effects of humic substances on DNA isolation from soils. PMC - PubMed Central. [Link]
-
Temerdashev, Z. A., et al. (2023). QuEChERS Extraction of PAHs from Various Soils and Sediments Followed by Chromatographic Determination. Journal of Analytical Chemistry. [Link]
-
Pule, B. O., et al. Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. [Link]
-
Vasileva, S., et al. (2023). GC MS/MS METHOD FOR POLYCYCLIC AROMATIC HYDROCARBONS ANALYSIS IN AMBIENT AIR PM2.5. Journal of Chemical Technology and Metallurgy. [Link]
-
LinkedIn. How does humic acid affect soil pH levels?[Link]
-
Singh, G., et al. (2022). UHPLC ANALYSIS OF POLYCYCLIC AROMATIC HYDROCARBONS (PAH) COMPOUNDS FROM THE SOIL BY QuEChERS AOAC METHOD FROM MANESAR INDUSTRIAL AREA, HARYANA, INDIA. ResearchGate. [Link]
-
Agilent. Analysis of PAHs Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source. [Link]
-
Al-Natsheh, O., et al. (2022). The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in. Semantic Scholar. [Link]
-
Jindo, K., et al. (2022). Understanding the Role of Humic Acids on Crop Performance and Soil Health. Frontiers. [Link]
-
MATEC Web of Conferences. (2016). Effect of Humic Acid on Soil Chemical and Physical Characteristics of Embankment. [Link]
-
Addo, F. T., et al. (2022). Assessing Factors Controlling Structural Changes of Humic Acids in Soils Amended with Organic Materials to Improve Soil Functionality. MDPI. [Link]
-
ResearchGate. (2022). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. [Link]
-
Analecta. (2023). SOLID-PHASE EXTRACTION AS PROMISING SAMPLE PREPARATION METHOD FOR COMPOUNDS OF EMERGING CONCERNS ANALYSIS. [Link]
-
Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]
-
Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. [Link]
-
Braun, J., et al. (2025). Optimized fast gas chromatography coupled with proton-transfer-reaction time-of-flight mass spectrometry for the selective near. Journal of Chromatography A. [Link]
-
Pharmacognosy Magazine. (2018). Gas Chromatography Coupled with Mass Spectrometry for the Rapid Characterization and Screening of Volatile Oil of Euphorbia fischeriana. [Link]
-
Trends in Analytical Chemistry. (2025). Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. [Link]
-
Brazilian Journal of Analytical Chemistry. (2020). Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. [Link]
-
Kind, T., et al. (2018). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. PMC - NIH. [Link]
-
University of Glasgow. Solid Phase Extraction Techniques for the Analysis of Pesticides and Drugs in Biological Specimens. [Link]
-
ResearchGate. (2025). Statistical evaluation of the influence of soil properties on recoveries and matrix effects during the analysis of pharmaceutical compounds and steroids by quick, easy, cheap, effective, rugged and safe extraction followed by liquid chromatography-tandem mass spectrometry. [Link]
-
Powley, C. R., et al. (2005). Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes. PubMed. [Link]
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Busby, R. R., et al. (2021). Solid-phase microextraction (SPME) for determination of geosmin and 2-methylisoborneol in volatile emissions from soil disturbance. PubMed. [Link]
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Defense Technical Information Center. (2021). Solid-Phase Microextraction (SPME) for Determination of Geosmin and 2-Methylisoborneol in Volatile Emissions from Soil Disturbance. [Link]
-
ResearchGate. (2025). Matrix Effects in ICP–MS and XRF Analysis of Soil Samples With High Organic Matter Content. [Link]
-
Li, Y., et al. (2021). Removal of Matrix Interferences by Nano-MgO and Co-Adsorbents for Accurate Multi-Pesticide Residue Analysis in the Chinese Medicinal Herb, Paeoniae Radix Alba. PMC - NIH. [Link]
-
Comptes Rendus de l'Académie des Sciences. (2017). Studying chemical signals in plant–soil mesofauna interactions. [Link]
-
ScienceOpen. Methods of Soil Analysis. Part 2. Chemical and Microbiological Properties. [Link]
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Technical Support Center: Improving GC-MS Resolution for Isomeric Methyl-PAHs
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the separation of isomeric methyl-polycyclic aromatic hydrocarbons (methyl-PAHs). The structural similarity of these isomers presents a significant analytical challenge, often leading to co-elution and inaccurate quantification.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you enhance your chromatographic resolution and achieve reliable, high-quality data.
Table of Contents
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate isomeric methyl-PAHs using GC-MS?
A: The primary challenge lies in the nearly identical physicochemical properties of methyl-PAH isomers. They often have very similar vapor pressures and boiling points, and their mass spectral fragmentation patterns can be indistinguishable, making chromatographic separation the critical step for accurate identification and quantification.[1][2][3][4] Standard GC columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase, may not provide sufficient selectivity to resolve these structurally similar compounds.[5][6]
Q2: What is the most critical parameter to optimize for improving the resolution of methyl-PAH isomers?
A: While several parameters are important, the GC column stationary phase is arguably the most critical for separating isomers.[5][6][7] The selectivity of the stationary phase dictates its ability to differentiate between subtle structural differences. For methyl-PAHs, specialized columns with enhanced aromatic selectivity or shape selectivity are often required.[7][8]
Q3: Can I improve resolution just by changing the temperature program?
A: Yes, optimizing the oven temperature program can significantly improve resolution, but it works in conjunction with the column's selectivity. A slower temperature ramp rate decreases the elution speed of the analytes, allowing for more interactions with the stationary phase and thus better separation.[9][10] However, this often comes at the cost of longer analysis times.[9] For complex mixtures, a multi-step temperature program with different ramp rates can be effective.[3][11]
Q4: When should I use split versus splitless injection for methyl-PAH analysis?
A: The choice depends on the concentration of your analytes.
-
Splitless injection is ideal for trace analysis when analyte concentrations are very low.[12][13][14] It transfers the majority of the sample onto the column, maximizing sensitivity.[13] However, it can lead to broader peaks for volatile compounds if not optimized correctly.[14]
-
Split injection is suitable for higher concentration samples.[12][15] It vents a portion of the sample, preventing column overload and producing sharper, narrower peaks.[12]
Q5: How does the carrier gas flow rate impact the separation of isomers?
A: The carrier gas flow rate affects both analysis speed and column efficiency. According to Van Deemter theory, there is an optimal flow rate that provides the highest column efficiency (narrowest peaks). Deviating from this optimum can lead to peak broadening and loss of resolution.[16][17] While a higher flow rate can shorten the analysis time, it may compromise the separation of closely eluting isomers.[9] It is crucial to operate in a constant flow mode to ensure reproducible retention times.[1][2]
Troubleshooting Guide
This section addresses common problems encountered during the GC-MS analysis of isomeric methyl-PAHs.
Issue 1: Poor or no separation of critical isomer pairs (e.g., benzo[b]fluoranthene, benzo[k]fluoranthene, and benzo[j]fluoranthene).
-
Cause: The GC column lacks the necessary selectivity for these isomers. Standard 5% phenyl phases are often insufficient for resolving these challenging pairs.[5][6]
-
Solution:
-
Select a specialized GC column: Employ a column specifically designed for PAH analysis. Columns with enhanced aromatic selectivity, such as the Agilent J&W DB-EUPAH or Select PAH, are engineered to resolve these critical isomers.[5][7] Mid-polarity columns can also offer improved resolution for these compounds.[5][6]
-
Consider alternative stationary phases: Liquid crystal columns (e.g., LC-50) offer shape selectivity that can be highly effective for isomer separation.[4][8]
-
-
Logical Workflow for Column Selection:
Workflow for addressing isomer co-elution.
Issue 2: Peak tailing, especially for later-eluting, higher molecular weight PAHs.
-
Cause 1: Active sites in the GC system. This can occur in the inlet liner, at the column cut, or within the column itself, leading to undesirable interactions with the analytes.[18][19]
-
Solution: Use an inert injection port liner, such as one that has been deactivated.[19] Ensure the column is properly installed with clean, square cuts at both ends.[18] If the column is old, the stationary phase may be degraded; consider trimming the first few centimeters or replacing the column.[19][20]
-
-
Cause 2: Cold spots in the flow path. If the temperatures of the inlet, transfer line, or MS ion source are too low, higher boiling point compounds can condense, leading to tailing.[1][2][18]
Issue 3: Poor reproducibility of retention times.
-
Cause: Fluctuations in the carrier gas flow rate or oven temperature.
-
Solution:
-
Use constant flow mode: Ensure the GC is operating in constant flow mode rather than constant pressure mode. This maintains a consistent flow rate as the oven temperature increases.[1][2]
-
Verify oven temperature accuracy: Inaccurate oven temperatures, especially at high ramp rates (>40 °C/min), can cause retention time shifts.[9] Verify the oven's performance and use more moderate ramp rates if necessary.
-
Check for leaks: Perform a leak check on the system, as even small leaks can affect flow and pressure stability.
-
Issue 4: Low sensitivity for high molecular weight methyl-PAHs.
-
Cause: Inlet discrimination or analyte degradation. Higher boiling point compounds may not transfer efficiently from the inlet to the column.
-
Solution:
-
Use pulsed splitless injection: This technique uses a high-pressure pulse at the beginning of the injection to rapidly transfer analytes onto the column, which is particularly effective for high-boiling compounds.[1][22]
-
Optimize inlet liner: Use a liner with glass wool. The wool aids in sample vaporization and prevents non-volatile matrix components from reaching the column.[22]
-
Increase injector temperature: A higher injector temperature (e.g., 320 °C) can improve the vaporization of less volatile analytes.[22]
-
Experimental Protocols
Protocol 1: Optimized GC Oven Temperature Program for Complex Methyl-PAH Mixtures
This protocol is designed as a starting point for separating a broad range of methyl-PAHs on a specialized PAH column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Initial Temperature: Set the initial oven temperature to 70-90 °C. For splitless injections, an initial temperature about 20 °C below the boiling point of the solvent is recommended.[10] Hold for 2 minutes.
-
Initial Ramp: Increase the temperature at a rate of 20-30 °C/min to 170-200 °C.[11] This allows for the rapid elution of more volatile, lower molecular weight compounds.
-
Intermediate Ramp (Crucial for Isomers): Decrease the ramp rate to 2-5 °C/min up to 270-300 °C.[3][4] This slow ramp is critical for providing the necessary time for isomeric separation.
-
Final Ramp and Hold: Increase the temperature to the final temperature (e.g., 320-340 °C) at a rate of 20 °C/min and hold for 10-20 minutes to ensure all high-boiling PAHs have eluted.[4][11]
Table 1: Example Multi-Step Temperature Programs
| Parameter | Program A (General Purpose) | Program B (Enhanced Isomer Resolution) |
| Initial Temp | 90 °C, hold 2 min | 70 °C, hold 2 min |
| Ramp 1 | 20 °C/min to 170 °C | 30 °C/min to 200 °C, hold 5 min |
| Ramp 2 | 2 °C/min to 270 °C | 3 °C/min to 300 °C |
| Final Hold | Hold at 270 °C for 28 min | Hold at 300 °C for 10 min |
| Reference | [4] | [11] |
Protocol 2: MS Detector Settings for Selective and Sensitive Detection
For improved selectivity and sensitivity, especially in complex matrices, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is highly recommended.
-
Ionization Mode: Use Electron Ionization (EI) at the standard 70 eV.[21]
-
Acquisition Mode: Select SIM mode. For each methyl-PAH, choose 2-3 characteristic ions for monitoring (one quantifier and one or two qualifiers). This significantly reduces background noise and improves sensitivity compared to full scan mode.[21][23]
-
Dwell Time: Set the dwell time for each ion to between 20 and 100 ms.[21] A shorter dwell time allows for more data points across a peak, but a longer dwell time improves the signal-to-noise ratio. A dwell time of 0.02 s is a good starting point.[21]
-
Source and Transfer Line Temperatures: Maintain high temperatures (e.g., 320-350 °C) to prevent analyte condensation and peak tailing.[21][22]
-
Diagram of GC-MS Parameter Interdependence:
Key parameter relationships in GC-MS.
References
- Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS.
- Multivariate optimization of a GC-MS method for determination of 16 priority PAHs in environmental samples. Wiley Analytical Science.
- Optimizing GC Parameters for Faster Separations with Conventional Instrument
- Analysis of multiple matrices with a single calibration curve for polycyclic aromatic hydrocarbons (PAHs) with the ISQ 7610 GC-MS system following EPA Method 8270E. Thermo Fisher Scientific.
- GC Temperature Programming—10 Things You Absolutely Need to Know.
- Agilent Select PAH GC Column. Chrom Tech.
- Split vs Splitless Injection. Restek Resource Hub.
- Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GCxGC/ToF-MS | Request PDF.
- Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS. Restek.
- Optimized GC/MS Analysis for PAHs in Challenging M
- PAH Analyses with High Efficiency GC Columns: Column Selection and Best Practices. Agilent.
- PAH Analysis: GC Column Selection and Best Practices for Success. Agilent.
- Split vs.
- Split vs. Splitless Injection. YouTube.
- Polycyclic Aromatic Hydrocarbons Analysis in Environmental Samples. Agilent.
- The LCGC Blog: GC Diagnostic Skills I | Peak Tailing.
- TROUBLESHOOTING GUIDE. Phenomenex.
- Polycyclic Aromatic Hydrocarbons Analysis in Environmental Samples. Chemetrix.
- Navigating Split and Splitless Injections with Crowdsourced Insights.
- Why do my late eluting PAHs tail on GCMSMS?
- Development of a method for GC/MS analysis of PAHs and alkylated PAHs for use in characterization and source identific
- The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System.
- The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separ
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- 5. agilent.com [agilent.com]
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- 7. chromtech.com [chromtech.com]
- 8. researchgate.net [researchgate.net]
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- 10. chromatographyonline.com [chromatographyonline.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. Split vs Splitless Injection [discover.restek.com]
- 13. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
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- 15. Navigating Split and Splitless Injections with Crowdsourced Insights | Separation Science [sepscience.com]
- 16. researchgate.net [researchgate.net]
- 17. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
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Technical Support Center: Enhancing the Sensitivity of 2-Methylfluorene Detection in Air Samples
Welcome to the technical support center dedicated to advancing the detection of 2-Methylfluorene in atmospheric samples. This guide is designed for researchers, environmental scientists, and drug development professionals who are tackling the challenges of trace-level analysis of this polycyclic aromatic hydrocarbon (PAH). As a compound frequently found in diesel exhaust and cigarette smoke, understanding its presence in the air is critical for assessing environmental quality and human exposure.[1] This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to enhance the sensitivity and reliability of your analytical methods.
I. Understanding the Analyte: this compound
Before delving into analytical strategies, a firm grasp of the physicochemical properties of this compound is essential. These properties dictate its behavior during sampling, extraction, and analysis.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₂ | [2][3][4] |
| Molecular Weight | 180.25 g/mol | [2][3] |
| CAS Number | 1430-97-3 | [2][3] |
| Boiling Point | Not explicitly available, but as a PAH, it is a semi-volatile organic compound (SVOC). | |
| Vapor Pressure | Low, characteristic of PAHs. | |
| Solubility | Low in water, soluble in organic solvents. |
II. Troubleshooting and FAQs: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the analysis of this compound at trace levels.
Sample Collection
Q1: I'm not sure which sorbent to use for collecting this compound from the air. What do you recommend for high-sensitivity analysis?
A1: The choice of sorbent is critical for achieving high collection efficiency and low breakthrough of this compound. For PAHs, several materials have proven effective. We recommend a multi-bed sorbent tube for capturing a wide range of volatile and semi-volatile compounds, including this compound. A common and effective combination is Tenax® TA/Carbograph™/Carbosieve® SIII . This arrangement provides a gradient of sorbent strengths, effectively trapping a broad range of analytes from volatile to semi-volatile.
-
Why this works: Tenax® TA is excellent for trapping less volatile compounds like this compound, while the stronger carbon-based sorbents capture more volatile organic compounds (VOCs) that might also be present in the air sample. This prevents breakthrough of lighter compounds and ensures efficient capture of your target analyte.[5][6] For PAHs specifically, sorbents like XAD-2 or polyurethane foam (PUF) are also commonly used, often in combination with a filter to capture particulate-bound PAHs.[7][8]
Q2: How can I be sure that I am not losing this compound due to breakthrough during sampling?
A2: Breakthrough occurs when the sorbent tube becomes saturated, and the analyte passes through without being captured. To verify your sampling parameters and prevent breakthrough, we recommend the following:
-
Breakthrough Volume Estimation: Consult manufacturer specifications or literature for the breakthrough volume of this compound on your chosen sorbent. This will give you a theoretical maximum sample volume.
-
In-Series Sampling: A practical way to check for breakthrough is to connect two identical sorbent tubes in series during sampling.[2] The second tube (the backup tube) is analyzed separately. If the amount of this compound on the backup tube is more than 5-10% of the amount on the front tube, breakthrough has occurred, and your sampling volume should be reduced.[9]
-
Optimize Flow Rate and Time: Lowering the sampling flow rate and/or reducing the sampling time will decrease the total volume of air sampled and reduce the risk of breakthrough.
Sample Preparation and Analysis
Q3: My baseline is noisy, and I'm seeing interfering peaks in my chromatogram. What are the likely sources and how can I minimize them?
A3: A noisy baseline and interfering peaks are common challenges in trace analysis and can originate from several sources.
-
Contaminated Solvents or Reagents: Ensure you are using high-purity solvents (e.g., HPLC or GC-grade) for all extraction and sample preparation steps. Run a solvent blank to check for contamination.
-
Sorbent Tube Contamination: Improperly conditioned or stored sorbent tubes can bleed contaminants. Always condition tubes according to the manufacturer's instructions and store them in a clean, inert environment.
-
Sample Matrix Interferences: Complex air samples can contain numerous compounds that may co-elute with this compound.[10][11][12][13][14][15] To mitigate this:
-
Selective Ion Monitoring (SIM): In your GC-MS method, use SIM mode to monitor only the characteristic ions of this compound (e.g., m/z 180, 179, 178).[16][17] This will significantly reduce the signal from interfering compounds.
-
Sample Cleanup: For highly contaminated samples, a solid-phase extraction (SPE) cleanup step using silica or alumina cartridges can help remove interfering compounds before GC-MS analysis.[18]
-
-
System Contamination: Contamination can arise from the GC inlet, column, or MS source. Regular maintenance, including changing the inlet liner and septum, and baking the column, is crucial.[19]
Q4: The peak for this compound is very small, even when I expect higher concentrations. How can I increase my signal intensity?
A4: Low signal intensity is a primary challenge in trace analysis. Here are several strategies to enhance the sensitivity of your this compound measurement:
-
Increase Sample Volume: Carefully increase the volume of air sampled, ensuring you do not exceed the breakthrough volume of your sorbent tube.
-
Optimize Thermal Desorption: If using thermal desorption (TD)-GC-MS, optimize the desorption temperature and time to ensure complete transfer of this compound from the sorbent to the GC column. A two-stage desorption process with a cold trap can significantly improve peak shape and sensitivity.[3][20]
-
Derivatization: Chemical derivatization can improve the chromatographic properties and increase the mass spectral response of PAHs. While not always necessary for this compound, for very low concentrations, derivatization with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be beneficial.[1][19][21] This can increase volatility and thermal stability.[21]
-
GC-MS/MS: For the highest sensitivity and selectivity, consider using a triple quadrupole mass spectrometer (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.[22][23] This technique significantly reduces chemical noise and allows for the detection of ultra-trace levels of your target analyte.
-
Optimized GC-MS Parameters: Ensure your GC and MS parameters are optimized for PAH analysis. This includes using an appropriate GC column (e.g., a low-bleed 5% phenyl-methylpolysiloxane column) and an optimized temperature program to achieve good separation and peak shape.[22][24]
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for the key stages of this compound analysis.
Protocol 1: Air Sampling using Sorbent Tubes
Caption: Workflow for air sample collection using sorbent tubes.
-
Sorbent Tube Conditioning: Condition a multi-bed sorbent tube (e.g., Tenax® TA/Carbograph™/Carbosieve® SIII) by heating it under a flow of inert gas (e.g., helium or nitrogen) according to the manufacturer's instructions. This removes any residual contaminants.
-
Sampling Pump Calibration: Calibrate a personal sampling pump to the desired flow rate (typically 50-200 mL/min for sorbent tubes) using a certified flow calibrator.
-
Sample Collection:
-
Remove the caps from the conditioned sorbent tube.
-
Connect the tube to the sampling pump, ensuring the arrow on the tube points in the direction of airflow.
-
Place the sampling assembly in the desired location and start the pump.
-
Record the start time and initial pump flow rate.
-
-
End of Sampling:
-
Stop the pump and record the end time and final flow rate.
-
Immediately cap the sorbent tube.
-
-
Storage and Transport: Place the capped sorbent tube in a clean, sealed container and store it at <4°C until analysis.
Protocol 2: Thermal Desorption GC-MS Analysis
Sources
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- 3. www2.gov.bc.ca [www2.gov.bc.ca]
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Troubleshooting low recovery of 2-Methylfluorene during solid-phase extraction
Troubleshooting Low Recovery of 2-Methylfluorene During Solid-Phase Extraction
Welcome to the technical support guide for optimizing the solid-phase extraction (SPE) of this compound. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with low analyte recovery. Here, we will explore the common pitfalls and provide systematic, evidence-based solutions to enhance your experimental outcomes.
Understanding this compound
This compound is a polycyclic aromatic hydrocarbon (PAH).[1][2] Its nonpolar, hydrophobic nature is a key factor influencing its behavior during SPE.[3] A successful extraction hinges on leveraging these properties to achieve strong retention on a nonpolar stationary phase and selective elution.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂ | PubChem[4] |
| Molecular Weight | 180.25 g/mol | PubChem[4] |
| LogP (Octanol/Water) | 3.566 | Cheméo[5] |
| Water Solubility | Insoluble | Cannabis Database[1] |
| Melting Point | 104 °C | ChemicalBook[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low recovery of this compound?
A1: The most frequent issue is premature elution of the analyte, which can occur during either the sample loading or the washing step.[7][8] This is often due to an improperly conditioned cartridge, a sample solvent that is too strong, or a wash solvent that is too aggressive, causing the weakly-bound this compound to be washed away before the elution stage.
Q2: How can I quickly diagnose where I'm losing my analyte?
A2: A systematic approach is to collect and analyze the effluent from each step of the SPE process (loading, washing, and elution).[8][9] By quantifying the amount of this compound in each fraction, you can pinpoint the exact stage where the loss is occurring and focus your troubleshooting efforts accordingly.
Q3: Could the choice of SPE sorbent be the problem?
A3: Absolutely. For a nonpolar compound like this compound, a reversed-phase sorbent such as C18 (octadecyl-bonded silica) is the standard choice due to its high hydrophobicity, which promotes strong retention.[10][11] Using a sorbent with insufficient nonpolar character (e.g., C4 or C8) or an inappropriate mechanism (e.g., normal phase or ion-exchange) will lead to poor retention and, consequently, low recovery.[9][12]
In-Depth Troubleshooting Guide
This guide is structured to follow the sequential steps of a standard SPE workflow.
Workflow Overview: Solid-Phase Extraction
Sources
- 1. Cannabis Compound Database: Showing Compound Card for this compound (CDB005860) [cannabisdatabase.ca]
- 2. This compound | 1430-97-3 [chemicalbook.com]
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- 4. This compound | C14H12 | CID 15026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 9H-Fluorene, 2-methyl- (CAS 1430-97-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound CAS#: 1430-97-3 [m.chemicalbook.com]
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- 9. silicycle.com [silicycle.com]
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- 11. How To Choose The Right SPE Sorbent For Your Application? - Blogs - News [alwsci.com]
- 12. welch-us.com [welch-us.com]
Technical Support Center: Optimizing GC-MS Analysis of 2-Methylfluorene by Minimizing Column Bleed
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to help you minimize column bleed in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Methylfluorene, ensuring the accuracy and reliability of your analytical results. As Senior Application Scientists, we have structured this guide to provide not just procedural steps, but also the underlying scientific principles to empower your experimental choices.
Frequently Asked Questions (FAQs)
Q1: What is column bleed and why is it a problem for this compound analysis?
A1: Column bleed is the natural degradation of the stationary phase of the GC column, which releases siloxane compounds.[1][2] This process is accelerated at elevated temperatures.[1][3] For the analysis of semi-volatile compounds like this compound, which require relatively high elution temperatures, column bleed can be a significant issue. It manifests as a rising baseline in the chromatogram, increasing background noise and reducing the signal-to-noise ratio.[1][4] This can obscure the detection of low-concentration analytes and interfere with accurate peak integration and mass spectral identification.[1][5] In GC-MS, column bleed from common polysiloxane stationary phases produces characteristic ions at m/z 207 and 281, which can complicate mass spectral interpretation.[6][7][8]
Q2: What are the primary causes of excessive column bleed?
A2: While a certain level of column bleed is normal and unavoidable, excessive bleed is often symptomatic of underlying issues.[3][4] The most common culprits include:
-
Oxygen Exposure: Even trace amounts of oxygen in the carrier gas or from system leaks can cause oxidative damage to the stationary phase, especially at high temperatures.[1][2][9]
-
Thermal Degradation: Operating the column at or above its maximum recommended temperature will accelerate the breakdown of the stationary phase.[1][3]
-
Contamination: Contaminants from the sample, injector, or carrier gas can degrade the stationary phase.[1][2][10] This includes residues from previous injections, degraded septa, or impurities in the gas supply.[1][4]
-
Improper Column Conditioning: Insufficient or incorrect conditioning of a new column can leave residual manufacturing materials that contribute to bleed.[1][6]
Q3: Are there specific GC columns recommended for analyzing this compound and other PAHs to minimize bleed?
A3: Yes, selecting a column with a low-bleed stationary phase is a crucial first step. For the analysis of Polycyclic Aromatic Hydrocarbons (PAHs) like this compound, a 5% phenyl methylpolysiloxane stationary phase is commonly used.[11][12] Look for columns specifically designated as "low-bleed" or "MS-certified," as these are manufactured to have higher thermal stability and generate less background noise.[1][8][13] Columns with arylene-stabilized phases also offer excellent thermal stability and resistance to oxidation.[14]
| Column Type | Stationary Phase | Key Features | Recommended for this compound? |
| Low-Bleed 5% Phenyl | 5% Phenyl - 95% Dimethylpolysiloxane | Good general-purpose column for PAHs, low bleed characteristics.[11][12] | Yes |
| MS-Certified | Varies (often 5% Phenyl) | Individually tested to ensure low bleed and inertness, ideal for sensitive MS detectors.[1][13][15] | Yes (Recommended) |
| Arylene-Stabilized | Phenyl-arylene polymer | Enhanced thermal stability and resistance to oxidation.[14] | Yes (Excellent Choice) |
Q4: How does carrier gas purity affect column bleed?
A4: Carrier gas purity is critical. Impurities like oxygen, moisture, and hydrocarbons can significantly accelerate column degradation.[1][16][17] Oxygen is particularly damaging as it oxidizes the stationary phase at high temperatures.[2][9] Water can also hydrolyze the stationary phase, leading to increased bleed.[14] Therefore, using high-purity carrier gas (99.999% or higher) and installing in-line purifiers to remove oxygen, moisture, and hydrocarbons is essential for minimizing column bleed and extending column life.[1][17][18][19]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues related to column bleed in the GC-MS analysis of this compound.
Symptom: High and Rising Baseline in the Chromatogram
A high and rising baseline, particularly at elevated temperatures, is a classic indicator of column bleed.[20]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a high and rising baseline.
Step-by-Step Protocol for Column Conditioning:
Proper column conditioning is vital for removing volatile contaminants and stabilizing the stationary phase.[1][5]
-
Installation: Install the new column in the GC inlet, but do not connect it to the MS detector.[6][7]
-
Purge: Set the initial oven temperature to 40°C and purge the column with carrier gas for at least 15-30 minutes to remove any oxygen.[7][21]
-
Conditioning Program:
-
Cool Down and Connect: Cool the oven, then connect the column to the MS transfer line.
-
Equilibrate: Pump down the MS and allow the system to equilibrate. Run a blank to confirm a stable, low baseline before sample analysis.[6]
Symptom: Ghost Peaks in Blank Runs
Ghost peaks are unexpected peaks that appear in blank injections and can be a sign of contamination in the system.[22]
Possible Causes and Solutions:
-
Septum Bleed: Over-tightening the septum nut or using a low-quality septum can cause it to shed particles into the inlet liner.[23][24]
-
Contaminated Inlet Liner: Residue from previous samples can accumulate in the liner and slowly bleed out in subsequent runs.[23][27]
-
Carryover from Autosampler Syringe: The syringe can carry over residue from a previous, more concentrated sample.
-
Solution: Implement a robust syringe cleaning protocol with multiple solvent rinses between injections.[19]
-
Symptom: High Background Noise in Mass Spectra
High background noise can obscure the mass spectra of your target analytes, making identification difficult.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting high background noise.
Best Practices for Proactive Bleed Minimization
-
Routine Maintenance: Establish a regular preventive maintenance schedule for replacing consumables like septa, liners, and gas purifiers.[1][15][28]
-
Sample Preparation: Ensure your samples are as clean as possible to avoid introducing non-volatile residues onto the column.
-
Method Optimization: Use the lowest possible injector and oven temperatures that still provide good chromatography for this compound. Avoid unnecessarily high final oven temperatures.[1][3]
-
Column Care: When not in use, keep the column under a flow of carrier gas to prevent oxygen from entering.[3] Cap the column ends for long-term storage.
By implementing these best practices and utilizing the troubleshooting guides, you can significantly reduce column bleed, leading to more sensitive, accurate, and reproducible GC-MS analysis of this compound.
References
- Preventing Column Bleed in Gas Chromatography - Phenomenex. (2025).
- GC Column Bleed: Causes and Prevention - Separation Science. (2024).
- GC Troubleshooting—High GC Column Bleed - Restek.
- Achieving Low Levels of GC Column Bleed. (2021).
- GC Column Conditioning | LCGC International - Chromatography Online. (2016).
- How to Condition a New Capillary GC Column - Restek Resource Hub. (2020).
- Gas chromatography Troubleshooting methods - Delloyd's Lab-Tech Chemistry resource.
- Hydrogen as a Carrier Gas for GC and GC–MS | LCGC International.
- PAH Analyses with High Efficiency GC Columns: Column Selection and Best Practices - Agilent. (2010).
- Column Conditioning to Minimize and Monitor Column Bleed -MS Detectors - Agilent.
- High-resolution Thermo Scientific TraceGOLD polycyclic aromatic hydrocarbon (PAH) gas chromatography column for complex food and environmental samples.
- GC Columns for the Analysis of Polynuclear Aromatic Hydrocarbons | LCGC International.
- Dedicated HPLC and GC columns for PAH analysis - Element Lab Solutions.
- Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE.
- The Effects of Hydrogen Purity on GC Analysis and Column Life - American Laboratory.
- GC Troubleshooting - Sigma-Aldrich.
- How to Increase the Life Time of your GC Columns? Part I: The Carrier Gas - Restek. (2011).
- Achieving Low Levels of GC Column Bleed. (2021).
- GC Troubleshooting—High GC Column Bleed - YouTube. (2018).
- reducing background noise in GC/MS analysis of phenols - Benchchem.
- What causes column bleeding in gas chromatography? - Blog. (2025).
- How do I decrease background noise on GC/MS? - ResearchGate. (2017).
- GC Inlet Maintenance - Element Lab Solutions.
- Agilent Premium Septa for Contaminant- Free Inlet and Reduced Bleed Technical Overview.
- GC Inlet Maintenance: Restek's Quick-Reference Guide.
- TECH TIP: Best Practices for GC Preventive Maintenance - GenTech Scientific. (2023).
- Selecting the Right Inlet Liner for Efficient Sample Transfer - Agilent.
- How to Troubleshoot and Improve your GC/MS - YouTube. (2022).
- Stop the Bleed: Tips and Tricks on GC Column Bleed. (2021).
- How Do I Maintain My GC-MS? | Gas Chromatography-Mass Spectrometry - Books. (2019).
- Preventive Maintenance for GC - Restek. (2020).
- Improve Your Preventative GC Maintenance | Separation Science.
- Optimizing GC–MS Methods | LCGC International. (2013).
- Optimizing 2D gas chromatography mass spectrometry for robust tissue, serum and urine metabolite profiling - NIH.
- Optimizing Conditions for GC/MS Analyses - Agilent. (2020).
- Minimizing column bleed in GC-MS analysis of high molecular weight compounds. - Benchchem.
- How Does Bleed Impact GC/MS Data and How Can It Be Controlled? - Agilent. (2024).
- Learn How to Optimize Your GCMS Method Parameters for Success | PerkinElmer.
- Tips for Successful GC–MS Tuning and Optimization | LCGC International.
- Achieving Low Levels of GC Column Bleed - Cole-Parmer. (2021).
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Technical Support Center: Strategies for Reducing Signal Suppression in LC-MS/MS Analysis of 2-Methylfluorene
Welcome to the technical support center for the analysis of 2-Methylfluorene via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenge of signal suppression. Here, we provide in-depth, field-proven insights and actionable protocols to ensure the accuracy and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a concern for this compound analysis?
Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[2] For a non-polar compound like this compound, which can be challenging to ionize efficiently, any suppression can significantly impact the lower limit of quantification.
Q2: I'm observing a significant drop in my this compound signal when analyzing complex samples compared to my standards in pure solvent. What is the likely cause?
This is a classic sign of ion suppression. The complex matrix of your sample (e.g., plasma, soil extract, wastewater) likely contains endogenous or exogenous compounds that are co-eluting with this compound and competing for ionization in the MS source.[2]
Q3: How can I quickly assess if I have a signal suppression issue?
A post-column infusion experiment is a qualitative method to identify regions in your chromatogram where ion suppression is occurring.[3] This involves infusing a constant flow of a this compound standard into the MS source while injecting a blank matrix extract onto the LC column. A dip in the baseline signal of this compound indicates the retention times where matrix components are causing suppression.
Q4: Is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) better for this compound analysis?
For non-polar compounds like Polycyclic Aromatic Hydrocarbons (PAHs), including this compound, Atmospheric Pressure Chemical Ionization (APCI) often provides better sensitivity and is less susceptible to matrix effects compared to Electrospray Ionization (ESI).[4][5] If you are experiencing significant suppression with ESI, switching to APCI is a recommended strategy.[6]
Q5: Can simply diluting my sample help?
Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components.[7] However, this will also dilute your analyte, so this strategy is only viable if your method has sufficient sensitivity to detect this compound at the lower concentration.
In-Depth Troubleshooting Guides
I. Diagnosing and Quantifying Signal Suppression
A systematic approach to troubleshooting begins with confirming and quantifying the extent of the matrix effect.
This protocol allows you to calculate the percentage of signal suppression or enhancement.
Step-by-Step Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard of this compound in your final mobile phase composition at a known concentration (e.g., 50 ng/mL).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your established sample preparation protocol. After the final extraction step, spike the extract with this compound to the same final concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with this compound at the same concentration as Set A before starting your sample preparation protocol.
-
-
Analyze all three sets using your LC-MS/MS method.
-
Calculate the Matrix Effect (%) and Recovery (%):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Interpretation of Results:
| Matrix Effect (%) | Interpretation |
| < 100% | Signal Suppression |
| > 100% | Signal Enhancement |
| ~ 100% | No significant matrix effect |
II. Mitigating Signal Suppression: A Multi-faceted Approach
The following sections detail strategies to combat signal suppression, categorized by the stage of the analytical workflow.
Improving the cleanliness of your sample extract is the most effective way to reduce matrix effects.[8]
1. Solid-Phase Extraction (SPE)
SPE is a highly effective technique for removing a wide range of interferences.[8] For PAHs like this compound in environmental samples, reversed-phase SPE cartridges (e.g., C18) are commonly used.
dot
Caption: Solid-Phase Extraction Workflow.
2. Liquid-Liquid Extraction (LLE)
LLE partitions the analyte of interest into a solvent where it is more soluble than the matrix components.
Protocol 2: Liquid-Liquid Extraction for this compound
-
To an aqueous sample, add a water-immiscible organic solvent in which this compound is highly soluble (e.g., hexane, dichloromethane).
-
Agitate the mixture vigorously in a separatory funnel to facilitate the transfer of this compound into the organic phase.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction of the aqueous layer with fresh organic solvent to improve recovery.
-
Combine the organic extracts and evaporate to concentrate the analyte.
-
Reconstitute the residue in a solvent compatible with your LC mobile phase.
3. Sample Dilution
As mentioned in the FAQs, diluting the sample extract can be a simple and effective way to reduce the concentration of interfering compounds.[7] A dilution factor of 10 to 100-fold may be necessary, depending on the severity of the suppression and the sensitivity of your instrument.[7]
Optimizing the separation of this compound from matrix components is crucial.
1. Modifying the LC Gradient:
-
Increase the gradient length: A longer, shallower gradient can improve the resolution between this compound and co-eluting interferences.
-
Adjust the mobile phase composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and additives. For non-polar compounds, a higher percentage of organic solvent in the initial mobile phase can help retain and separate early-eluting polar interferences.
-
Utilize Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems with sub-2 µm particle columns offer significantly higher peak capacities and resolution, which can effectively separate the analyte from interfering matrix components.
dot
Caption: Chromatographic Optimization for Better Separation.
Fine-tuning the MS parameters can help to mitigate the impact of any remaining matrix components.
1. Ion Source Selection:
As previously noted, APCI is generally preferred for PAHs. It is a gas-phase ionization technique and is typically less susceptible to suppression from non-volatile matrix components compared to ESI.[4][5]
Comparison of Ionization Sources for Non-Polar Analytes:
| Ionization Source | Principle | Suitability for this compound | Susceptibility to Matrix Effects |
| ESI | Ionization from charged droplets in solution | Moderate; can suffer from low efficiency for non-polar compounds | High |
| APCI | Gas-phase chemical ionization via a corona discharge | High; well-suited for less polar, volatile compounds | Lower than ESI |
2. Optimizing Source Parameters:
-
Drying Gas Temperature and Flow: Increasing the temperature and flow of the drying gas can help to desolvate ions more efficiently and reduce the formation of clusters with matrix components.
-
Nebulizer Gas Pressure: Optimizing this parameter ensures efficient droplet formation.
-
Capillary/Corona Voltage: Fine-tuning the voltage can maximize the ionization of this compound while potentially minimizing the ionization of interfering compounds.
The use of a stable isotope-labeled (SIL) internal standard is a robust way to compensate for signal suppression.
Why Use a SIL Internal Standard?
A SIL internal standard of this compound (e.g., this compound-d10) is chemically identical to the analyte and will co-elute. Therefore, it will experience the same degree of ion suppression. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Summary of Strategies
| Strategy | Principle | When to Use |
| Improved Sample Preparation (SPE, LLE) | Remove interfering matrix components. | When significant signal suppression is observed and sample dilution is not feasible. |
| Sample Dilution | Reduce the concentration of matrix components. | For highly concentrated samples or when a quick solution is needed, provided sensitivity is sufficient. |
| Chromatographic Optimization | Separate the analyte from co-eluting interferences. | When matrix effects are observed at specific retention times. |
| Switch to APCI | Utilize a less susceptible ionization technique. | For non-polar analytes like this compound, especially when ESI shows significant suppression. |
| MS Source Parameter Optimization | Enhance analyte ionization and reduce interference effects. | As a standard part of method development and troubleshooting. |
| Use of SIL Internal Standard | Compensate for signal suppression during quantification. | For all quantitative methods requiring high accuracy and precision. |
By systematically applying these diagnostic and mitigation strategies, you can effectively overcome signal suppression in the LC-MS/MS analysis of this compound, leading to robust and reliable results.
References
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.
- Stahnke, H., Kittlaus, S., Kempe, G., & Alder, L. (2012). Reduction of matrix effects in liquid chromatography-electrospray ionization-mass spectrometry by dilution of the sample extracts: a case study on the determination of pesticide residues in rye. Analytical and Bioanalytical Chemistry, 402(2), 945-955.
- Trufelli, H., Palma, P., Famiglini, G., & Cappiello, A. (2011). An overview of matrix effects in liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 30(3), 491-509.
- Hewavitharana, A. K., Burke, L. A., & Shaw, P. N. (2007). Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis.
- Ferrer, C., Lozano, A., Agüera, A., Girón, A. J., & Fernández-Alba, A. R. (2011). Overcoming matrix effects using the dilution approach in multiresidue methods for fruits and vegetables.
- Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). Investigation of matrix effects in human plasma and urine in a quantitative liquid chromatographic-tandem mass spectrometric assay of a drug candidate. Rapid Communications in Mass Spectrometry, 17(2), 97-103.
- Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical Chemistry, 49(7), 1041-1044.
- Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.
- Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334.
- Wu, A. H., Ostheimer, D., Cremese, M., Forte, E., & Hill, D. (1994). Characterization of drug interferences caused by coelution of substances in gas chromatography/mass spectrometry confirmation of targeted drugs in full-scan and selected-ion monitoring modes. Clinical chemistry, 40(2), 216-220.
- Mallet, C. R., Lu, Z., & Mazzeo, J. R. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extraction eluents. Rapid communications in mass spectrometry, 18(1), 49-58.
-
Agilent Technologies. (2010). Simultaneous Electrospray and Atmospheric Pressure Chemical Ionization: The Science Behind the Agilent Multimode Ion Source. Retrieved from [Link]
-
Waters Corporation. (n.d.). A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. Retrieved from [Link]
-
AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. Retrieved from [Link]
-
Restek Corporation. (2024, September 24). ESI vs APCI. Which ionization should I choose for my application? [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
Science.gov. (n.d.). isotope-labeled internal standards: Topics by Science.gov. Retrieved from [Link]
- Guo, K., Li, L. (2009). Differential 12C-/13C-isotope dansylation labeling and liquid chromatography mass spectrometry for absolute and relative quantification of the metabolome. Analytical Chemistry, 81(10), 3919-3932.
-
Agilent Technologies. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]
- Tranfo, G., et al. (2017). A new LC-MS/MS method for the simultaneous determination of 2-methylhippuric and 3-methylhippuric acid in the urine of workers exposed to xylene. Toxicol. Lett., 280, S233.
- Liu, A., et al. (2013). Strategies for ascertaining the interference of phase II metabolites co-eluting with parent compounds using LC-MS/MS.
- De Baere, S., et al. (2019). Multi LC-MS/MS and LC-HRMS Methods for Determination of 24 Mycotoxins including Major Phase I and II Biomarker Metabolites in Biological Matrices from Pigs and Broiler Chickens. Toxins, 11(3), 169.
- Bidny, S., et al. (2015). A Validated LC-MS-MS Method for Simultaneous Identification and Quantitation of Rodenticides in Blood. Journal of analytical toxicology, 39(8), 629–636.
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Technical Support Center: Optimizing Derivatization of Non-Volatile 2-Methylfluorene Metabolites for GC-MS
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of derivatizing non-volatile 2-Methylfluorene metabolites for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Our goal is to empower you with the expertise to overcome common challenges and achieve reliable, reproducible results.
The Challenge: Why Derivatization is Crucial
This compound, a polycyclic aromatic hydrocarbon (PAH), is metabolized in biological systems into various hydroxylated and other polar compounds. These metabolites are often non-volatile due to their polar functional groups, making them unsuitable for direct analysis by GC-MS, a technique that requires analytes to be volatile and thermally stable.[1] Derivatization is a chemical modification process that converts these polar metabolites into less polar, more volatile, and more thermally stable derivatives, enabling their successful separation and detection.[2][3][4] This process typically involves replacing active hydrogen atoms in hydroxyl (-OH), carboxyl (-COOH), and amino (-NH2) groups with non-polar moieties.[5]
Troubleshooting Guide: From Sample Prep to Analysis
This section addresses specific issues you might encounter during your experimental workflow in a question-and-answer format.
Q1: I'm observing a very low or no peak for my derivatized this compound metabolite. What's going wrong?
A1: This is a common and frustrating issue, often pointing to incomplete or failed derivatization. Let's break down the potential causes and solutions.
-
Incomplete Derivatization: The hydroxyl groups on your this compound metabolites are likely the primary targets for derivatization. The reactivity of these groups can be influenced by steric hindrance and the overall molecular structure.
-
Solution: Increase the reaction temperature and/or time. For silylation reactions with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a common starting point is 70-80°C for 30-60 minutes.[6][7] If you suspect steric hindrance is an issue, consider a more potent silylating agent or the addition of a catalyst like Trimethylchlorosilane (TMCS). A 1% TMCS in BSTFA mixture can significantly enhance the reactivity of the silylating agent.[6]
-
-
Moisture Contamination: Silylating reagents are extremely sensitive to moisture.[7] Any water present in your sample or solvent will preferentially react with the derivatizing agent, rendering it inactive for your analyte.
-
Solution: Ensure your sample extract is completely dry before adding the derivatization reagents.[7] This can be achieved by evaporating the solvent under a gentle stream of nitrogen.[6] Additionally, always use anhydrous solvents and store your derivatization reagents in a desiccator to prevent moisture absorption.
-
-
Reagent Degradation: Derivatization reagents have a limited shelf life and can degrade over time, especially if not stored properly.
-
Solution: Use fresh reagents whenever possible and always store them according to the manufacturer's instructions, typically under an inert atmosphere and refrigerated.
-
-
Insufficient Reagent Concentration: An inadequate amount of derivatizing agent will lead to an incomplete reaction.
-
Solution: It is recommended to use a significant molar excess of the derivatizing reagent to the analyte. A general guideline for silylation is at least a 2:1 molar ratio of the silylating agent to the number of active hydrogens on the analyte.
-
Q2: My chromatogram shows significant peak tailing for the derivatized metabolites. What are the likely causes?
A2: Peak tailing is often a sign of active sites within the GC system or incomplete derivatization.
-
Active Sites in the GC System: Polar metabolites, even after derivatization, can interact with active sites (e.g., free silanol groups) on the injector liner, column, or even the stationary phase itself.
-
Solution:
-
Injector Liner: Use a deactivated liner and consider replacing it regularly, especially when analyzing complex biological samples.[7]
-
GC Column: Ensure you are using a high-quality, inert GC column suitable for trace analysis. If the column has been in use for a while, conditioning it at a high temperature (within its specified limits) can help remove contaminants and passivate active sites. In some cases, breaking off the first few centimeters of the column can remove accumulated non-volatile residues.
-
Septum Bleed: Particles from a cored septum can introduce active sites into the injector. Use high-quality septa and change them regularly.
-
-
-
Incomplete Derivatization: As mentioned in Q1, if the derivatization is not complete, the remaining polar functional groups will interact strongly with the stationary phase, leading to peak tailing.
-
Solution: Re-optimize your derivatization conditions (temperature, time, reagent concentration) to ensure a complete reaction.
-
Q3: I'm seeing multiple peaks for what should be a single this compound metabolite. Why is this happening?
A3: The appearance of multiple peaks for a single analyte can be due to several factors.
-
Formation of Isomers: Some derivatization reactions, particularly with compounds that can exist as tautomers, can lead to the formation of multiple derivative products.[8]
-
Incomplete Derivatization of Multiple Functional Groups: If your metabolite has more than one hydroxyl group, incomplete derivatization can result in a mixture of partially and fully derivatized products, each giving a different peak.
-
Solution: Optimize the derivatization reaction to drive it to completion, as discussed in Q1.
-
-
On-Column Degradation: The high temperatures in the GC injector or column can sometimes cause the degradation of thermally labile derivatives, resulting in multiple peaks.
-
Solution: Try lowering the injector and/or oven temperatures. Ensure that your derivatized analyte is thermally stable under the chosen GC conditions.
-
Q4: How do I handle complex biological matrices (e.g., urine, plasma) that interfere with derivatization?
A4: Proper sample preparation is critical to remove interfering substances from biological matrices before derivatization.
-
Extraction and Cleanup:
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for isolating PAHs and their metabolites from complex samples.[10][11] Cartridges packed with materials like C18 or alumina can effectively retain the analytes of interest while allowing interfering compounds to be washed away.[11][12]
-
Liquid-Liquid Extraction (LLE): LLE can also be used, but it may be less selective than SPE.
-
Enzymatic Hydrolysis: Many metabolites are excreted as glucuronide or sulfate conjugates.[13] Enzymatic hydrolysis with β-glucuronidase and/or sulfatase is necessary to cleave these conjugates and release the free metabolites for extraction and derivatization.[14]
-
-
Matrix Effects: Even after cleanup, residual matrix components can interfere with the derivatization reaction or co-elute with your target analytes, causing ion suppression or enhancement in the mass spectrometer.
-
Solution: The use of isotopically labeled internal standards is highly recommended to compensate for matrix effects and variations in extraction and derivatization efficiency.
-
Frequently Asked Questions (FAQs)
Q: Why can't I just use LC-MS for these non-volatile metabolites?
A: While LC-MS is a viable technique for analyzing polar metabolites, GC-MS offers certain advantages, including higher chromatographic resolution, which can be beneficial for separating isomeric metabolites. Additionally, established GC-MS libraries of mass spectra for derivatized compounds can aid in identification. The choice between GC-MS and LC-MS often depends on the specific metabolites of interest, the available instrumentation, and the laboratory's expertise.
Q: Which derivatization reagent is best for hydroxylated this compound metabolites?
A: Silylation is the most common and effective derivatization technique for hydroxylated PAHs.[15][6] The two most widely used silylating reagents are:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A strong silylating agent suitable for a wide range of compounds, including phenols.[6][16] It is often used with a catalyst like 1% TMCS to enhance its reactivity, especially for hindered hydroxyl groups.[6]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another powerful silylating agent that is highly effective for derivatizing hydroxyl, carboxyl, and amino groups.[1] Its byproducts are very volatile, which can be an advantage when analyzing early-eluting compounds.[17]
The choice between BSTFA and MSTFA may require some empirical testing to determine which provides the best results for your specific metabolites.
Q: What are the key parameters to optimize in a derivatization reaction?
A: The key parameters to optimize are:
-
Reaction Temperature: Typically ranges from 60°C to 100°C.
-
Reaction Time: Can vary from 15 minutes to several hours.
-
Reagent Volume/Concentration: A significant molar excess of the reagent is crucial.
-
Solvent: A dry, aprotic solvent like pyridine or acetonitrile is often used to dissolve the sample before adding the derivatizing agent.[6]
Q: How can I confirm that my derivatization has been successful?
A: You can confirm successful derivatization by:
-
GC-MS Analysis: A successful derivatization will result in a sharp, symmetrical chromatographic peak for your analyte at a retention time that is typically shorter than what would be expected for the underivatized compound. The mass spectrum of the derivatized analyte will show a characteristic molecular ion and fragmentation pattern corresponding to the silylated derivative.
-
Monitoring Reaction Progress: You can take aliquots of the reaction mixture at different time points and analyze them by GC-MS to monitor the formation of the derivative and the disappearance of the starting material.
Experimental Protocols & Data
Protocol 1: Silylation of this compound Metabolites using BSTFA + 1% TMCS
-
Sample Preparation:
-
To a 2 mL glass vial, add the dried sample extract containing the this compound metabolites.
-
Ensure the sample is completely dry by placing it under a gentle stream of nitrogen.[6]
-
-
Derivatization:
-
Analysis:
-
Allow the vial to cool to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Data Presentation: Optimization of Derivatization Conditions
| Parameter | Condition 1 | Condition 2 (Optimized) | Condition 3 |
| Reagent | BSTFA | BSTFA + 1% TMCS | MSTFA |
| Temperature | 60°C | 70°C | 70°C |
| Time | 30 min | 60 min | 60 min |
| Peak Area (Relative) | 65% | 100% | 95% |
| Peak Shape | Moderate Tailing | Symmetrical | Symmetrical |
This table illustrates a hypothetical optimization experiment where the addition of a catalyst and increased reaction time and temperature significantly improved the derivatization efficiency.
Visualizing the Workflow
Experimental Workflow for Derivatization and GC-MS Analysis
Caption: Workflow for this compound metabolite analysis.
Troubleshooting Logic for Low Derivatization Yield
Caption: Troubleshooting low derivatization yield.
References
- ALWSCI. (2025, January 21). Which Non-Volatile Compounds Can Be Analyzed By GC-MS?
- Welch®. (2024, November 8). Analyzing Non-Volatile Compounds with GC-MS: A Guide.
- BenchChem. (n.d.). Application Notes and Protocols for Derivatization Techniques in GC-MS Analysis of Phenolic Compounds.
- BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of Phenols for GC-MS Analysis with Internal Standards.
- BenchChem. (n.d.). Troubleshooting guide for Lipoamide derivatization reactions for GC-MS.
- Lee, H. B., & Peart, T. E. (2000). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of AOAC International, 83(2), 290-297.
- Morville, S., Scheyer, A., Mirabel, P., & Millet, M. (2006). General derivatization mechanism for phenol with MTBSTFA. ResearchGate.
- Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS? [Video]. YouTube.
- Lisec, J., Schauer, N., Kopka, J., Willmitzer, L., & Fernie, A. R. (2006). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Methods in Molecular Biology, 323, 1-16.
- Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- Restek. (n.d.). GC Derivatization.
- Bibel, M. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation.
- Mahadevan, I. (2016, August 9). Can anyone help me troubleshoot problems in sample derivatization in GC-MS? ResearchGate.
- Chem-Space. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis.
- Sharma, A. (2016, October 24). How can we increase the volatility of a non-volatile compound present in a plant sample and thus making it amenable to GC-MS? ResearchGate.
- Persoons, R., et al. (2021). Simultaneous analysis of PAH urinary mono- and dihydroxylated metabolites by GC-MS-MS following SPE and two-stage derivatization. Analytical and Bioanalytical Chemistry, 413(26), 6441-6453.
- Dugheri, S., et al. (2025, August 6). Optimized cleanup methods of organic extracts for the determination of organic pollutants in biological samples. ResearchGate.
- Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Polycyclic Aromatic Hydrocarbons.
- Gmeiner, G., Gärtner, P., Krassnig, C., & Tausch, H. (2002). Identification of various urinary metabolites of fluorene using derivatization solid-phase microextraction. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 766(2), 209-218.
- Dugheri, S., Bonari, A., Gentili, M., & Mucci, N. (2021). Derivatization of hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). Biomedical Chromatography, 35(3), e5013.
- Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices.
- Campo, L., et al. (2025, August 10). Development of a gas chromatography/mass spectrometry method to quantify several urinary monohydroxy metabolites of polycyclic aromatic hydrocarbons in occupationally exposed subjects. ResearchGate.
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- 12. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Improving the separation of 2-Methylfluorene from other PAHs on a C18 column
Guide: Improving the Separation of 2-Methylfluorene from other PAHs on a C18 Column
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the chromatographic separation of this compound from other Polycyclic Aromatic Hydrocarbons (PAHs) using C18 reversed-phase columns. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you achieve baseline resolution for your analytes of interest.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound from its isomers and other PAHs so challenging?
The primary difficulty arises from the structural similarity among PAH isomers, such as this compound and 1-Methylfluorene. These molecules have nearly identical hydrophobicity and molecular weight, leading to very similar retention times on standard C18 columns.[1] Furthermore, the elution order of PAHs can be highly dependent on their three-dimensional shape. While reversed-phase chromatography separates based on hydrophobicity, subtle differences in molecular planarity and shape play a crucial role, especially with polymeric C18 phases that can offer shape-selective recognition.[2] Co-elution with other non-isomeric PAHs like Acenaphthene or Fluorene can also occur if the chromatographic conditions are not fully optimized.[3]
Q2: What are the most critical initial parameters to adjust for improving the separation of this compound?
The three most impactful parameters you can adjust to influence selectivity and resolution are:
-
Mobile Phase Composition: The choice of organic modifier (Acetonitrile vs. Methanol) can significantly alter the elution order and selectivity between PAHs.[4][5]
-
Column Temperature: Temperature affects the viscosity of the mobile phase, the kinetics of mass transfer, and the conformation of the C18 alkyl chains, which can change the selectivity of the stationary phase.[6]
-
Gradient Profile: Adjusting the slope of the gradient can expand or compress the elution window, directly impacting the resolution between closely eluting peaks.[7]
Q3: Is a standard C18 column adequate, or should I invest in a specialized "PAH-specific" column?
While standard C18 columns can provide good hydrophobic retention for PAHs, they may not always resolve critical isomeric pairs.[8] Specialized PAH columns are often built on high-purity silica and may use a polymeric C18 bonding scheme or unique surface chemistry designed to enhance selectivity for the specific shapes of PAH molecules.[8][9] These columns can provide superior resolution for complex mixtures.[9] If you consistently fail to achieve baseline separation after optimizing your method on a standard C18 column, a specialized PAH column is a worthwhile investment.
Q4: What is a reliable starting mobile phase for a gradient separation of this compound and other PAHs?
A common and effective starting point for separating a mixture of PAHs on a C18 column is a gradient elution using Water and Acetonitrile.[6][10] A typical gradient might start at 50-60% Acetonitrile and ramp up to 100% Acetonitrile over 20-30 minutes. The exact gradient will depend on your column dimensions and the overall complexity of your PAH mixture.
Troubleshooting Guide: From Poor Resolution to Baseline Separation
This section addresses specific separation problems in a question-and-answer format, providing detailed causal explanations and actionable solutions.
Problem 1: I have poor resolution or complete co-elution between this compound and its isomer, 1-Methylfluorene.
This is the most common challenge. Because these isomers have nearly identical physicochemical properties, standard hydrophobic interactions on a C18 phase are often insufficient for separation. The key is to exploit subtle differences in their molecular shape and interaction with the stationary phase.
Caption: Troubleshooting flowchart for resolving isomeric PAHs.
Causality: Acetonitrile (ACN) and Methanol (MeOH) interact differently with both the analytes and the C18 stationary phase. ACN, being an aprotic solvent, primarily engages in dipole-dipole interactions, whereas MeOH is a protic solvent capable of hydrogen bonding.[5][11] This difference can alter the retention mechanism and change the elution order of structurally similar compounds.[4] For PAHs, ACN often provides sharper peaks, but MeOH can offer unique selectivity that may resolve stubborn co-elutions.[12]
Action: If you are using an ACN/Water mobile phase, switch to a MeOH/Water system. You will likely need to adjust the gradient profile, as ACN generally has a stronger elution strength than MeOH in reversed-phase systems.[5]
See Protocol 1: Mobile Phase Selectivity Screening for a detailed experimental workflow.
Causality: Lowering the column temperature can significantly improve the resolution of PAH isomers.[6] A decrease in temperature increases the viscosity of the mobile phase and slows down analyte diffusion. More importantly, it reduces the mobility of the C18 alkyl chains, making them more ordered. This "liquid-crystalline" state of the stationary phase can enhance its ability to differentiate between the subtle shape differences of PAH isomers, thereby improving selectivity.
Action: Systematically decrease the column temperature. Start at your current temperature (e.g., 25 °C) and test the separation at lower temperatures, for instance, in 5 °C increments down to 15 °C or lower, if your system permits. Be aware that lower temperatures will lead to higher backpressure.[13]
See Protocol 2: Systematic Temperature Optimization for a detailed experimental workflow.
Problem 2: this compound is co-eluting with another non-isomeric PAH (e.g., Fluorene).
This type of co-elution is typically easier to resolve than an isomeric co-elution because the molecules have more distinct structural and chemical properties. The problem is usually a result of the specific combination of mobile phase and stationary phase creating an "accidental" overlap in retention times.
Caption: Relationship between key HPLC parameters and separation.
Causality: As explained in Problem 1, switching between ACN and MeOH is the most powerful tool for altering selectivity (α), the factor that describes the separation between two adjacent peaks.[5][14] A change in the organic modifier can cause a significant shift in the retention times of different PAHs, often resolving the co-elution entirely. For instance, the elution order of some PAHs has been observed to reverse when switching from an ACN-based to a MeOH-based mobile phase.[4]
Action: Perform a scouting run using MeOH as the organic modifier (see Protocol 1). This will quickly reveal if this change provides the necessary selectivity to separate this compound from the interfering PAH.
Causality: A steep gradient moves analytes through the column quickly, resulting in sharper peaks but less time for separation to occur. A shallower (flatter) gradient increases the run time but gives the column more opportunity to resolve closely eluting compounds.[7]
Action: Identify the percentage of organic modifier at which this compound elutes. Modify your gradient program to be much shallower in the region leading up to and during the elution of the critical pair. For example, if the pair elutes at 75% ACN, you could change a single ramp from 60-90% ACN over 10 minutes to a multi-step gradient: 60-72% over 5 minutes, then 72-78% over 10 minutes, followed by a ramp to 90%.
Experimental Protocols
Protocol 1: Mobile Phase Selectivity Screening (Acetonitrile vs. Methanol)
This protocol is designed to determine which organic modifier provides the best selectivity for your specific PAH mixture.
-
System Preparation:
-
Prepare two sets of mobile phases:
-
Mobile Phase A: HPLC-grade Water
-
Mobile Phase B1: HPLC-grade Acetonitrile
-
Mobile Phase B2: HPLC-grade Methanol
-
-
-
Initial Analysis (Acetonitrile):
-
Equilibrate your C18 column with your standard ACN/Water gradient method for at least 10 column volumes.
-
Inject your PAH standard containing this compound.
-
Record the chromatogram, noting the retention times and resolution of the critical pairs.
-
-
System Flush:
-
Thoroughly flush the entire HPLC system, including the pump, lines, and autosampler, to remove all traces of Acetonitrile. A good intermediate solvent is isopropanol, followed by Methanol. This prevents solvent miscibility issues and potential precipitation.
-
-
Second Analysis (Methanol):
-
Equilibrate the C18 column with a MeOH/Water gradient. Note: To achieve similar retention times, you may need a higher concentration of MeOH compared to ACN. A good starting point is to increase the organic percentage by 5-10% (e.g., if your ACN gradient started at 60%, start the MeOH gradient at 65-70%).
-
Inject the same PAH standard.
-
Record the chromatogram.
-
-
Data Comparison:
-
Compare the two chromatograms. Look for changes in elution order and improvements in the resolution (Rs) for this compound and any co-eluting peaks. Choose the solvent system that provides the best separation for further optimization.
-
| Parameter | Acetonitrile (ACN) | Methanol (MeOH) | Rationale for Comparison |
| Solvent Type | Polar Aprotic | Polar Protic | Different molecular interactions can alter selectivity.[11] |
| Elution Strength | Generally higher | Generally lower | Gradient profiles must be adjusted for comparable retention.[5] |
| UV Cutoff | ~190 nm | ~205 nm | ACN is better for low-wavelength UV detection.[13] |
| System Pressure | Lower | Higher (when mixed with water) | Monitor backpressure, especially at lower temperatures.[13] |
| Selectivity | Strong dipole-dipole interactions | Hydrogen bonding capability | Can lead to different elution orders for PAHs.[4][12] |
Protocol 2: Systematic Temperature Optimization
This protocol provides a structured approach to evaluating the effect of temperature on the resolution of this compound.
-
Establish a Baseline:
-
Using your best mobile phase conditions (determined from Protocol 1), set your column thermostat to a starting temperature (e.g., 30 °C).
-
Equilibrate the system until the baseline is stable.
-
Inject your PAH standard and record the chromatogram, calculating the resolution (Rs) between this compound and the adjacent peak(s).
-
-
Iterative Temperature Reduction:
-
Lower the column temperature by 5 °C (e.g., to 25 °C).
-
Allow sufficient time for the column and mobile phase to reach thermal equilibrium (at least 15-20 minutes).
-
Inject the standard again and record the results.
-
-
Repeat:
-
Continue to lower the temperature in 5 °C increments (e.g., 20 °C, 15 °C), repeating step 2 for each new temperature.
-
Monitor system backpressure. If it approaches the system's limit, you may need to reduce the flow rate.
-
-
Data Analysis:
-
Organize your results in a table to identify the optimal temperature that provides the maximum resolution without excessive backpressure or run time.
-
| Column Temperature (°C) | Retention Time of Peak 1 (min) | Retention Time of this compound (min) | Resolution (Rs) | Backpressure (bar) |
| 30 | 15.21 | 15.35 | 1.15 | 180 |
| 25 | 15.83 | 16.02 | 1.48 | 210 |
| 20 | 16.55 | 16.79 | 1.85 | 245 |
| 15 | 17.42 | 17.71 | 2.05 | 285 |
Hypothetical data showing improved resolution at lower temperatures.
By following these structured troubleshooting guides and protocols, you will be well-equipped to diagnose and solve the common separation challenges associated with this compound and other PAHs on C18 columns, ultimately leading to robust and reliable analytical results.
References
-
Restek Corporation. (n.d.). Reduce Acetonitrile Use by Analyzing PAHs with Methanol-Based Mobile Phase. Retrieved from Restek website.[4]
-
Waterlot, C., & Douay, F. (2014). Temperature Effects on Retention and Separation of PAHs in Reversed-Phase Liquid Chromatography Using Columns Packed with Fully Porous and Core-Shell Particles. Journal of Chemistry, 2014, 1-10.[3]
-
Agilent Technologies. (2008). Polycyclic Aromatic Hydrocarbon (PAH) Separations Using ZORBAX Eclipse PAH Columns – Analyses from Six to 24 PAHs. Application Note.[6]
-
Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., & Latip, J. (2014). Optimization of HPLC method for polycyclic aromatic hydrocarbons quantification in aqueous samples. Journal of King Khalid University - Science, 26(2), 115-123.[15]
-
Agilent Technologies. (n.d.). Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column. Application Note.[16]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from SIELC website.[17]
-
Pettersson, M. (2016). Development of a Liquid Chromatography method to separate and fractionate EPA's 16 priority Polycyclic Aromatic Hydrocarbons (PAHs). DiVA portal.[2]
-
Suneel, K., & Kumar, A. (2014). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 234-241.[10]
-
Separation Methods Technologies Inc. (1996). HPLC Separation Guide: Priority Pollutant PAHs. Application Note.[1]
-
Request PDF. (n.d.). Optimization and validation of an HPLC method for determination of polycyclic aromatic hydrocarbons (PAHs) in mussels. ResearchGate.[18]
-
Waterlot, C., & Douay, F. (2014). Influence of column temperature on the separation of chrysene and benzo[a]anthracene using the Spherisorb column. ResearchGate.[19]
-
Restek Corporation. (n.d.). Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV. Retrieved from Restek website.[9]
-
Ciobanu, C., et al. (2018). HPLC Analysis and Risk Assessment of 15 Priority PAHs in Human Blood Serum of COPD Patient from Urban and Rural Areas, Iasi (Romania). Molecules, 23(10), 2635.[20]
-
Chrom Tech, Inc. (2023). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from Chrom Tech website.[12]
-
Chromatography Direct. (2023). Methanol vs. Acetonitrile: Which Solvent is Better for Chromatography?. Retrieved from Chromatography Direct website.[11]
-
PharmaGuru. (n.d.). Methanol vs. Acetonitrile In HPLC: Which Solvent is Better and Why?. Retrieved from PharmaGuru website.[13]
-
Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Retrieved from Shimadzu website.[5]
-
YMC Co., Ltd. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column. Technical Note.[7]
-
David, V., et al. (2017). Comparison of the phase ratio for C18 HPLC columns using three different organic modifiers. Revue Roumaine de Chimie, 62(4), 285-292.[14]
-
Wise, S. A., & May, W. E. (1983). Effect of C18 surface coverage on selectivity in reversed-phase liquid chromatography of polycyclic aromatic hydrocarbons. Analytical Chemistry, 55(9), 1479-1485.[21]
-
Sigma-Aldrich. (n.d.). Fast Separation of 18 PAHs with Ascentis® Express. Analytix Reporter, Issue 15.[22]
-
BenchChem. (n.d.). A Researcher's Guide to High-Performance Liquid Chromatography (HPLC) Columns for Polycyclic Aromatic Hydrocarbon (PAH) Analysis. Retrieved from BenchChem website.[8]
-
Gębicki, J., & Słomińska, M. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5098.[23]
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-Methylfluorene in Wastewater
This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-Methylfluorene, a significant polycyclic aromatic hydrocarbon (PAH), in complex wastewater matrices. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, offering a framework for robust method validation grounded in established scientific principles and regulatory standards. Our objective is to equip researchers and drug development professionals with the expertise to select, validate, and implement analytical methods that are not only accurate and precise but also demonstrably fit for purpose.
The Imperative for Validated Analysis of this compound
This compound is a member of the polycyclic aromatic hydrocarbon (PAH) family, a class of persistent organic pollutants generated from the incomplete combustion of organic materials.[1][2] Its presence in industrial and municipal wastewater is a significant environmental concern due to its potential toxicity and carcinogenic properties. Accurate and reliable quantification is therefore critical for environmental monitoring, assessing the efficacy of water treatment processes, and ensuring regulatory compliance.
Method validation is the cornerstone of reliable analytical data. It is the process of providing documented evidence that a specific analytical procedure is suitable for its intended purpose.[3] This guide is structured around the core principles outlined by leading regulatory and standards organizations, including the International Council for Harmonisation (ICH) and Eurachem, to ensure a self-validating and trustworthy analytical system.[4][5][6][7]
Strategic Selection of an Analytical Methodology
The choice of an analytical technique for this compound is dictated by the required sensitivity, selectivity, and the complexity of the wastewater matrix. The two predominant methodologies are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection (FLD): HPLC is a robust technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[8] For PAHs, reverse-phase columns (e.g., C8 or C18) are standard.[8][9] UV detection is a common, cost-effective choice, while fluorescence detection offers significantly higher sensitivity and selectivity for fluorescent compounds like this compound.[1][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique that combines the superior separation capability of gas chromatography with the highly specific detection and identification power of mass spectrometry.[11] Volatile and semi-volatile compounds are separated in a capillary column and then ionized and fragmented.[12][13] The resulting mass spectrum serves as a chemical "fingerprint," providing definitive identification and quantification, even in complex matrices.[14]
Comparative Analysis: HPLC vs. GC-MS
The selection between these two powerful techniques involves a trade-off between performance, cost, and complexity.
| Feature | High-Performance Liquid Chromatography (HPLC-UV/FLD) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Selectivity | Moderate (UV) to High (FLD). Relies on retention time and spectral properties. | Very High. Relies on both retention time and unique mass fragmentation patterns. |
| Sensitivity | Good, especially with Fluorescence Detection (FLD). | Excellent, particularly in Selected Ion Monitoring (SIM) mode.[14] |
| Confirmation | Tentative, based on retention time matching with a standard. | Definitive, based on matching both retention time and mass spectrum with a reference. |
| Matrix Effects | Susceptible to interferences from co-eluting compounds. | Less susceptible due to the specificity of MS detection. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Complexity | Relatively straightforward to operate and maintain. | More complex instrumentation requiring specialized training. |
| Throughput | Can be automated for high throughput. | Can be automated, but run times may be longer depending on the required separation. |
For the purpose of this guide, we will focus on the validation of a Solid-Phase Extraction (SPE) followed by GC-MS analysis . This approach is chosen for its high selectivity and sensitivity, which are critical for reliably quantifying trace levels of this compound in challenging wastewater samples.
The Analytical Workflow: From Sample to Result
A robust analytical method is a multi-step process. Each stage must be carefully controlled to ensure the integrity of the final result. The diagram below illustrates the comprehensive workflow for the analysis of this compound in wastewater.
Caption: Overall workflow for this compound analysis.
Experimental Protocol: Solid-Phase Extraction (SPE)
Causality: Wastewater is a complex matrix containing numerous organic and inorganic compounds that can interfere with GC-MS analysis. Solid-Phase Extraction (SPE) is a critical sample preparation step designed to isolate and concentrate the analytes of interest (PAHs) while removing interfering matrix components.[15][16] The choice of a C18 sorbent is based on its hydrophobic nature, which effectively retains non-polar compounds like this compound from the aqueous sample.[2][17]
Caption: Step-by-step Solid-Phase Extraction (SPE) workflow.
Detailed Steps:
-
Cartridge Conditioning:
-
Attach a C18 SPE cartridge (e.g., 500 mg, 6 mL) to an SPE manifold.
-
Wash the cartridge with 10 mL of dichloromethane (DCM) to remove any organic contaminants.
-
Flush with 10 mL of methanol to wet the C18 functional groups.
-
Equilibrate the cartridge with 10 mL of reagent-grade water. Causality: This sequence ensures the sorbent is clean and activated for optimal analyte retention from the aqueous sample. Do not allow the cartridge to go dry after this step.
-
-
Sample Loading:
-
Pass 1 L of the wastewater sample through the conditioned cartridge at a flow rate of approximately 10-15 mL/min. Causality: A controlled flow rate is crucial for ensuring efficient interaction between the analyte and the sorbent, maximizing recovery.
-
-
Cartridge Drying:
-
After loading, draw a vacuum through the cartridge for 15-20 minutes to remove residual water. Causality: Water can interfere with the subsequent elution step and adversely affect the GC-MS analysis.
-
-
Analyte Elution:
-
Place a collection vial under the cartridge.
-
Elute the retained PAHs, including this compound, with two 5 mL aliquots of DCM. Allow the solvent to soak for 1 minute before drawing it through. Causality: DCM is a non-polar solvent that effectively disrupts the hydrophobic interactions between the PAHs and the C18 sorbent, releasing them into the eluate.
-
-
Drying and Concentration:
-
Pass the collected eluate through a small column of anhydrous sodium sulfate to remove any remaining water.
-
Gently evaporate the eluate to a final volume of 1 mL under a stream of nitrogen. Causality: This step concentrates the analyte to a level suitable for sensitive detection by GC-MS. Using a keeper solvent like toluene is recommended to prevent the loss of more volatile components.[14]
-
A Framework for Method Validation
The validation process systematically evaluates the performance characteristics of the analytical method.[18] It is governed by internationally recognized guidelines such as ICH Q2(R1).[4][19][20]
Validation Parameters & Performance Data
The following table summarizes the key validation parameters and presents typical acceptance criteria for the analysis of this compound in wastewater by SPE-GC-MS.
| Validation Parameter | Purpose | Experimental Approach | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from this compound. | Analyze blank wastewater, spiked wastewater, and standards. Compare retention times and mass spectra. | No significant interfering peaks at the retention time of the analyte. Mass spectrum match >90%. |
| Linearity & Range | To confirm a proportional response to concentration. | Analyze 5-7 calibration standards across the expected concentration range. | Correlation Coefficient (r²) ≥ 0.995. |
| Accuracy (% Recovery) | To measure the closeness of the result to the true value. | Analyze wastewater samples spiked at 3 concentration levels (n=3 for each). | 80 - 120% recovery. |
| Precision (%RSD) | To assess the method's repeatability and reproducibility. | Repeatability: 6 replicate spikes at one concentration. Intermediate: Repeat on a different day/by a different analyst. | Repeatability RSD ≤ 15%. Intermediate Precision RSD ≤ 20%. |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Signal-to-Noise ratio of 3:1 or based on the standard deviation of low-level replicates. | Method-dependent, typically in the ng/L range. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be accurately quantified. | Signal-to-Noise ratio of 10:1 or based on the standard deviation of low-level replicates. | The lowest point on the calibration curve. |
| Robustness | To measure the method's resilience to small changes. | Deliberately vary parameters (e.g., GC injector temp ±5°C, elution volume ±0.5 mL). | Results should remain within the established accuracy and precision criteria. |
Conclusion: Ensuring Fitness for Purpose
The validation of an analytical method for this compound in wastewater is a rigorous but essential process to generate scientifically defensible data. While both HPLC and GC-MS are viable techniques, the superior selectivity and sensitivity of GC-MS make it exceptionally well-suited for complex environmental matrices.
The framework presented in this guide, which emphasizes understanding the causality behind each step, provides a robust pathway for method validation. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, laboratories can demonstrate that their chosen method is fit for its intended purpose, ensuring the highest level of confidence in their environmental monitoring results. The ultimate goal of any validation is to build a self-validating system where quality is designed into the method from the outset.[5][6][21]
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A Comparative Guide to Soxhlet and Ultrasonic Extraction of 2-Methylfluorene from Sediments
For Researchers, Scientists, and Drug Development Professionals
In the environmental and analytical sciences, the accurate quantification of polycyclic aromatic hydrocarbons (PAHs) in complex matrices like sediments is paramount for assessing contamination levels and understanding ecological impact. Among the myriad of PAHs, 2-Methylfluorene serves as a crucial marker. The choice of extraction methodology is a critical determinant of analytical success, directly influencing recovery, precision, and overall efficiency. This guide provides an in-depth comparative analysis of two widely adopted extraction techniques: the classical Soxhlet extraction and the modern ultrasonic-assisted extraction (UAE), with a specific focus on isolating this compound from sediment samples.
Foundational Principles: A Tale of Two Techniques
Soxhlet Extraction: The Gold Standard
Developed in 1879, Soxhlet extraction remains a benchmark for solid-liquid extractions in analytical laboratories.[1] Its enduring relevance is a testament to its high extraction efficiency and the reproducibility of its results.[1][2] The technique operates on a principle of continuous solvent reflux and siphon action.[1][3][4] A solid sample, typically mixed with a drying agent like anhydrous sodium sulfate, is placed in a porous thimble.[5] The thimble is situated in an extraction chamber, which is suspended above a flask of boiling solvent and below a condenser.
The process unfolds in a cyclical manner:
-
Solvent vapor from the boiling flask rises, bypasses the extraction chamber, and is condensed.[2][3][6]
-
The freshly distilled solvent drips into the thimble, gradually immersing the sample and dissolving the target analyte, this compound.[2][3][6]
-
Once the solvent level in the extraction chamber reaches a critical height, a siphon arm drains the analyte-rich solvent back into the boiling flask.[2][3][6]
-
This cycle repeats, ensuring the sample is continuously percolated with fresh, pure solvent, thereby creating a favorable concentration gradient for efficient extraction.[1][2]
This continuous process, governed by the principles of solubility and equilibrium, allows for the exhaustive extraction of the analyte from the sample matrix.[7]
Ultrasonic-Assisted Extraction (UAE): The Power of Cavitation
Ultrasonic-assisted extraction is a more contemporary technique that leverages the energy of sound waves to facilitate the extraction process.[8][9] The core mechanism of UAE is acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid medium subjected to high-intensity ultrasound waves (typically >20 kHz).[9][10]
The implosion of these cavitation bubbles near the surface of the sediment particles generates several phenomena that enhance extraction efficiency:
-
Micro-jetting and Shockwaves: The collapse of bubbles creates powerful micro-jets of solvent that impact the sample surface, causing erosion and particle size reduction.[10][11]
-
Enhanced Mass Transfer: The intense mixing and agitation caused by cavitation disrupt the boundary layer surrounding the sediment particles, accelerating the diffusion of the solvent into the matrix and the analyte out of it.[10][12]
-
Cell Disruption: For biological components within the sediment, the mechanical stress from cavitation can rupture cell walls, releasing intracellular contents.[8][10]
This combination of physical and mechanical effects allows for a rapid and efficient extraction of this compound at or near ambient temperature.[10]
Head-to-Head Comparison: Performance Metrics
The choice between Soxhlet and ultrasonic extraction often hinges on a trade-off between traditional robustness and modern efficiency. The following table summarizes key performance indicators based on established methodologies and comparative studies.
| Parameter | Soxhlet Extraction | Ultrasonic-Assisted Extraction (UAE) | Key Considerations |
| Extraction Efficiency | Generally high and exhaustive, often considered the benchmark.[1][13] | Can achieve comparable or even higher recoveries than Soxhlet, but is highly dependent on optimization of parameters.[13][14][15] | For highly contaminated soils, some studies suggest Soxhlet may have a slight edge in recovery.[16] However, other studies have found sonication to be more efficient.[14][17] |
| Extraction Time | Lengthy, typically requiring 12-24 hours for complete extraction.[1][18] | Significantly faster, with extraction times often ranging from 15 to 60 minutes.[17][19] | The drastic reduction in time is a major advantage of UAE, enabling higher sample throughput. |
| Solvent Consumption | High, often requiring several hundred milliliters of solvent per sample.[13][18] | Considerably lower, typically in the range of 30-100 mL per sample.[17] | Reduced solvent usage in UAE leads to lower purchasing and disposal costs, and a smaller environmental footprint. |
| Operating Temperature | Limited to the boiling point of the chosen solvent.[1] | Can be performed at or near room temperature, with the option for temperature control. | Lower temperatures in UAE are advantageous for thermally labile compounds, though this compound is relatively stable. |
| Automation Potential | The extraction process itself is automated after initial setup.[1][20] | Can be easily integrated into automated laboratory systems. | Both methods offer a degree of automation, reducing hands-on time during the extraction. |
| Capital Cost | The glassware for a single Soxhlet apparatus is relatively inexpensive.[1] | Requires an ultrasonic bath or probe, which represents a higher initial investment. | The long-term savings in time and solvent with UAE can offset the initial capital cost. |
| Ease of Use | Requires careful assembly of glassware but is straightforward to operate once set up.[18] | Simpler setup and operation.[19] | UAE is generally considered more user-friendly for routine analyses. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are based on established methods, such as the U.S. Environmental Protection Agency (EPA) Methods 3540C for Soxhlet and 3550C for ultrasonic extraction, which are designed for nonvolatile and semivolatile organic compounds from solid matrices like sediments.[5][21][22][23][24][25]
Soxhlet Extraction Protocol (Adapted from EPA Method 3540C)
This protocol outlines the standard procedure for extracting this compound from sediment using a Soxhlet apparatus.[5][23][24]
Materials:
-
Soxhlet extractor (40 mm ID) with a 500-mL round-bottom flask[5]
-
Heating mantle
-
Condenser
-
Cellulose extraction thimble
-
Anhydrous sodium sulfate (reagent grade)
-
Extraction solvent: Acetone/Hexane (1:1, v/v)[5]
-
Glass wool
-
Sediment sample, air-dried and homogenized
Procedure:
-
Sample Preparation: Weigh approximately 10 g of the homogenized sediment sample and mix it with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.[5]
-
Loading the Thimble: Place a small plug of glass wool at the bottom of the cellulose thimble and then add the sediment-sodium sulfate mixture. Top with another plug of glass wool.[5]
-
Apparatus Assembly: Place the loaded thimble inside the Soxhlet extractor. Add approximately 300 mL of the acetone/hexane solvent mixture to the round-bottom flask along with a few boiling chips.[5] Assemble the extractor, flask, and condenser.
-
Extraction: Heat the flask to a gentle boil. Adjust the heat to achieve a cycling rate of 4-6 cycles per hour.[5] Continue the extraction for 16-24 hours.[5][18]
-
Cooling and Concentration: After the extraction is complete, allow the apparatus to cool. The extract in the round-bottom flask is now ready for concentration and cleanup prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[5][26]
Ultrasonic-Assisted Extraction Protocol (Adapted from EPA Method 3550C)
This protocol details the procedure for extracting this compound from sediment using an ultrasonic bath or probe.[21][22][25][27]
Materials:
-
Ultrasonic bath or probe system (minimum 300 watts)[21]
-
Centrifuge tubes or extraction vessels
-
Anhydrous sodium sulfate (reagent grade)
-
Extraction solvent: Acetone/Hexane (1:1, v/v)
-
Sediment sample, air-dried and homogenized
Procedure (for low concentration samples, <20 mg/kg):
-
Sample Preparation: Weigh approximately 30 g of the homogenized sediment sample into an extraction vessel. Mix with anhydrous sodium sulfate until a free-flowing powder is obtained.
-
First Extraction: Add 100 mL of the acetone/hexane solvent mixture to the sample. Place the vessel in the ultrasonic bath or insert the ultrasonic probe. Sonicate for a specified period, for instance, three 15-minute cycles.[19]
-
Solvent Separation: Separate the solvent from the sediment by centrifugation and decantation or by vacuum filtration.[21]
-
Repeat Extractions: Repeat the extraction two more times with fresh 100 mL aliquots of the solvent mixture.[21]
-
Combine and Concentrate: Combine the three extracts. The pooled extract is now ready for concentration and cleanup before GC-MS analysis.
Visualizing the Workflows
To further clarify the procedural differences, the following diagrams illustrate the workflows for both extraction techniques.
Caption: Workflow for Soxhlet Extraction of this compound.
Caption: Workflow for Ultrasonic-Assisted Extraction of this compound.
Expert Insights and Recommendations
As a Senior Application Scientist, my recommendation is guided by the specific needs of the laboratory and the research objectives.
-
For Method Development and Validation: Soxhlet extraction, as a well-established and exhaustive method, remains the gold standard and is often used as a benchmark to validate newer techniques.[1][13] Its thoroughness provides confidence in achieving near-complete extraction, which is crucial when establishing baseline contamination levels or developing certified reference materials.
-
For High-Throughput and Routine Analysis: Ultrasonic-assisted extraction is unequivocally the superior choice. The dramatic reduction in extraction time and solvent consumption translates to significant increases in laboratory productivity and substantial cost savings.[17][19] While the initial investment in ultrasonic equipment is higher, the return on investment is quickly realized in a high-throughput environment.
-
Causality in Experimental Choices: The choice of an acetone/hexane mixture is deliberate. Acetone, a polar solvent, helps to displace water from the sediment matrix and disrupt analyte-matrix interactions. Hexane, a non-polar solvent, is an excellent solvent for PAHs like this compound. The combination provides a synergistic effect, enhancing extraction efficiency. The addition of anhydrous sodium sulfate is critical for removing residual water from the sample, which can interfere with the extraction process and subsequent chromatographic analysis.[5]
-
Trustworthiness of Protocols: Both EPA methods 3540C and 3550C are rigorously validated and widely accepted by regulatory bodies.[5][21] Adherence to these standardized protocols ensures a self-validating system, producing data that is defensible and comparable across different laboratories. However, it is crucial to note that the efficiency of ultrasonic extraction can be highly dependent on the specific equipment and parameters used, such as power, frequency, and sample geometry.[13] Therefore, initial method optimization and validation for the specific sediment matrix are essential when implementing UAE.
Conclusion
Both Soxhlet and ultrasonic-assisted extraction are effective methods for the determination of this compound in sediments. Soxhlet extraction offers a time-tested, exhaustive, and highly reproducible approach, making it an invaluable tool for reference purposes. In contrast, ultrasonic-assisted extraction provides a rapid, efficient, and environmentally friendlier alternative that is ideally suited for modern laboratories with high sample loads. The ultimate decision should be based on a careful evaluation of the laboratory's specific requirements for sample throughput, resource allocation, and the overall objectives of the analytical work.
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Application of ultrasound-assisted extraction to the determination of contaminants in food and soil samples | Request PDF - ResearchGate. [Link]
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Ultrasonic Extraction and its Working Principle - Hielscher. [Link]
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Comparison of Soxhlet and Direct Ultrasonic Techniques for Determination of Polycyclic Aromatic Hydrocarbons in Agricultural and Urban Soils of Pakistan | Request PDF - ResearchGate. [Link]
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Comparison of hot Soxhlet and accelerated solvent extractions with microwave and supercritical fluid extractions for the determination of polycyclic aromatic hydrocarbons and nitrated derivatives strongly adsorbed on soot collected inside a diesel particulate filter - PubMed. [Link]
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PROCEDURE: METHOD 3540A SOXHLET EXTRACTION - Records Collections. [Link]
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Sequential Automated Focused Microwave-Assisted Soxhlet Extraction of Compounds with Different Polarity from Marine Sediments Prior to Gas Chromatography Mass Spectrometry Detection | Request PDF - ResearchGate. [Link]
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The Impact of 2-Methylfluorene on OLED Performance: A Comparative Guide for Researchers
In the pursuit of next-generation Organic Light-Emitting Diodes (OLEDs), the molecular architecture of emissive and charge-transporting materials is of paramount importance. Among the various classes of organic semiconductors, fluorene derivatives have established themselves as a cornerstone, particularly for efficient blue-light emission, owing to their high photoluminescence quantum yields and excellent thermal stability.[1] This guide provides a detailed comparison of 2-Methylfluorene with other fluorene derivatives, offering insights into how subtle structural modifications can significantly influence overall OLED device performance.
The Fluorene Core: A Versatile Scaffold for Optoelectronics
The fluorene moiety, a tricyclic aromatic hydrocarbon, offers a rigid and planar structure that is conducive to high charge carrier mobility. The C9 position of the fluorene core is readily functionalized, typically with alkyl chains to enhance solubility and film-forming properties without significantly impacting the electronic properties. The C2 and C7 positions are the primary sites for substitution to tune the optoelectronic characteristics of the molecule. By strategically introducing various functional groups at these positions, researchers can modulate the HOMO/LUMO energy levels, emission color, and charge transport properties of the resulting materials.[1]
The Role of Substitution: A Comparative Overview
The performance of fluorene derivatives in OLEDs is intricately linked to the nature of the substituents at the C2 and C7 positions. Electron-donating groups, such as carbazole and diphenylamino moieties, are known to enhance hole-transporting properties. Conversely, electron-withdrawing groups can be incorporated to improve electron injection and transport. The choice of substituent also dictates the emission color, with extended π-conjugation generally leading to a red-shift in the emission spectrum.
For instance, copolymers of 9,9-dioctylfluorene with 4,7-di-2-thienyl-2,1,3-benzothiadiazole (DBT) have been shown to exhibit saturated red emission. In these copolymers, the DBT units act as low-bandgap traps for excitons, leading to efficient energy transfer from the polyfluorene backbone and emission from the DBT sites. Devices fabricated with a copolymer containing 15% DBT achieved an external quantum efficiency (EQE) of 1.4%.[2]
This compound: Unpacking the Influence of a Simple Alkyl Group
The introduction of a methyl group at the 2-position of the fluorene core represents a subtle yet impactful modification. While not as electronically active as larger aromatic or heteroaromatic substituents, the methyl group can influence the material's properties in several ways:
-
Steric Hindrance: The methyl group can introduce a degree of steric hindrance, which can disrupt intermolecular packing in the solid state. This can be advantageous in preventing aggregation-induced quenching of luminescence, a common issue in thin films of organic materials.
-
Electronic Effects: As an electron-donating group, the methyl substituent can slightly raise the HOMO energy level of the fluorene core. This can impact charge injection from the anode and the overall charge balance within the device.
-
Solubility: The presence of the methyl group can also enhance the solubility of the fluorene derivative in common organic solvents, which is a crucial factor for solution-processable OLED fabrication.
Well-defined poly(2,7-fluorene) derivatives have been synthesized and shown to exhibit blue emission with high quantum yields of up to 0.87 in solution.[3] This highlights the potential of the fluorene backbone, even with simple alkyl modifications, for achieving efficient blue emission.
Comparative Performance Analysis
A direct, head-to-head comparison of OLEDs based on this compound with other fluorene derivatives under identical device architectures is not extensively documented in the literature. However, by collating data from various studies, a qualitative comparison can be made.
| Fluorene Derivative Type | Key Substituents | Typical Role in OLED | Reported Performance Highlights |
| This compound based | Methyl group at C2 | Emitter/Host | Blue emission, high solution quantum yields (up to 0.87).[3] |
| Carbazole substituted | Carbazole at C2/C7 | Hole Transport/Host | High hole mobility, can contribute to blue emission. |
| Spirobifluorene based | Interlocked fluorene units | Host/Emitter | High thermal stability, wide bandgap for blue emitters. |
| Fluorene-co-DBT | DBT units in polymer chain | Red Emitter | Saturated red emission, EQE of 1.4% (for 15% DBT).[2] |
It is important to note that device performance is highly dependent on the overall device architecture, including the choice of charge transport layers, electrodes, and fabrication methods.
Experimental Protocols
To provide a practical context for researchers, the following sections detail generalized experimental protocols for the synthesis of a fluorene derivative, and the fabrication and characterization of a solution-processed OLED.
Synthesis of a 2,7-Disubstituted-9,9-dioctylfluorene Derivative
This protocol outlines a typical Suzuki coupling reaction for the synthesis of a fluorene copolymer.
Diagram of Synthetic Pathway
Caption: Synthetic scheme for a polyfluorene copolymer via Suzuki coupling.
Step-by-Step Procedure:
-
Reactant Preparation: In a flask, combine the 2,7-dibromo-9,9-dioctylfluorene monomer, the desired arylboronic ester comonomer, and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].
-
Solvent and Base Addition: Add a two-phase solvent system of toluene and an aqueous solution of a base, typically sodium carbonate (Na2CO3).
-
Reaction: De-gas the mixture and heat it to reflux under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring for 24-48 hours.
-
Purification: After cooling, the polymer is precipitated in methanol, filtered, and purified by Soxhlet extraction to remove oligomers and catalyst residues.
Fabrication of a Solution-Processed OLED
This protocol describes the fabrication of a multilayer OLED using spin-coating.
Diagram of OLED Fabrication Workflow
Caption: Workflow for fabricating a solution-processed OLED.
Step-by-Step Procedure:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO.
-
Hole Injection Layer (HIL): A layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed.
-
Emissive Layer (EML): The fluorene-based emissive polymer is dissolved in a suitable organic solvent (e.g., toluene or chlorobenzene) and spin-coated on top of the HIL. The film is then annealed to remove residual solvent.
-
Cathode Deposition: A low work function metal cathode, typically a bilayer of lithium fluoride (LiF) and aluminum (Al), is deposited by thermal evaporation in a high-vacuum chamber.
-
Encapsulation: The device is encapsulated to protect the organic layers from degradation by oxygen and moisture.
Characterization of OLED Performance
The performance of the fabricated OLEDs is evaluated using the following techniques:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photodetector. From this data, the turn-on voltage, luminance, and current efficiency (cd/A) can be determined.
-
Electroluminescence (EL) Spectrum: The emission spectrum of the device is measured at a constant driving voltage using a spectrometer. This provides the Commission Internationale de l'Éclairage (CIE) coordinates, which define the color of the emitted light.
-
External Quantum Efficiency (EQE): The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is a critical measure of device efficiency.
-
Device Lifetime: The operational stability of the device is assessed by monitoring the luminance decay over time at a constant current density. The lifetime is often quoted as the time it takes for the luminance to decrease to 50% (LT50) or 95% (LT95) of its initial value.[4]
Stability and Degradation: A Critical Challenge for Blue OLEDs
A significant hurdle in the commercialization of OLEDs, particularly for display applications, is the limited operational lifetime of blue-emitting devices.[5] The high energy of blue light can lead to chemical degradation of the organic materials over time. Degradation mechanisms can include the formation of non-emissive species and changes in the morphology of the thin films. The design of stable host and emitter materials is therefore a key area of research. While some studies have reported impressive lifetimes for blue OLEDs, achieving both high efficiency and long-term stability remains a challenge.[6][7]
Conclusion and Future Outlook
Fluorene derivatives continue to be a vital class of materials for the advancement of OLED technology. The introduction of a methyl group at the 2-position of the fluorene core offers a subtle yet potentially effective strategy for tuning the properties of these materials. While direct comparative studies are somewhat limited, the available data suggests that this compound and its copolymers are promising candidates for efficient blue-emitting OLEDs.
Future research should focus on systematic comparative studies of this compound against other fluorene derivatives within standardized device architectures. This will enable a more quantitative understanding of the structure-property relationships and guide the rational design of next-generation materials with enhanced efficiency, color purity, and operational stability. Furthermore, exploring the use of this compound-based materials in more complex device structures, such as those incorporating thermally activated delayed fluorescence (TADF) or phosphorescent emitters, could unlock new avenues for high-performance OLEDs.
References
- Novel red-emitting fluorene-based copolymers. (n.d.). Chinese Journal of Polymer Science.
- The Blue Problem: OLED Stability and Degradation Mechanisms. (2020).
- Poly(Pyridinium Salt)s Containing 2,7-Diamino-9,9′-Dioctylfluorene Moieties with Various Organic Counterions Exhibiting Both Lyotropic Liquid-Crystalline and Light-Emitting Properties. (2021). Polymers.
- A multi-resonance TADF non-conjugated copolymer with near-unity photoluminescence quantum yield for efficient solution-processed OLEDs. (2023).
- New Well-Defined Poly(2,7-fluorene) Derivatives: Photoluminescence and Base Doping. (1997). Macromolecules.
- EQE–luminance characteristics of OLEDs based on 2, 5, and 6 with... (n.d.).
- New fluorene-based bipolar charge transporting m
- Synthesis and electroluminescent properties of polyfluorene-based conjugated polymers containing bipolar groups. (2009). Journal of Polymer Science Part A: Polymer Chemistry.
- Synthesis, characterization, and electroluminescence of new conjugated polyfluorene derivatives containing various dyes as comonomers. (2004). Macromolecules.
- Operational lifetimes of organic light-emitting diodes dominated by Förster resonance energy transfer. (2017).
- Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain. (2021).
- Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices. (2024). RSC Advances.
- Single Molecule Studies of a 2,7-Bis-(Phenylethenyl)fluorenone: Implications for Green-Emission Bands in Fluorene-Based OLEDs. (2005). Journal of the American Chemical Society.
- Device performance of OLEDs a, EQE versus luminance characteristics. b,... (n.d.).
- Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain. (2021).
- Highly efficient and stable blue organic light-emitting diodes through the selective quenching of long-living triplet exciton of a thermally activated delayed fluorescence emitter. (2021).
- Enhancing operational stability of OLEDs based on subatomic modified thermally activated delayed fluorescence compounds. (2023).
- Synthesis and charge-transporting properties of electron-deficient CN2–fluorene based D–A copolymers. (2014). Polymer Chemistry.
- Optoelectronic and Charge Transport Properties at Organic−Organic Semiconductor Interfaces: Comparison between Polyfluorene-Based Polymer Blend and Copolymer. (2010). The Journal of Physical Chemistry B.
- New fluorene-based bipolar charge transporting m
- Evaluated lifetime of OLED panels and luminaires with operating of six thousand hours. (2020). 2020 IEEE International Conference on Environment and Electrical Engineering and 2020 IEEE Industrial and Commercial Power Systems Europe (EEEIC / I&CPS Europe).
- Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. (2025). Polymers.
- Synthesis and Optical Properties of Light-Emitting Polyfluorene Derivatives. (2011). Molecular Crystals and Liquid Crystals.
- Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials. (2023).
- (PDF) Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. (2025).
- Inducing molecular orientation in solution-processed thin films of fluorene-bithiophene-based copolymer: thermal annealing vs. solvent additive. (2024). Scientific Reports.
- Electronic and optical properties of polyfluorene and fluorene-based copolymers: A quantum-chemical characterization. (2012). Journal of Chemical Physics.
- Synthesis and Electron Transporting Properties of Diblock Copolymers Consisting of Polyfluorene and Polystyrene. (2024). Polymers.
- Device performance of optimized OLEDs. a, EQE as a function of... (n.d.).
- Comparative studies on OLED performances of chloro and fluoro substituted Zn(ii)
- EQE–luminance curves of the OLED devices based on PyCN–ACR at various... (n.d.).
- Unlocking OLED Potential: A Comparative Guide to Fluorene-9-Malononitrile Deriv
- Red–green–blue light-emitting diodes containing fluorene-based copolymers. (2002). Synthetic Metals.
- Electrochemical synthesis and characterization of poly(9-benzylfluorene). (2012). Polymer Bulletin.
- Comparative studies on OLED performances of chloro and fluoro substituted Zn(ii)
- Synthesis and characterization of fluorene and carbazole dithienosilole derivatives for potential applications in organic light-emitting diodes. (2013).
- Novel carbazole derivatives with ortho-linkage strategy for efficient phosphorescent organic light-emitting diodes. (2018). Dyes and Pigments.
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- 2. 20.210.105.67 [20.210.105.67]
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- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Toxicological Profile of 2-Methylfluorene and Other Methylated Polycyclic Aromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of 2-Methylfluorene with other methylated polycyclic aromatic hydrocarbons (PAHs). As a class of compounds, PAHs are of significant interest due to their widespread environmental presence and potential for adverse health effects. Methylation, the addition of a methyl group to the aromatic ring structure, can significantly alter the biological activity and toxicological profile of the parent PAH. Understanding these structure-activity relationships is crucial for accurate risk assessment and the development of safer chemical entities.
Introduction to Methylated PAHs and Their Toxicological Significance
Polycyclic aromatic hydrocarbons are organic compounds containing two or more fused aromatic rings. They are formed during the incomplete combustion of organic materials such as coal, oil, gas, and wood. Human exposure is common and occurs through various routes, including inhalation of polluted air, consumption of contaminated food, and dermal contact.
The toxicity of PAHs, particularly their carcinogenicity, is a major concern. Many PAHs are not directly carcinogenic but require metabolic activation to reactive intermediates that can bind to cellular macromolecules like DNA, leading to mutations and potentially initiating cancer. The position of methyl group substitution on the PAH backbone can profoundly influence this metabolic activation and, consequently, the compound's toxic potential.
Comparative Toxicity of Methylated Fluorenes
Fluorene and its methylated derivatives provide a valuable model for studying the influence of methyl substitution on PAH toxicity. While extensive data exists for some methylated fluorenes, there is a notable lack of comprehensive toxicological information for this compound. This guide will synthesize the available data for other isomers to provide a comparative context and highlight critical data gaps.
Genotoxicity and Mutagenicity
The Ames test, a bacterial reverse mutation assay using Salmonella typhimurium, is a widely used method for assessing the mutagenic potential of chemicals. A key finding in the study of methylated fluorenes is the critical role of the position of the methyl group in determining mutagenic activity.
A study by LaVoie et al. (1981) investigated the mutagenicity of several methylated fluorenes in S. typhimurium strains TA98 and TA100, both with and without metabolic activation (S9 mix from Aroclor-induced rats)[1]. The results indicated that none of the tested methylfluorenes were mutagenic in the absence of metabolic activation[1]. However, in the presence of the S9 mix, 9-methylfluorene and 1,9-dimethylfluorene were mutagenic in both strains[1]. This suggests that metabolic activation is necessary for these compounds to exert their mutagenic effects. The study concluded that a methyl substituent at the 9-position is a key structural feature for mutagenic activity in this series of compounds[1].
In a separate study, none of the tested methylated fluorenes, including 1-methylfluorene and 9-methylfluorene, induced unscheduled DNA synthesis in a hepatocyte/DNA repair test, a measure of genotoxicity[2].
Table 1: Summary of Genotoxicity and Tumorigenicity Data for Methylated Fluorenes
| Compound | Ames Test (Salmonella typhimurium with S9) | Hepatocyte/DNA Repair Test (Unscheduled DNA Synthesis) | Newborn Mouse Tumorigenicity Bioassay |
| This compound | No data available | No data available | No data available |
| 1-Methylfluorene | Inactive[2] | No induction[2] | Inactive[2] |
| 9-Methylfluorene | Active[1] | No induction[2] | Inactive[2] |
| 1,9-Dimethylfluorene | Active[1] | No induction[2] | Weakly active[2] |
Carcinogenicity and Tumorigenicity
The carcinogenic potential of PAHs is often evaluated through long-term animal bioassays. For methylated fluorenes, a newborn mouse tumorigenicity bioassay has been utilized to assess their ability to induce tumors. In this model, 1-methylfluorene and 9-methylfluorene were found to be inactive[2]. In contrast, 1,9-dimethylfluorene exhibited weak tumorigenic activity when administered via subcutaneous injection[2]. Currently, there is no publicly available data on the carcinogenicity of this compound from long-term bioassays.
Other Toxicological Endpoints
Information on other toxicological endpoints for this compound is limited. According to its Globally Harmonized System (GHS) classification, it is considered a skin irritant, a serious eye irritant, and may cause respiratory irritation[3].
Metabolic Activation of Methylated PAHs
The carcinogenicity of many PAHs is intrinsically linked to their metabolism by cytochrome P450 (CYP) enzymes. This process can lead to the formation of highly reactive electrophilic metabolites, such as dihydrodiol epoxides, which can covalently bind to DNA to form DNA adducts. These adducts, if not repaired, can lead to mutations during DNA replication, a critical step in the initiation of cancer.
The position of the methyl group can influence which CYP enzymes are involved and the specific metabolites that are formed, thereby affecting the ultimate carcinogenic potential of the compound. For instance, methylation at a "bay region" of a PAH can enhance the formation of highly carcinogenic diol epoxides.
Figure 1: Generalized metabolic activation pathway of PAHs leading to DNA adduct formation.
Experimental Protocols for Toxicity Assessment
To ensure the scientific integrity and reproducibility of toxicological data, standardized experimental protocols are employed. Below are outlines of key assays used in the evaluation of methylated PAHs.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical.
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The bacteria are exposed to the test chemical in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the chemical is a mutagen, it will cause mutations in the bacterial DNA that revert the histidine auxotrophy, allowing the bacteria to grow on a histidine-deficient medium. The number of revertant colonies is proportional to the mutagenic potency of the chemical.
Step-by-Step Methodology:
-
Preparation of Bacterial Cultures: Grow overnight cultures of the selected S. typhimurium strains (e.g., TA98, TA100) in nutrient broth.
-
Preparation of Test Compound and S9 Mix: Dissolve the test compound in a suitable solvent (e.g., DMSO). Prepare the S9 metabolic activation mixture, which contains the S9 fraction, cofactors (e.g., NADP+), and buffers.
-
Plate Incorporation Assay:
-
To a tube containing molten top agar, add the bacterial culture, the test compound at various concentrations (or a control), and either the S9 mix or a buffer (for tests without metabolic activation).
-
Briefly vortex the mixture and pour it onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.
Figure 2: Simplified workflow of the Ames test.
DNA Adduct Formation Assay
This assay measures the formation of covalent bonds between a chemical (or its metabolites) and DNA, a key event in chemical carcinogenesis.
Principle: The 32P-postlabeling assay is a highly sensitive method for detecting a wide range of DNA adducts. DNA is isolated from cells or tissues exposed to the test compound, digested to individual nucleotides, and the adducted nucleotides are then radiolabeled with 32P. The labeled adducts are separated by chromatography and quantified.
Step-by-Step Methodology:
-
Exposure and DNA Isolation: Expose cells in culture or laboratory animals to the test compound. Isolate high-purity DNA from the target tissue.
-
DNA Digestion: Digest the DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional): For low levels of adducts, normal nucleotides can be removed by enzymatic digestion or chromatography to enrich the adducted nucleotides.
-
32P-Postlabeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the 32P-labeled adducts using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: Detect the radiolabeled adducts by autoradiography or phosphorimaging and quantify the amount of radioactivity to determine the level of DNA adducts.
In Vivo Carcinogenicity Bioassay
These long-term studies in animals are the gold standard for assessing the carcinogenic potential of a chemical.
Principle: Rodents (typically rats and mice) are exposed to the test compound over a significant portion of their lifespan (e.g., 2 years). The animals are monitored for the development of tumors, and at the end of the study, a complete histopathological examination of all major tissues and organs is performed.
Step-by-Step Methodology:
-
Dose Range Finding Studies: Preliminary studies are conducted to determine the maximum tolerated dose (MTD) and appropriate dose levels for the long-term bioassay.
-
Chronic Exposure: Groups of animals (e.g., 50 males and 50 females per group) are exposed to the test compound at multiple dose levels (including a control group) for up to 2 years. The route of administration (e.g., oral, dermal, inhalation) is chosen to be relevant to potential human exposure.
-
Clinical Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.
-
Necropsy and Histopathology: At the end of the study, all animals are euthanized and subjected to a complete necropsy. All major tissues and organs are collected, preserved, and examined microscopically by a pathologist for the presence of neoplastic and non-neoplastic lesions.
-
Statistical Analysis: The incidence of tumors in the treated groups is statistically compared to the control group to determine if there is a significant increase in tumor formation.
Conclusion and Future Directions
The available data on methylated fluorenes highlights the critical influence of the methyl group's position on mutagenic and tumorigenic activity. Specifically, methylation at the 9-position appears to be a key determinant for mutagenicity in the Ames test. While 1-methylfluorene and 9-methylfluorene have been shown to be non-tumorigenic in a newborn mouse bioassay, 1,9-dimethylfluorene exhibits weak tumorigenic potential.
A significant data gap exists for the toxicological profile of this compound. To perform a comprehensive risk assessment, further studies are warranted, including:
-
Ames testing to determine its mutagenic potential.
-
In vitro genotoxicity assays , such as the micronucleus test and comet assay, to assess its ability to cause chromosomal damage and DNA strand breaks.
-
DNA adduct formation studies to investigate its potential to form DNA-damaging reactive metabolites.
-
In vivo carcinogenicity bioassays to definitively evaluate its long-term carcinogenic potential.
By filling these data gaps, the scientific community can develop a more complete understanding of the structure-activity relationships governing the toxicity of methylated PAHs, leading to more accurate risk assessments and the design of safer chemical alternatives.
References
- LaVoie, E. J., Tulley, L., Bedenko, V., & Hoffmann, D. (1981). Mutagenicity of methylated fluorenes and benzofluorenes. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 91(3), 167-176.
- Rice, J. E., Rivenson, A., Braley, J., & LaVoie, E. J. (1987). Methylated derivatives of pyrene and fluorene: evaluation of genotoxicity in the hepatocyte/DNA repair test and tumorigenic activity in newborn mice. Journal of Toxicology and Environmental Health, 21(4), 525-532.
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15026, this compound. Retrieved from [Link].
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15604, 1-Methylfluorene. Retrieved from [Link].
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 17299, 9-Methylfluorene. Retrieved from [Link].
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 28227, 1,9-Dimethylfluorene. Retrieved from [Link].
- Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60.
- Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabelling assay for DNA adducts.
-
National Toxicology Program. (2011). Specifications for the Conduct of Studies to Evaluate the Toxic and Carcinogenic Potential of Chemical, Biological, and Physical Agents in Laboratory Animals for the National Toxicology Program (NTP). Retrieved from [Link].
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- 3. This compound | C14H12 | CID 15026 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of 2-Methylfluorene Quantification
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of 2-Methylfluorene quantification methods. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a deep dive into the causality behind experimental choices, ensuring a robust and self-validating study design. Our focus is on establishing trustworthy and reproducible analytical methods for this polycyclic aromatic hydrocarbon (PAH).
This compound (C₁₄H₁₂) is a methylated derivative of fluorene, a PAH commonly found as a product of combustion from sources like diesel exhaust and cigarette smoke.[1] Its presence in environmental and biological samples necessitates accurate and precise quantification. This guide will compare two of the most prevalent analytical techniques for PAH analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
The Rationale for Inter-laboratory Comparison
An inter-laboratory comparison, or proficiency test, is a powerful tool for assessing the performance of analytical laboratories and the methods they employ. The primary objectives of this study are:
-
To evaluate the accuracy and precision of both GC-MS and HPLC-FLD for the quantification of this compound across multiple laboratories.
-
To identify potential sources of variability within and between laboratories.
-
To establish the interchangeability of the two analytical techniques for this specific analyte.
-
To provide a validated framework for laboratories seeking to establish or verify their own this compound quantification methods.
The design of this comparison is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) and AOAC International guidelines.[2][3][4][5][6][7][8]
Analytical Methodologies: A Head-to-Head Comparison
This study will directly compare the performance of GC-MS and HPLC-FLD. The choice of these two techniques is based on their widespread use and complementary strengths in PAH analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional selectivity and sensitivity, making it a gold standard for the analysis of volatile and semi-volatile organic compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural identification and quantification.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is another powerful technique for PAH analysis, particularly for compounds that are naturally fluorescent, such as this compound.[9][10] The high sensitivity and selectivity of fluorescence detection, coupled with the robust separation capabilities of HPLC, make this a highly effective quantification method.
Experimental Design: A Self-Validating System
To ensure the integrity and trustworthiness of the results, a rigorous experimental design is paramount. This section details the step-by-step protocols for the inter-laboratory comparison.
Study Coordinator and Participating Laboratories
A central study coordinator will be responsible for the preparation and distribution of test materials, as well as the collection and statistical analysis of the data. A minimum of five participating laboratories with demonstrated experience in either GC-MS or HPLC analysis of PAHs should be recruited.
Test Material Preparation and Distribution
A certified reference material (CRM) of this compound will be sourced from a reputable supplier such as Sigma-Aldrich or the National Institute of Standards and Technology (NIST).[11] The CRM will be used to prepare a series of test samples in a relevant matrix (e.g., acetonitrile for a solution-based study or a spiked environmental matrix like soil extract).
The study coordinator will prepare two sets of samples:
-
Calibration Standards: A set of at least five calibration standards of this compound in acetonitrile, covering a linear range relevant to expected sample concentrations (e.g., 1-100 ng/mL).
-
Blind Samples: A set of three blind samples at different concentration levels (low, medium, and high) within the calibration range.
All samples will be homogenized, aliquoted into amber vials to prevent photodegradation, and shipped to participating laboratories under controlled conditions.
Workflow for the Inter-laboratory Comparison
Caption: Workflow of the inter-laboratory comparison study.
Detailed Experimental Protocols
Participating laboratories must adhere to the following validated analytical methods to ensure consistency and comparability of the data.
GC-MS Quantification Protocol
-
Instrumentation: An Agilent 7890B GC coupled to a 7010B Triple Quadrupole MS or equivalent.[12]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 3 minutes.
-
Ramp 1: 5°C/min to 100°C, hold for 1 minute.
-
Ramp 2: 120°C/min to 246°C, hold for 3 minutes.[13]
-
-
Injection: 1 µL, splitless mode at 250°C.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 180, 179, 178).[14]
-
HPLC-FLD Quantification Protocol
-
Instrumentation: An Agilent 1290 Infinity II LC system with a fluorescence detector or equivalent.
-
Column: C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Fluorescence Detection:
-
Excitation Wavelength: 265 nm.
-
Emission Wavelength: 320 nm.
-
Data Analysis and Performance Evaluation
The study coordinator will perform a rigorous statistical analysis of the submitted data to evaluate the performance of each laboratory and the methods.
-
Linearity: Each laboratory will construct a calibration curve from the provided standards and report the coefficient of determination (R²), which should be ≥ 0.995.
-
Accuracy: The accuracy of each laboratory's measurements for the blind samples will be assessed by calculating the percentage recovery of the known concentration.
-
Precision: The repeatability (intra-laboratory precision) and reproducibility (inter-laboratory precision) will be evaluated by calculating the relative standard deviation (RSD) for each sample.
-
Outlier Analysis: Cochran's test will be used to identify any laboratories with significantly higher variance than others, and Grubbs' test will be used to identify any individual outlier results.
-
Performance Scoring: The performance of each laboratory will be evaluated using z-scores, calculated as:
-
z = (x - X) / σ
-
Where:
-
x is the result from the participating laboratory.
-
X is the assigned value (the robust mean of all participant results).
-
σ is the standard deviation for proficiency assessment.
-
-
A z-score of |z| ≤ 2 is considered satisfactory.
-
Expected Performance Characteristics
The following table summarizes the expected performance characteristics for each analytical method based on established validation guidelines.
| Performance Characteristic | GC-MS | HPLC-FLD | Acceptance Criteria (based on ICH/AOAC) |
| Linearity (R²) | ≥ 0.998 | ≥ 0.998 | ≥ 0.995 |
| Limit of Detection (LOD) | ~0.1 ng/mL | ~0.05 ng/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | ~0.3 ng/mL | ~0.15 ng/mL | Signal-to-Noise ratio of 10:1 |
| Accuracy (% Recovery) | 90-110% | 90-110% | 80-120% |
| Precision (RSD) | |||
| - Repeatability (Intra-lab) | ≤ 5% | ≤ 5% | ≤ 15% |
| - Reproducibility (Inter-lab) | ≤ 15% | ≤ 15% | ≤ 20% |
Logical Relationship of Method Validation Parameters
Caption: Interdependence of analytical method validation parameters.
Conclusion and Recommendations
This guide provides a robust framework for an inter-laboratory comparison of this compound quantification by GC-MS and HPLC-FLD. By adhering to these detailed protocols and data analysis procedures, participating laboratories can confidently assess their performance and contribute to the establishment of reliable and interchangeable analytical methods for this important PAH.
The results of such a study are expected to demonstrate that both GC-MS and HPLC-FLD are suitable for the accurate and precise quantification of this compound. The choice of method may ultimately depend on the specific laboratory's instrumentation availability, sample matrix, and desired sensitivity. It is recommended that laboratories performing routine analysis of this compound participate in regular proficiency testing schemes to ensure the ongoing quality and validity of their results.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
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A Comparative Guide to PAH Biomarkers: 2-Methylfluorene vs. 1-Hydroxypyrene
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Accurate PAH Exposure Assessment
Polycyclic Aromatic Hydrocarbons (PAHs) are a large class of organic compounds formed from the incomplete combustion of organic materials. Human exposure to PAHs, which can occur through inhalation, ingestion, and dermal contact, is a significant public health concern due to the carcinogenic and mutagenic properties of many of these compounds.[1] Accurate assessment of PAH exposure is crucial for understanding its health effects and for developing effective preventative and therapeutic strategies.
Biomonitoring, the measurement of a chemical or its metabolites in biological samples, offers a direct and integrated measure of internal exposure to PAHs from all sources.[2][3] For decades, urinary 1-hydroxypyrene (1-OHP), a metabolite of pyrene, has been the gold standard biomarker for PAH exposure.[4] However, the complex nature of PAH mixtures and the varying toxicities of individual compounds have prompted research into alternative and complementary biomarkers. This guide provides an in-depth, objective comparison of the well-established biomarker, 1-hydroxypyrene, with the metabolites of fluorene, using 2-methylfluorene as a focal point for discussion on the emerging interest in methylated PAHs.
1-Hydroxypyrene: The Established Benchmark
1-Hydroxypyrene is the primary urinary metabolite of pyrene, a four-ring PAH that is abundant in many environmental and occupational settings.[3] Its widespread use as a biomarker is underpinned by a robust body of scientific evidence and well-validated analytical methods.
Metabolic Pathway of Pyrene to 1-Hydroxypyrene
The metabolism of pyrene to 1-hydroxypyrene is a relatively straightforward and major metabolic pathway.[5] This metabolic route is a key reason for its utility as a biomarker, as it provides a consistent and quantifiable end-product.
Caption: Metabolic pathway of pyrene to 1-hydroxypyrene and its urinary excretion.
Advantages of 1-Hydroxypyrene as a Biomarker
-
Well-Established and Validated: Decades of research have solidified the relationship between 1-OHP levels and PAH exposure in various populations, including smokers and occupationally exposed workers.[4]
-
Abundant Parent Compound: Pyrene is a common component of most PAH mixtures, ensuring that its metabolite, 1-OHP, is frequently detectable.[3]
-
Robust Analytical Methods: Standardized and sensitive methods for the detection of 1-OHP in urine, such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are widely available.[6]
-
Good Correlation with External Exposure: Numerous studies have demonstrated a significant correlation between airborne PAH levels and urinary 1-OHP concentrations.[7]
Limitations of 1-Hydroxypyrene
-
Reflects Exposure to Pyrene, Not Necessarily Carcinogenic PAHs: Pyrene itself is not considered a potent carcinogen. While its presence often indicates exposure to a mixture of PAHs, the correlation with specific carcinogenic PAHs can vary.
-
Influence of Dietary and Other Exposures: Certain foods and smoking can significantly contribute to urinary 1-OHP levels, potentially confounding the assessment of exposure from other sources.[1]
-
Short Biological Half-Life: 1-OHP has a relatively short half-life of 3.4 to 11.0 hours, reflecting recent exposure (within the last 24-48 hours) rather than long-term cumulative exposure.[5][8]
Fluorene Metabolites: A Focus on 2-Hydroxyfluorene as a Proxy for this compound
Fluorene is a lower molecular weight, three-ring PAH. While the user's query specifically mentions this compound, the scientific literature on its specific metabolism and use as a biomarker is limited. Therefore, this guide will focus on the well-studied metabolites of the parent compound, fluorene, primarily 2-hydroxyfluorene, as a representative biomarker for this class of PAHs. It is plausible that this compound undergoes similar metabolic hydroxylation, and the insights gained from studying fluorene metabolites are valuable for understanding the potential of methylated PAH biomarkers.
Metabolic Pathway of Fluorene
Fluorene is metabolized to several hydroxylated derivatives, with 2-hydroxyfluorene and 3-hydroxyfluorene being major metabolites found in urine.[9]
Caption: Metabolic pathway of fluorene to its major hydroxylated metabolites.
Rationale for Considering Fluorene Metabolites and Methylated PAH Biomarkers
-
Different Exposure Profiles: Fluorene and other lower molecular weight PAHs can have different sources and atmospheric behaviors compared to higher molecular weight PAHs like pyrene.[2] Analyzing their metabolites can provide a more comprehensive picture of the overall PAH exposure profile.
-
Potential for Source Apportionment: The relative abundance of different PAH metabolites, including those from methylated PAHs, may help to distinguish between different sources of exposure (e.g., petrogenic vs. pyrogenic).
-
Toxicity of Methylated PAHs: Some methylated PAHs have been shown to be genotoxic and tumorigenic, highlighting the importance of assessing exposure to this subclass of compounds.[10]
Advantages of 2-Hydroxyfluorene as a Biomarker
-
Sensitivity and Specificity: Studies have shown that urinary 2-hydroxyfluorene is a sensitive and specific biomarker for PAH exposure, with significantly higher concentrations in smokers and occupationally exposed individuals.[11][12]
-
Correlation with Airborne Exposure: Research has indicated a good correlation between atmospheric fluorene levels and urinary 2-hydroxyfluorene concentrations.[2]
-
Complementary Information: Measuring 2-hydroxyfluorene alongside 1-OHP can provide a more detailed characterization of the PAH mixture to which an individual is exposed.
Limitations of 2-Hydroxyfluorene
-
Less Established than 1-OHP: While promising, 2-hydroxyfluorene is not as extensively studied or validated as 1-OHP.
-
Lack of Data on this compound Metabolites: There is a scarcity of data on the specific urinary metabolites of this compound in humans, making a direct comparison challenging. Further research is needed to identify and validate these potential biomarkers.
Head-to-Head Comparison: 2-Hydroxyfluorene vs. 1-Hydroxypyrene
| Feature | 2-Hydroxyfluorene | 1-Hydroxypyrene |
| Parent Compound | Fluorene (a 3-ring PAH) | Pyrene (a 4-ring PAH) |
| Metabolic Pathway | Major metabolite of fluorene | Major metabolite of pyrene |
| Validation Status | Promising, but less established | Well-established and validated |
| Analytical Methods | HPLC-fluorescence, LC-MS/MS | HPLC-fluorescence, LC-MS/MS |
| Biological Half-Life | Short (reflects recent exposure) | Short (reflects recent exposure) |
| Correlation with Exposure | Good correlation with airborne fluorene | Good correlation with airborne PAHs |
| Confounding Factors | Smoking | Smoking, diet |
| Indication | Exposure to lower molecular weight PAHs | General PAH exposure |
Experimental Protocols: A Generalized Workflow for Urinary PAH Metabolite Analysis
The analysis of both 2-hydroxyfluorene and 1-hydroxypyrene in urine follows a similar workflow, which is crucial for ensuring the trustworthiness and reproducibility of the results.
Caption: A generalized experimental workflow for the analysis of urinary PAH metabolites.
Step-by-Step Methodology
-
Urine Sample Collection and Storage:
-
Collect spot or 24-hour urine samples in sterile containers.
-
Immediately freeze samples at -20°C or lower to prevent degradation of metabolites.
-
-
Enzymatic Hydrolysis:
-
Thaw urine samples and buffer to an appropriate pH (typically around 5.0).
-
Add a solution of β-glucuronidase and arylsulfatase to cleave the glucuronide and sulfate conjugates from the hydroxylated metabolites.
-
Incubate the mixture at 37°C for a specified period (e.g., 2-4 hours or overnight). This step is critical as the majority of PAH metabolites are excreted in their conjugated forms.
-
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with appropriate solvents (e.g., methanol followed by water).
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the PAH metabolites with a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase to be used for HPLC analysis.
-
-
HPLC with Fluorescence or MS/MS Detection:
-
Inject the reconstituted sample into an HPLC system equipped with a suitable column (e.g., C18).
-
Separate the metabolites using a gradient elution program.
-
Detect and quantify the target metabolites using a fluorescence detector set at the specific excitation and emission wavelengths for each compound or a tandem mass spectrometer for higher selectivity and sensitivity.[6]
-
-
Data Analysis and Normalization:
-
Quantify the concentration of each metabolite using a calibration curve prepared with certified standards.
-
Normalize the metabolite concentrations to urinary creatinine levels to account for variations in urine dilution.
-
Conclusion and Future Directions
1-hydroxypyrene remains the most widely used and well-validated biomarker for assessing human exposure to PAHs. Its utility is supported by a vast body of literature and standardized analytical methods. However, its reliance on a single, non-carcinogenic parent compound underscores the need for a multi-biomarker approach to more comprehensively characterize PAH exposure and its associated health risks.
Metabolites of fluorene, such as 2-hydroxyfluorene, have emerged as promising complementary biomarkers, particularly for assessing exposure to lower molecular weight PAHs. While the specific metabolism of this compound in humans requires further investigation, the study of fluorene metabolites provides a valuable framework for understanding the potential of methylated PAH biomarkers.
Future research should focus on:
-
Elucidating the metabolic pathways of this compound and other methylated PAHs in humans.
-
Identifying and validating specific urinary metabolites of methylated PAHs as biomarkers of exposure.
-
Conducting large-scale epidemiological studies to evaluate the association between a panel of PAH biomarkers (including 1-OHP, fluorene metabolites, and potentially methylated PAH metabolites) and various health outcomes.
By employing a more comprehensive suite of biomarkers, researchers and drug development professionals can gain a more nuanced understanding of PAH exposure and its toxicological implications, ultimately leading to improved risk assessment and the development of more effective interventions.
References
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- Toxicokinetic analyses of naphthalene, fluorene, phenanthrene, and pyrene in humans after single oral administr
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- Occupational exposure to polycyclic aromatic hydrocarbons in Korean adults: evaluation of urinary 1-hydroxypyrene, 2-naphthol, 1-hydroxyphenanthrene, and 2-hydroxyfluorene using Second Korean National Environmental Health Survey d
- Quantification of 2-hydroxyfluorene in human urine by column-switching high performance liquid chromatography with fluorescence detection. Request PDF.
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- Metabolism of 2-acetylaminofluorene. I.
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A Comparative Guide to the Relative Potency of 2-Methylfluorene in Developmental Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 2-Methylfluorene's developmental toxicity, contextualized within the Relative Potency Factor (REP) framework. As a Senior Application Scientist, my objective is to synthesize the available experimental data, explain the causal mechanisms of toxicity, and provide actionable protocols for researchers in the field. We will explore the pivotal role of the Aryl Hydrocarbon Receptor (AhR), compare this compound to the benchmark polycyclic aromatic hydrocarbon (PAH) Benzo[a]pyrene (BaP), and detail the methodologies required for robust toxicological assessment.
The Principle of Relative Potency: A Cornerstone of Risk Assessment
In toxicology, it is impractical to conduct extensive developmental toxicity studies for every one of the thousands of polycyclic aromatic hydrocarbons (PAHs) and related compounds found in the environment. Instead, a risk assessment strategy known as the Toxic Equivalency Factor (TEF) or Relative Potency Factor (REP) approach is employed[1][2].
This method leverages the fact that many PAHs exert their toxic effects through a common mechanism: the activation of the Aryl Hydrocarbon Receptor (AhR)[3][4][5]. By comparing the potency of a given PAH to a well-characterized reference compound, typically the potent carcinogen Benzo[a]pyrene (BaP), we can estimate its potential hazard[1][6]. The REP is a quantitative measure calculated from dose-response data, most commonly using the EC50 (half-maximal effective concentration) values for a specific toxicological endpoint[2].
Formula for Calculating Relative Potency Factor (REP):
REP_compound = EC50_BaP / EC50_compound
A compound with an REP greater than 1 is more potent than BaP, while a compound with an REP less than 1 is less potent. This allows toxicologists to express the total "BaP-equivalent" toxicity of a complex mixture by summing the concentration of each component multiplied by its REP[6].
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway: The Engine of Developmental Toxicity
The developmental toxicity of many PAHs, including what is anticipated for this compound, is intrinsically linked to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor[3][4][5]. Understanding this pathway is critical to interpreting toxicity data.
Mechanism of Action:
-
Ligand Binding: Lipophilic PAHs like this compound diffuse across the cell membrane and bind to the AhR, which resides in the cytoplasm in a complex with chaperone proteins.
-
Nuclear Translocation: Ligand binding causes a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AhR into the nucleus.
-
Dimerization and DNA Binding: In the nucleus, the AhR dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes.
-
Gene Transcription: Binding to DREs initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1[7]. While this is a metabolic detoxification pathway, its inappropriate or over-activation during critical windows of development can lead to adverse outcomes[4]. Dysregulation of target genes involved in cell proliferation, differentiation, and apoptosis is a key driver of developmental defects such as craniofacial and cardiac malformations[4].
Diagram: The AhR Signaling Pathway
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Comparative Analysis: this compound vs. Benzo[a]pyrene
-
Fluorene (Parent Compound): Studies on fluorene in the zebrafish model show it has limited morphological toxicity and does not strongly induce cyp1a, the primary biomarker for AhR activation[5]. One study noted that while fluorene did not cause physical deformities, it did elicit an abnormal larval photomotor response, indicating potential neurodevelopmental effects[5]. Another study found that carboxylation (a different modification than methylation) at specific positions on the fluorene ring could increase its acute toxicity in zebrafish embryos[8].
-
Methylated PAHs: The effect of methylation on PAH toxicity is complex and position-dependent. Some studies suggest that methylation can increase the carcinogenic and toxic potential of PAHs[9]. A comprehensive screen of 123 PAHs, including 14 methylated derivatives, found that high-molecular-weight PAHs were significantly more developmentally toxic than lower-weight ones[2]. Fluorene and its methylated derivatives are considered lower-molecular-weight PAHs.
-
Benzo[a]pyrene (Reference): BaP is a potent developmental toxicant. In zebrafish embryos, exposure to concentrations in the low micromolar range (e.g., 0.4 to 4 µM) can induce a hyperactive larval phenotype and lead to long-term learning and memory deficits in adults[3]. Other studies have documented its effects on the cardiovascular system and nervous system development at nanomolar to low micromolar concentrations[1][10].
Semi-Quantitative Comparison
Without direct EC50 data, a definitive REP cannot be calculated. Based on the available evidence for the parent compound, this compound is predicted to be significantly less potent than Benzo[a]pyrene in causing overt morphological defects mediated by strong AhR activation. However, the potential for specific neurodevelopmental or other subtle toxicities cannot be ruled out and requires further investigation.
| Compound | Parent Ring Structure | Molecular Weight ( g/mol ) | Known Developmental Toxicity (Zebrafish) | Predicted REP (Morphological Defects) |
| This compound | Fluorene | 180.24 | Data not available; parent compound has low morphological toxicity. | << 1.0 (Predicted) |
| Benzo[a]pyrene | Pyrene | 252.31 | High; causes cardiac, craniofacial, and neurobehavioral defects. | 1.0 (Reference) |
Experimental Protocols for Determining Relative Potency
To address the existing data gap, researchers can determine the REP of this compound using established, self-validating experimental systems. The zebrafish embryo toxicity assay is a high-throughput, ethically sound, and scientifically robust model for this purpose[2][11].
Diagram: Workflow for REP Determination
Caption: Experimental workflow for determining a Relative Potency Factor.
Protocol 1: Zebrafish Embryo Developmental Toxicity Assay
This protocol is designed to assess morphological defects and determine an EC50 value.
A. Materials and Reagents
-
Wild-type zebrafish (Danio rerio) embryos
-
Embryo medium (e.g., E3 medium)
-
96-well optical bottom plates
-
This compound and Benzo[a]pyrene (high purity)
-
Dimethyl sulfoxide (DMSO, spectroscopy grade)
-
Incubator set to 28.5°C
-
Stereomicroscope
B. Experimental Procedure
-
Stock Solution Preparation: Prepare 10 mM stock solutions of this compound and Benzo[a]pyrene in 100% DMSO. A vehicle control stock of 100% DMSO must also be prepared.
-
Embryo Collection: Collect freshly fertilized embryos and rinse with embryo medium. Select healthy, normally developing embryos at the 4-8 cell stage.
-
Exposure Setup:
-
Dispense one healthy embryo per well into a 96-well plate containing 100 µL of embryo medium.
-
Prepare a serial dilution plate for each compound (this compound and BaP) and the DMSO vehicle control. A typical concentration range for PAHs is 0.1 to 50 µM[2].
-
Transfer the dosing solutions to the embryo plate. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent toxicity.
-
-
Incubation: Incubate plates at 28.5°C on a 14:10 hour light:dark cycle from approximately 6 hours post-fertilization (hpf) to 120 hpf.
-
Morphological Assessment:
-
At 24, 48, 72, 96, and 120 hpf, examine embryos under a stereomicroscope.
-
Score for a suite of developmental endpoints, including mortality, hatching rate, pericardial edema, yolk sac edema, body axis malformations, craniofacial defects, and lack of a touch response.
-
-
Data Analysis:
-
For each compound and each endpoint, calculate the percentage of affected embryos at each concentration.
-
Use statistical software (e.g., GraphPad Prism, R) to fit the data to a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value.
-
Calculate the REP using the formula provided earlier.
-
Protocol 2: In Vitro EROD Assay for AhR Activation Potency
As a surrogate for developmental toxicity, the ethoxyresorufin-O-deethylase (EROD) assay measures the catalytic activity of CYP1A1, providing a sensitive biomarker of AhR activation[12].
A. Materials and Reagents
-
H4IIE rat hepatoma cell line (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) and supplements
-
96-well cell culture plates
-
This compound and Benzo[a]pyrene
-
7-Ethoxyresorufin (7-ER)
-
Resorufin standard
-
NADPH
-
Fluorescence microplate reader
B. Experimental Procedure
-
Cell Culture: Seed H4IIE cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Exposure: Treat cells with a range of concentrations of this compound, Benzo[a]pyrene, and a vehicle control (DMSO) for 24-72 hours.
-
EROD Reaction:
-
After exposure, aspirate the treatment medium and wash the cells with buffer.
-
Add a reaction mixture containing 7-ER and NADPH.
-
Incubate at 37°C for a specified time (e.g., 15-60 minutes).
-
-
Fluorescence Measurement: Stop the reaction and measure the fluorescence of the product, resorufin, using a microplate reader (Excitation ~530 nm, Emission ~590 nm).
-
Data Analysis:
-
Generate a resorufin standard curve to quantify the amount of product formed.
-
Normalize EROD activity to protein content in each well.
-
Plot the EROD activity against the log of the compound concentration and determine the EC50 value for AhR activation for both compounds.
-
Calculate the REP for EROD induction.
-
Conclusion and Future Directions
While this compound is predicted to be a less potent developmental toxicant than Benzo[a]pyrene concerning overt morphological defects, this guide underscores a critical data gap. The absence of direct comparative studies prevents the assignment of a definitive Relative Potency Factor.
Key Takeaways:
-
The REP framework is an essential tool for assessing the risk of complex PAH mixtures.
-
The developmental toxicity of many PAHs is mediated through the AhR signaling pathway.
-
Based on data from its parent compound, this compound is likely to be significantly less potent than BaP, but specific endpoints like neurodevelopmental toxicity warrant further investigation.
Future Research: There is a clear need for direct, head-to-head comparative studies of this compound and Benzo[a]pyrene using standardized developmental toxicity assays, such as the zebrafish embryo model. Determining the EC50 values for multiple endpoints, including morphological, cardiovascular, and neurobehavioral defects, will allow for the calculation of robust REP values. This will enable a more accurate assessment of the risk posed by this compound in environmental mixtures.
References
-
Knecht, A. L., et al. (2017). Developmental benzo[a]pyrene (B[a]P) exposure impacts larval behavior and impairs adult learning in zebrafish. Neurotoxicology and Teratology, 59, 37-44. [Link]
-
Hawkey, A. B., et al. (2022). Embryonic exposure to benzo[a]pyrene causes age-dependent behavioral alterations and long-term metabolic dysfunction in zebrafish. DukeSpace. [Link]
-
Hawkey, A. B., et al. (2022). Embryonic exposure to benzo[a]pyrene causes age-dependent behavioral alterations and long-term metabolic dysfunction in zebrafish. Neurotoxicology and Teratology, 93, 107121. [Link]
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Knecht, A. L., et al. (2013). Comparative developmental toxicity of environmentally relevant oxygenated PAHs. Toxicology and Applied Pharmacology, 271(2), 266-275. [Link]
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Sant, K. E., et al. (2017). Short-Term Exposure to Benzo(a)Pyrene Causes Disruption of GnRH Network in Zebrafish Embryos. International Journal of Molecular Sciences, 18(12), 2583. [Link]
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Hawkey, A. B., et al. (2022). Embryonic exposure to benzo[a]pyrene causes age-dependent behavioral alterations and long-term metabolic dysfunction in zebrafish. ResearchGate. [Link]
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LaGier, J. R., et al. (1994). Methylated derivatives of pyrene and fluorene: evaluation of genotoxicity in the hepatocyte/DNA repair test and tumorigenic activity in newborn mice. Mutation Research, 324(1-2), 21-27. [Link]
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Geier, M. C., et al. (2018). Comparative Developmental Toxicity of a Comprehensive Suite of Polycyclic Aromatic Hydrocarbons. Archives of Toxicology, 92(6), 2029-2043. [Link]
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Knecht, A. L., et al. (2013). Comparative developmental toxicity of environmentally relevant oxygenated PAHs. SciSpace. [Link]
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Stover, E. L., et al. (1997). Evaluation of the developmental toxicity of benzo[a]pyrene and 2-acetylaminofluorene using Xenopus: modes of biotransformation. Drug and Chemical Toxicology, 20(1-2), 45-61. [Link]
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Kim, K. T., et al. (2020). Acute toxicities of fluorene, fluorene-1-carboxylic acid, and fluorene-9-carboxylic acid on zebrafish embryos (Danio rerio): Molecular mechanisms of developmental toxicities of fluorene-1-carboxylic acid. Chemosphere, 259, 127622. [Link]
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Słoczyńska, K., et al. (2019). Developing a screening test for toxicity studies of prenatal development with the use of Hydra attenuata and embryos of zebrafish. Ecotoxicology and Environmental Safety, 182, 109419. [Link]
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Bill, B. R., et al. (2008). The role of the aryl hydrocarbon receptor pathway in mediating synergistic developmental toxicity of polycyclic aromatic hydrocarbons to zebrafish. Toxicological Sciences, 102(2), 341-351. [Link]
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Chlebowski, A. C., et al. (2021). Morphological and Behavioral Effects in Zebrafish Embryos after Exposure to Smoke Dyes. Toxics, 9(1), 12. [Link]
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Uno, S., et al. (2006). Induction of CYP1A1 and CYP1B1 in liver and lung by benzo(a)pyrene and 7,12-dimethylbenz(a)anthracene do not affect distribution of polycyclic hydrocarbons to target tissue. Toxicology and Applied Pharmacology, 214(2), 115-125. [Link]
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Morel, F., et al. (1999). Differential inducing effect of benzo[a]pyrene on gene expression and enzyme activity of cytochromes P450 1A1 and 1A2 in Sprague-Dawley and Wistar rats. Life Sciences, 64(25), 2321-2331. [Link]
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Jung, K. H., et al. (2011). Assessment of Benzo(a)pyrene-equivalent Carcinogenicity and Mutagenicity of Residential Indoor versus Outdoor Polycyclic Aromatic Hydrocarbons Exposing Young Children in New York City. Atmospheric Environment, 45(39), 7010-7018. [Link]
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Morshead, M., et al. (2024). Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation. ResearchGate. [Link]
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Howe, K., et al. (2020). Effect of pesticides and metals on zebrafish embryo development and larval locomotor activity. bioRxiv. [Link]
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Shankar, K., et al. (2019). A Review of the Functional Roles of the Zebrafish Aryl Hydrocarbon Receptors. Toxicological Sciences, 171(2), 279-291. [Link]
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Flesher, J. W. (2015). Can somebody please explain why methylated PAHs are much more carcinogenic than the 16 EPA PAHs? ResearchGate. [Link]
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Incardona, J. P., et al. (2006). Developmental toxicity of 4-ring polycyclic aromatic hydrocarbons in zebrafish is differentially dependent on AH receptor isoforms and hepatic cytochrome P4501A metabolism. ResearchGate. [Link]
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Uno, S., & Dalton, T. P. (2017). Modulation of benzo[a]pyrene–DNA adduct formation by CYP1 inducer and inhibitor. Genes and Environment, 39, 9. [Link]
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Szopa, A., et al. (2023). Evaluation of developmental toxicity in zebrafish embryos and antiproliferative potential against human tumor cell lines of new derivatives containing 4-nitrophenyl group. Toxicology and Applied Pharmacology, 458, 116325. [Link]
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Sidorova, Y. A., et al. (2016). Menadione Suppresses Benzo(α)pyrene-Induced Activation of Cytochromes P450 1A. CORE. [Link]
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Habib, T., et al. (2002). Benzo(a)pyrene Exposure Induces CYP1A1 Activity and Expression in Human Endometrial Cells. The Journal of Steroid Biochemistry and Molecular Biology, 81(1), 37-45. [Link]
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A Senior Application Scientist's Guide to Stationary Phase Selection for the Gas Chromatographic Separation of Methyl-PAH Isomers
The analysis of polycyclic aromatic hydrocarbons (PAHs) and their methylated derivatives (methyl-PAHs) is a significant challenge in environmental, food safety, and toxicological research. While many standard gas chromatography (GC) methods exist for parent PAHs, the addition of a single methyl group creates numerous isomers with very similar physicochemical properties, making their separation exceptionally difficult. The choice of the GC stationary phase is the single most critical factor dictating the success and accuracy of these separations.
This guide provides an in-depth comparison of different stationary phase technologies for resolving critical methyl-PAH isomer groups. We will move beyond simple catalog descriptions to explore the underlying separation mechanisms, compare performance with experimental data, and provide a logical framework for selecting the optimal column for your specific analytical challenge.
The Challenge: Why Methyl-PAH Isomers are Difficult to Separate
PAHs are separated in GC primarily based on their boiling points and their interactions with the stationary phase.[1] Methyl-PAH isomers often have nearly identical boiling points, meaning that separation must be achieved almost exclusively through differential stationary phase interactions. The subtle differences in molecular shape, planarity, and dipole moment introduced by the position of the methyl group must be exploited by the stationary phase chemistry to achieve resolution. Failure to separate these isomers can lead to inaccurate quantification and misidentification, as the toxicity of PAH derivatives can vary significantly based on their isomeric form.
The Workhorse: Low-Polarity Phenyl-Substituted Polysiloxane Phases
Standard, low-polarity stationary phases, typically featuring 5% phenyl substitution on a dimethylpolysiloxane backbone, are the most common choice for general PAH analysis, as recommended by numerous regulatory methods like those from the U.S. EPA.[2][3]
Mechanism of Separation: Separation on these phases is governed primarily by dispersive (van der Waals) interactions. The elution order correlates strongly with the analyte's boiling point. The low phenyl content provides a slight increase in polarizability compared to 100% dimethylpolysiloxane, enhancing interactions with the π-electron systems of the PAH molecules.[4]
Performance & Limitations: For the 16 U.S. EPA priority PAHs, columns like the Agilent J&W DB-5ms provide good resolution in a reasonable timeframe.[5][6][7][8] However, their shape selectivity is limited. When analyzing complex mixtures containing methyl-PAH isomers, significant co-elutions are common. For example, isomers of methyl-benz[a]anthracene or methyl-chrysene are often poorly resolved on a 5% phenyl phase.[2]
Verdict: A 5% phenyl phase is an excellent starting point for analyzing parent PAHs or simple mixtures. However, it is generally insufficient for resolving the critical isomer pairs found in complex methyl-PAH profiles.
Enhancing Selectivity: Mid-Polarity and High Phenyl-Content Phases
To improve the resolution of challenging isomers, the next logical step is to increase the phenyl content of the polysiloxane phase. Stationary phases with 50% phenyl substitution (e.g., Rxi-17Sil MS) or specialized PAH phases with even higher phenyl content (e.g., Agilent DB-EUPAH) are designed for this purpose.[9][10]
Mechanism of Separation: Increasing the phenyl content significantly enhances the π-π and dipole-induced dipole interactions between the stationary phase and the PAH analytes.[4][11] This increased polarizability makes the column more sensitive to the subtle differences in the electronic structure and shape of methyl-PAH isomers. Furthermore, incorporating silarylene groups into the polymer backbone (as in "Sil" phases) increases thermal stability, reducing column bleed at the high temperatures required for eluting large PAHs.[9][12]
Performance & Limitations: Mid-polarity phases demonstrate superior performance for many critical PAH and methyl-PAH isomer sets. They can often resolve the benzo[b]fluoranthene, benzo[k]fluoranthene, and benzo[j]fluoranthene group, which typically co-elute on 5% phenyl phases.[11][13] A comparative study showed that a 50% phenyl-polysiloxane column provided the best overall resolving power for a wide range of PAHs and methyl-PAHs compared to a 5% phenyl and an ionic liquid phase.[2] While highly effective, even these columns may not resolve all possible isomers, particularly those where shape, rather than polarity, is the primary distinguishing factor.
Verdict: For any serious work involving the quantification of complex PAH mixtures that include regulated isomers or methyl-PAHs, a mid-polarity, high phenyl-content phase is the recommended choice.[2]
Exploiting Molecular Geometry: Liquid Crystalline Phases
Liquid crystalline stationary phases represent a significant departure from traditional polysiloxane chemistries. These phases consist of rigid, rod-like molecules that can exist in an ordered, liquid crystalline state within the operating temperature range of the GC analysis.
Mechanism of Separation: The primary separation mechanism on a liquid crystalline phase is shape selectivity . The ordered structure of the stationary phase allows it to differentiate between analytes based on their molecular geometry, particularly their length-to-breadth ratio (L/B).[14] Planar, more linear isomers can penetrate the liquid crystal structure more effectively and are retained longer than non-planar, bulkier isomers of the same molecular weight. This mechanism is less dependent on boiling point and more on the precise shape of the molecule.[14][15]
Performance & Limitations: Liquid crystalline columns offer exceptional resolving power for isomers that are nearly impossible to separate on conventional phases.[16][17] For instance, they can effectively separate chrysene from its isomer triphenylene.[2] Studies have shown a strong correlation between the retention index on these phases and the L/B ratio of PAH isomers.[14] Their primary limitation is a lower maximum operating temperature and potentially higher column bleed compared to modern, silarylene-stabilized phases, which can be a concern for analyzing very heavy PAHs.
Verdict: When the analytical goal is to separate isomers based on fine differences in molecular shape and planarity (e.g., in toxicology or geochemistry studies), a liquid crystalline phase is an invaluable and often necessary tool.
A New Frontier: Ionic Liquid Phases
Ionic liquids (ILs) are organic salts that are liquid at or near room temperature. As GC stationary phases, they offer unique chemical properties that are distinct from polysiloxanes.[18]
Mechanism of Separation: IL phases possess a "dual nature" functionality.[19][20] They can engage in a variety of interactions, including dispersive, π-π, dipole-dipole, and hydrogen bonding. This multi-modal interaction capability results in a selectivity that is fundamentally different from that of polysiloxane columns.[2] The elution order of PAHs on an IL column can be significantly different from the order observed on phenyl-substituted phases, providing an orthogonal separation mechanism.[2]
Performance & Limitations: The unique selectivity of IL columns can resolve specific isomer pairs that co-elute on other phases. For example, the SLB®-ILPAH column can provide baseline separation of chrysene and triphenylene and resolve difficult benzo[b,j,k]fluoranthene isomers.[2] A key advantage is their high thermal stability, even in the presence of moisture or oxygen, which can damage traditional phases.[21] However, one study noted that while the IL phase provided unique separations for certain pairs, a 50% phenyl phase offered better overall resolution for a broad suite of 68 PAHs and methyl-PAHs.[2]
Verdict: Ionic liquid columns are a powerful tool for solving specific, challenging separation problems. Their unique selectivity makes them an excellent choice for a confirmation column or as part of a two-dimensional GC (GCxGC) setup to achieve maximum resolving power.[2]
Data Summary: Stationary Phase Performance Comparison
| Stationary Phase Type | Primary Separation Mechanism | Typical Application | Key Advantages | Common Limitations | Commercial Examples |
| 5% Phenyl Polysiloxane | Boiling point, weak polarizability | Routine screening of parent PAHs | Robust, low bleed, well-characterized | Poor resolution of many isomers | Agilent J&W DB-5ms, Rxi-5Sil MS |
| 50% Phenyl Polysiloxane | π-π interactions, polarizability | EU-regulated PAHs, complex methyl-PAH mixtures | Excellent selectivity for many critical isomers, high thermal stability | May not resolve shape-critical isomers | Rxi-17Sil MS, Agilent DB-EUPAH[9][10] |
| Liquid Crystalline | Molecular shape selectivity (L/B ratio) | Isomers with different planarity (e.g., chrysene/triphenylene) | Unmatched resolution for specific geometric isomers | Lower thermal stability, potential for higher bleed | LC-50[2][14] |
| Ionic Liquid | Multiple interaction modes (orthogonal selectivity) | Confirmation analysis, GCxGC, difficult isomer pairs | Unique elution order, high thermal stability | May not provide the best overall resolution for all analytes | SLB®-ILPAH[2] |
Logical Workflow for Stationary Phase Selection
The following diagram illustrates a decision-making process for selecting the appropriate stationary phase for your methyl-PAH analysis.
Caption: Decision tree for selecting a GC stationary phase for methyl-PAH isomer analysis.
Experimental Protocol: GC-MS Analysis of Methyl-PAHs on a Mid-Polarity Phase
This protocol provides a robust starting point for the separation of complex PAH and methyl-PAH mixtures using a mid-polarity stationary phase, which offers a strong balance of selectivity and thermal stability.
Objective: To resolve and identify methyl-PAH isomers in a complex mixture.
1. System Configuration:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Injector: Split/Splitless inlet.
-
Autosampler: Agilent 7693A or equivalent.
2. Chromatographic Conditions:
-
Column: Restek Rxi-17Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.[9][22]
-
Carrier Gas: Helium, constant flow mode at 1.2 mL/min.
-
Rationale: Constant flow ensures consistent peak widths and retention times, even during the oven temperature ramp.
-
-
Inlet Temperature: 300 °C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp 1: 25 °C/min to 180 °C.
-
Ramp 2: 5 °C/min to 340 °C.
-
Final hold: Hold at 340 °C for 5 min.
-
Rationale: The initial hold and slow second ramp are crucial for separating the more volatile, early-eluting isomers, while the high final temperature ensures the elution of large, multi-ringed PAHs.
-
3. Mass Spectrometer Conditions:
-
Source Temperature: 300 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Rationale: SIM mode provides significantly better sensitivity and selectivity for target compounds in complex matrices compared to full scan mode.[8]
-
-
SIM Groups: Create timed SIM groups based on the retention times of target analytes to optimize dwell time for each ion.
4. Sample Preparation:
-
Prepare calibration standards in a suitable solvent (e.g., acetone or dichloromethane).
-
Dilute or concentrate samples as necessary to fall within the calibration range.
5. Data Analysis:
-
Identify peaks based on retention time and the ratio of quantifier to qualifier ions.
-
Quantify using a multi-level calibration curve.
Conclusion
The successful separation of methyl-PAH isomers by gas chromatography is a complex task that hinges on the deliberate and informed selection of the stationary phase. While standard 5% phenyl phases are adequate for basic PAH screening, they are insufficient for isomer-specific analysis. Mid-polarity (50% phenyl) phases offer a significant increase in resolving power and represent the best all-around choice for most complex PAH and methyl-PAH applications. For unique challenges where molecular shape is the key differentiator or where an orthogonal separation is required, liquid crystalline and ionic liquid phases, respectively, provide powerful, specialized solutions. By understanding the underlying separation mechanisms and aligning the stationary phase chemistry with the specific analytical goals, researchers can overcome the challenges of methyl-PAH analysis and achieve accurate, reliable results.
References
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- PAH Analysis Using an Agilent J&W DB-5ms Ultra Inert Capillary GC Column. (n.d.). LabRulez GCMS.
- Lynam, K. (2010). PAH Analyses with High Efficiency GC Columns: Column Selection and Best Practices. Agilent Technologies.
- Polycyclic Aromatic Hydrocarbon (PAH) Analysis Using an Agilent JW DB 5ms Ultra Inert Capillary GC Column. (n.d.). Lab Unlimited.
- Restek Rxi-17Sil MS GC Column. (n.d.). Chrom Tech.
- Ionic Liquid GC Columns. (n.d.). Sigma-Aldrich.
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- Agilent DB-EUPAH GC Column. (n.d.). Chrom Tech.
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de Zeeuw, J., et al. (2019). Retention Behaviour of Alkylated and Non-Alkylated Polycyclic Aromatic Hydrocarbons on Different Types of Stationary Phases in Gas Chromatography. Separations, 6(1), 7. [Link]
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Nalin, F., et al. (2018). Gas chromatographic retention behavior of polycyclic aromatic hydrocarbons (PAHs) and alkyl-substituted PAHs on two stationary phases of different selectivity. Analytical and Bioanalytical Chemistry, 410(1), 197-208. [Link]
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Haimovici, A., et al. (2016). Polycyclic Aromatic Hydrocarbon (PAH) Analysis Using an Agilent J&W DB-5ms Ultra Inert Capillary GC Column. ResearchGate. [Link]
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Hites, R. A. (n.d.). GC separation of "critical" PAH isomers. ResearchGate. [Link]
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Anderson, J. L. (2011). Gas Chromatography Columns Using Ionic Liquids as Stationary Phase. ResearchGate. [Link]
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Ding, J., et al. (2012). Chiral Ionic Liquids as Stationary Phases in Gas Chromatography. Analytical Chemistry, 74(17), 4421-4425. [Link]
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Rahman, M. M., et al. (2021). Ionic liquid stationary phase coating optimization for semi-packed microfabricated columns. PMC. [Link]
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Colón, I. (2016). The Influence of the Aromatic Character in the Gas Chromatography Elution Order. PMC. [Link]
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Poole, C. F., & Poole, S. K. (2011). Ionic liquid stationary phases for gas chromatography. Journal of Separation Science, 34(8), 888-900. [Link]
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Kulkarni, S., et al. (2008). FAST ANALYSIS OF PAH BY GC AND GC/MS USING ISOMER SPECIFIC GC CAPILLARY COLUMNS. R Discovery. [Link]
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Klee, M. (2023). Basis of Interactions in Gas Chromatography – Part 3: Stationary Phase Selectivity, Glass Half Full?. Separation Science. [Link]
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Touati, A., & Guiochon, G. (2007). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methylfluorene
As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the entire lifecycle of the materials we handle. 2-Methylfluorene (CAS 1430-97-3), a polycyclic aromatic hydrocarbon (PAH), is a valuable compound in various research applications. However, its chemical nature necessitates a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in regulatory standards and best laboratory practices. Adherence to these procedures is not merely a matter of compliance but a fundamental aspect of ensuring laboratory safety and environmental stewardship.
Hazard Assessment & Immediate Safety Protocols
Before handling any waste, a clear understanding of the compound's intrinsic hazards is essential. This compound is classified with specific risks that dictate the required safety measures.
Expertise & Experience: The primary hazards associated with this compound are dermal, ocular, and respiratory irritation.[1][2][3] As a member of the PAH family, it should also be handled with the caution afforded to potentially carcinogenic and environmentally persistent chemicals.[4][5] The immediate priority is to prevent any direct contact or aerosol inhalation during handling and disposal operations.
Required Personal Protective Equipment (PPE)
Your first line of defense is a physical barrier. The following PPE is mandatory when handling this compound waste:
-
Nitrile Gloves: Provides a robust barrier against skin contact. Always inspect gloves for integrity before use and dispose of contaminated gloves as hazardous waste.[2]
-
Safety Goggles or Face Shield: Essential for protecting against splashes, especially when handling solutions containing this compound.[1][2]
-
Laboratory Coat: Protects skin and personal clothing from contamination.
-
Fume Hood: All transfers of this compound waste, particularly volatile solutions or solid dust, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or particulates.[2][6]
Hazard Profile of this compound
The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information for this compound.
| Hazard Class | GHS Hazard Statement | Precautionary Statement (Examples) |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1][3] | P280: Wear protective gloves/protective clothing.[1][2] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation.[1][3] | P305+P351+P338: IF IN EYES: Rinse cautiously with water.[1][2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[1][3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
The Core Disposal Workflow: From Benchtop to Final Disposition
The proper disposal of this compound is a systematic process. The following workflow diagram illustrates the decision-making and procedural steps from the point of generation to its final, compliant disposal.
Sources
Navigating the Safe Handling of 2-Methylfluorene: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when handling 2-Methylfluorene. Our commitment is to empower you with the knowledge to create a self-validating system of safety, ensuring that every interaction with this compound is grounded in best practices and a thorough understanding of its potential hazards.
Understanding the Hazard: Why Specific PPE is Crucial
This compound (CAS No. 1430-97-3) is a polycyclic aromatic hydrocarbon (PAH). While its toxicological properties are not as extensively studied as some other PAHs, the available data indicates specific hazards that dictate our PPE choices. According to safety data sheets, this compound is classified with the following hazard statements:
These classifications are the cornerstone of our PPE strategy. The primary routes of exposure are through skin contact, eye contact, and inhalation of its dust or fumes.[1] Therefore, our protective measures must create a robust barrier against these entry points.
Core PPE Requirements for Handling this compound
A comprehensive risk assessment is the foundation of any laboratory safety plan. The following table summarizes the essential PPE for handling this compound in common laboratory scenarios.
| Scenario | Required PPE | Rationale |
| Weighing and preparing solutions | Safety goggles, nitrile gloves, lab coat, and a dust mask or work in a ventilated hood. | High risk of generating airborne particles and accidental splashes. |
| Running reactions and transfers | Safety glasses with side shields or goggles, nitrile gloves, and a lab coat. | Moderate risk of splashes and incidental contact. |
| Work-up and purification | Safety goggles, nitrile gloves, and a lab coat. Consider a face shield for larger volumes. | Increased risk of splashes and aerosol generation. |
| Handling solid material | Safety glasses, nitrile gloves, and a lab coat. | Lower risk of aerosolization, but skin contact is still a concern. |
A Deeper Dive into Your Protective Ensemble
1. Eye and Face Protection: Your First Line of Defense
Given that this compound causes serious eye irritation, robust eye protection is non-negotiable.[1][2][3]
-
Safety Glasses with Side Shields: For low-risk activities involving small quantities of dissolved this compound, safety glasses with side shields offer a baseline of protection against minor splashes.
-
Chemical Splash Goggles: When weighing the solid, preparing solutions, or during procedures with a higher risk of splashing, chemical splash goggles are mandatory. They provide a complete seal around the eyes, offering superior protection.[4]
-
Face Shield: In conjunction with goggles, a face shield should be worn when handling larger quantities or during vigorous procedures where there is a significant risk of splashes to the entire face.[4]
2. Hand Protection: Preventing Dermal Exposure
To prevent skin irritation, appropriate chemical-resistant gloves are essential.[1][2]
-
Nitrile Gloves: Nitrile gloves offer good resistance to a wide range of chemicals, including many aromatic hydrocarbons. They are the recommended choice for handling this compound.
-
Glove Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use.[5] Double-gloving can be a prudent measure, especially for prolonged handling. Gloves should be changed immediately if contamination is suspected.
3. Protective Clothing: Shielding Your Body
A standard laboratory coat is required to protect your skin and personal clothing from contamination.[1]
-
Lab Coat: A flame-resistant lab coat made of a tightly woven material is recommended. Ensure it is fully buttoned to provide maximum coverage.
-
Full-Body Protection: For large-scale operations or in the event of a significant spill, disposable coveralls (e.g., Tyvek®) should be considered to prevent widespread contamination.[6]
4. Respiratory Protection: Guarding Your Lungs
To mitigate the risk of respiratory irritation from inhaling this compound dust, appropriate respiratory protection is necessary, particularly when handling the solid material outside of a certified chemical fume hood.[1][2]
-
Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls, such as a chemical fume hood or a powder containment hood.[7]
-
Dust Mask (N95): When weighing or transferring small amounts of solid this compound on an open bench (a practice that should be minimized), a NIOSH-approved N95 dust mask can provide a basic level of protection.
-
Air-Purifying Respirator (APR): For situations with a higher potential for aerosol generation or in the absence of adequate engineering controls, a half-mask or full-facepiece APR with organic vapor/particulate combination cartridges (e.g., P100) is recommended.[6] A proper fit test is essential for the respirator to be effective.
Operational Plan: A Step-by-Step Guide to PPE Usage
Adherence to a strict protocol for donning and doffing PPE is critical to prevent cross-contamination and ensure your safety.
Donning (Putting On) PPE Workflow
Caption: Sequential process for correctly donning PPE.
-
Lab Coat: Put on your lab coat and ensure it is fully fastened.
-
Respiratory Protection: If required, perform a fit check and don your respirator.
-
Eye and Face Protection: Put on your safety goggles or glasses. If needed, add a face shield.
-
Gloves: Don your nitrile gloves, ensuring they overlap the cuffs of your lab coat.
Doffing (Taking Off) PPE Workflow
Caption: Sequential process for safely removing PPE.
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Lab Coat: Remove your lab coat by rolling it inside out to contain any contaminants.
-
Eye and Face Protection: Remove your goggles or face shield.
-
Respiratory Protection: If wearing a respirator, remove it last.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Responsible Management of Contaminated Materials
Proper disposal of contaminated PPE is a critical final step in the safe handling of this compound.
-
Gloves and Disposable Items: Contaminated gloves, bench paper, and other disposable materials should be placed in a designated hazardous waste container.
-
Reusable PPE: Reusable items like lab coats should be laundered separately from personal clothing. If heavily contaminated, they may need to be disposed of as hazardous waste. Goggles and face shields should be decontaminated according to your institution's protocols.
-
Chemical Waste: All solutions and solid waste containing this compound must be disposed of in accordance with local, state, and federal regulations.[1] Do not pour chemical waste down the drain.[1]
By adhering to these guidelines, you are not just following a set of rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.
References
- 1. aksci.com [aksci.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C14H12 | CID 15026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hsa.ie [hsa.ie]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 7. md.rcm.upr.edu [md.rcm.upr.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
